Product packaging for 4-Chloroloratadine(Cat. No.:CAS No. 165739-83-3)

4-Chloroloratadine

Cat. No.: B1664161
CAS No.: 165739-83-3
M. Wt: 417.3 g/mol
InChI Key: LOTMYBFPXGPIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloroloratadine is an impurity of Loratadine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22Cl2N2O2 B1664161 4-Chloroloratadine CAS No. 165739-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O2/c1-2-28-22(27)26-11-8-14(9-12-26)20-17-6-4-16(23)13-15(17)3-5-18-19(24)7-10-25-21(18)20/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTMYBFPXGPIDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)Cl)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168019
Record name 4-Chloroloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165739-83-3
Record name 4-Chloroloratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165739833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloroloratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60168019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROLORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K330Z55R0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. 4-Chloroloratadine is recognized as a specified impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] A thorough understanding of the physicochemical properties of such impurities is not merely an academic exercise; it is a critical requirement for the development of robust analytical methods, effective purification strategies, and stable formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides detailed, field-proven protocols for the characterization of this specific molecule. By grounding our discussion in authoritative data and validated methodologies, we aim to equip scientists with the knowledge necessary to confidently identify, quantify, and manage this compound in their research and quality control workflows.

Section 1: Chemical Identity and Structure

The unique physicochemical behavior of this compound is a direct consequence of its molecular structure. It is a derivative of Loratadine, distinguished by an additional chlorine atom on the pyridine ring. This substitution alters the molecule's electronic distribution, polarity, and steric profile, thereby influencing its solubility, basicity, and chromatographic behavior.

ParameterDataSource(s)
IUPAC Name ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate[3][6][7]
Synonyms 4-Chloro Loratadine, Loratadine EP Impurity C, Loratadine USP Related Compound G[2][3][8]
CAS Number 165739-83-3[2][8]
Molecular Formula C₂₂H₂₂Cl₂N₂O₂[6][8]
Molecular Weight 417.33 g/mol [2][6][8]
InChIKey LOTMYBFPXGPIDD-UHFFFAOYSA-N[2]
Canonical SMILES CCOC(=O)N1CCC(=C2C3=CC=C(Cl)C=C3CCC4=C(Cl)C=CN=C42)CC1[7]

Section 2: Physicochemical Properties Data Summary

The following table summarizes the key physicochemical parameters of this compound. These values are foundational for predicting the compound's behavior in various environments, from biological systems to analytical instrumentation.

PropertyValueComments / SignificanceSource(s)
Appearance White to Pale Yellow SolidEssential for visual inspection and raw material identification.[2]
Melting Point >56 °C (decomposes)Indicates thermal lability. The decomposition suggests that techniques like Gas Chromatography may require derivatization.[2][9]
Boiling Point 553.2 ± 50.0 °C (Predicted)A theoretical value that underscores the compound's low volatility.[2]
Aqueous Solubility Insoluble (2.1 x 10⁻³ g/L) at 25 °CLow aqueous solubility is a critical factor for bioavailability and formulation. It dictates the choice of solvents for analysis and processing.[1]
Organic Solubility Soluble in Methanol, DMSO; Slightly soluble in Acetone, Chloroform.Guides solvent selection for analytical methods (e.g., HPLC mobile phase) and purification processes.[2][8]
pKa 2.83 ± 0.20 (Predicted)The low predicted pKa suggests the pyridine nitrogen is weakly basic. This value is crucial for developing pH-dependent extraction and chromatographic separation methods.[1][2]

Section 3: Experimental Protocols for Physicochemical Characterization

The following sections detail the methodologies for determining the critical physicochemical properties of this compound. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.

A. Solubility Determination via Shake-Flask Method

Expertise & Experience: The shake-flask method (OECD Guideline 105) is the gold standard for determining the aqueous solubility of sparingly soluble compounds like this compound. Its simplicity and reliability provide a definitive value for water solubility, which is a cornerstone for pre-formulation studies. The key to this experiment is ensuring that equilibrium is truly reached and that the analytical method used for quantification is sufficiently sensitive and validated.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound solid to a glass flask containing a known volume of purified water (or a relevant buffer system, e.g., pH 7.4 phosphate buffer). The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the flask and place it in a constant temperature shaker bath, typically at 25 °C. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is established between the dissolved and undissolved solute. A preliminary kinetics study is recommended to determine the time to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. To separate the saturated solution from the excess solid, use centrifugation followed by filtration through a non-adsorptive filter (e.g., 0.22 µm PTFE).

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Trustworthiness: This protocol is self-validating by confirming the presence of undissolved solid at the end of the experiment, which guarantees that saturation was achieved. The use of a validated HPLC method for quantification ensures the accuracy and specificity of the measurement.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Quantification A Add excess this compound to water in flask B Agitate at constant temp (e.g., 25°C) for 24-48h A->B achieve saturation C Centrifuge suspension B->C establish equilibrium D Filter supernatant (0.22 µm PTFE filter) C->D ensures solid removal E Dilute filtrate accurately D->E prepare for analysis F Analyze by validated HPLC-UV method E->F G Calculate concentration vs. calibration curve F->G Result Solubility Value (g/L) G->Result

Caption: Shake-Flask Solubility Determination Workflow.

B. pKa Determination by Potentiometric Titration

Expertise & Experience: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. For a weakly basic compound like this compound (predicted pKa ~2.83), this involves titrating a solution of the compound's conjugate acid with a strong base. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point provides a direct measure of the pKa. The choice of solvent is critical, as the compound is poorly water-soluble. A co-solvent system (e.g., water-methanol) is often necessary.

Detailed Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent mixture (e.g., 50:50 methanol:water). Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen atom.

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, 10). Place the dissolved sample in a jacketed beaker maintained at a constant temperature (25 °C) and immerse the calibrated pH electrode.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) added in small, precise increments using an automated burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence point. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point has been added.

  • Replication: Perform the titration at least three times to ensure the precision of the pKa value.

Trustworthiness: The protocol's reliability is ensured by the use of a calibrated pH meter and standardized titrants. Analyzing the derivative of the titration curve provides an unbiased method for determining the equivalence point, leading to a more accurate pKa value.

G Workflow for Potentiometric pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve sample in Methanol/Water B Add excess strong acid (HCl) to protonate sample A->B D Titrate with standardized strong base (NaOH) B->D begin titration C Calibrate pH meter C->D E Record pH vs. Volume of titrant added D->E F Plot pH vs. Volume E->F generate curve G Determine equivalence point (e.g., from derivative plot) F->G H Find pH at 1/2 equivalence point G->H Result pKa Value H->Result

Caption: Potentiometric Titration Workflow for pKa.

Section 4: Spectroscopic and Chromatographic Profile

Structural elucidation and purity assessment are inseparable from modern drug development. A combination of chromatographic and spectroscopic techniques provides an unambiguous fingerprint of this compound.

A. High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for impurity profiling in the pharmaceutical industry.[10] For this compound, a reversed-phase HPLC method is most appropriate, given its moderate polarity. The key to a successful method is achieving baseline separation from Loratadine and any other related substances. The method described below is a representative starting point, which must be validated for its intended use according to ICH guidelines.

Representative Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: SymmetryShield™ RP8 or equivalent C8 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. For example, Methanol:Phosphate Buffer (pH 7.0) (65:35 v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 244 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of approximately 0.1 mg/mL.

Trustworthiness: Method validation, including specificity, linearity, accuracy, precision, and limit of quantification (LOQ), is essential. The ability of the method to separate this compound from its parent compound, Loratadine, is the ultimate test of its specificity and utility for quality control.

B. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides definitive confirmation of molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for molecules like this compound, as it minimizes fragmentation and typically produces a strong signal for the protonated molecular ion [M+H]⁺. High-resolution MS (HRMS) can further confirm the elemental composition.

Expected Results:

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source in positive ion mode.

  • Expected Ion: [M+H]⁺

  • Calculated m/z: The molecular weight is 417.33. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The monoisotopic mass is for C₂₂H₂₃Cl₂N₂O₂⁺. The major peaks expected are:

    • [M+H]⁺: ~417.11 (for ³⁵Cl, ³⁵Cl)

    • [M+H+2]⁺: ~419.11 (for ³⁵Cl, ³⁷Cl)

    • [M+H+4]⁺: ~421.11 (for ³⁷Cl, ³⁷Cl)

  • The relative intensity of these peaks (approximately 9:6:1) is a definitive signature for a molecule containing two chlorine atoms.

C. Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a molecular fingerprint that can be used for identification and to confirm the presence of key structural features.

Expected Characteristic Absorption Bands:

  • ~3050-3100 cm⁻¹: Aromatic C-H stretch.

  • ~2850-2980 cm⁻¹: Aliphatic C-H stretch (from piperidine and ethyl groups).

  • ~1700 cm⁻¹: C=O stretch (strong) from the ethyl carbamate group.

  • ~1550-1600 cm⁻¹: Aromatic C=C ring stretching.

  • ~1230 cm⁻¹: C-O stretch from the ester group.

  • ~1000-1100 cm⁻¹: C-N stretch.

  • ~750-850 cm⁻¹: C-Cl stretch and aromatic C-H out-of-plane bending.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. While an actual spectrum is required for full assignment, the expected chemical shifts and splitting patterns can be predicted based on the known structure.[11][12]

Predicted ¹H NMR Signals:

  • ~7.0-8.5 ppm: Multiple signals corresponding to the protons on the two aromatic rings.

  • ~4.1 ppm (quartet): -O-CH₂ -CH₃ protons of the ethyl ester.

  • ~2.5-3.8 ppm: Complex, overlapping multiplets for the protons of the piperidine ring and the dihydro-benzo-cyclohepta ring system.

  • ~1.2 ppm (triplet): -O-CH₂-CH₃ protons of the ethyl ester.

Predicted ¹³C NMR Signals:

  • ~155 ppm: C=O of the carbamate.

  • ~120-150 ppm: Multiple signals for the aromatic and vinylidene carbons.

  • ~61 ppm: -O-C H₂-CH₃ of the ethyl ester.

  • ~25-45 ppm: Signals for the aliphatic carbons of the piperidine and cyclohepta rings.

  • ~14 ppm: -O-CH₂-C H₃ of the ethyl ester.

Conclusion

The physicochemical properties of this compound—its solid-state nature, poor aqueous solubility, weak basicity, and distinct spectroscopic profile—define its behavior and dictate the strategies required for its analysis and control. The experimental protocols and data presented in this guide offer a robust framework for scientists engaged in the development of Loratadine-based pharmaceuticals. A comprehensive characterization of impurities is not a procedural formality but a scientific necessity that underpins the quality, safety, and regulatory success of any drug product. By applying these principles and methodologies, researchers can ensure that their analytical methods are fit-for-purpose and that their products meet the highest standards of purity and performance.

References

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Desloratadine (4-Chloroloratadine Active Metabolite)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

This technical guide provides a comprehensive examination of the in vitro mechanism of action of Desloratadine, the principal active metabolite of Loratadine. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistically-grounded understanding of this third-generation antihistamine.

A point of clarification on nomenclature is essential. The query specified "4-Chloroloratadine," which, in chemical supplier databases, refers to ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, a dichlorinated impurity of Loratadine[3][4][5]. However, the vast body of pharmacological and mechanistic research focuses on Desloratadine (8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine), the highly active and clinically relevant metabolite to which Loratadine is rapidly converted in vivo[1][2][6]. This guide will therefore focus exclusively on the well-documented in vitro activities of Desloratadine, as this is central to understanding the therapeutic effect.

Our exploration moves beyond simple receptor antagonism to dissect the compound's molecular interactions, its influence on cellular signaling cascades, and its broader anti-inflammatory properties observed in preclinical models. The included protocols are presented not merely as instructions, but as self-validating experimental systems, reflecting the rigor required in modern drug discovery.

Part 1: Primary Mechanism of Action: High-Affinity Histamine H1 Receptor Inverse Agonism

The cornerstone of Desloratadine's activity is its potent and highly selective interaction with the histamine H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily[1][7]. Unlike first-generation antihistamines, Desloratadine exhibits minimal crossover activity on other receptors, such as muscarinic acetylcholine receptors, which is the causal reason for its favorable side-effect profile[8][9].

Receptor Binding Profile and Selectivity

In vitro radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor. These studies have consistently demonstrated that Desloratadine binds to the H1 receptor with exceptionally high affinity. Notably, it is significantly more potent than its parent drug, Loratadine, and shows superior binding affinity compared to many other second-generation antihistamines[7][8][10].

The causality behind developing metabolites like Desloratadine as standalone drugs lies in achieving a more potent and cleaner pharmacological profile. By bypassing the first-pass metabolism of the parent drug, a more consistent therapeutic effect can be achieved[6].

Data Presentation: Comparative H1 Receptor Binding Affinities

The table below summarizes key binding affinity data from in vitro studies, providing a quantitative comparison between Desloratadine and other relevant antihistamines. The dissociation constant (Kᵢ) represents the concentration of the drug required to occupy 50% of the receptors, with a lower value indicating higher affinity. The pKᵢ is the negative logarithm of the Kᵢ value.

CompoundReceptorKᵢ (nM)pKᵢSource(s)
Desloratadine Human H1~0.8 - 1.59.1 - 10.0[10][11]
RupatadineHuman H1~4.08.4[11]
LoratadineHuman H1~25 - 507.3 - 7.6[10][12]
CetirizineHuman H1~307.5[12][13]
FexofenadineHuman H1~1007.0[12][13]
Inverse Agonism at the H1 Receptor

Modern pharmacological understanding has refined the classification of H1-antihistamines from simple neutral antagonists to inverse agonists [9]. H1 receptors possess a degree of constitutive (basal) activity even in the absence of histamine.

  • Neutral Antagonists merely block the binding of an agonist (histamine) but have no effect on the receptor's basal activity.

  • Inverse Agonists bind preferentially to the inactive conformational state of the receptor. This action actively reduces the receptor's basal signaling, providing a more comprehensive blockade of the histamine-driven allergic response.

Desloratadine functions as an inverse agonist, stabilizing the H1 receptor in its inactive state. This is a critical mechanistic detail that explains its high efficacy in suppressing allergic symptoms.

Mandatory Visualization: H1 Receptor Signaling & Desloratadine Inhibition

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive State) H1R_active H1 Receptor (Active State) Gq Gαq/11 H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to Histamine Histamine Histamine->H1R_active Binds & Activates Desloratadine Desloratadine Desloratadine->H1R_inactive Binds & Stabilizes (Inverse Agonism) Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Response Allergic Response (e.g., NF-κB activation, vascular permeability) Ca_release->Response PKC->Response

Caption: Desloratadine acts as an inverse agonist, blocking H1 receptor signaling.

Part 2: Anti-Inflammatory Mechanisms Beyond H1-Blockade

A compelling body of in vitro evidence demonstrates that Desloratadine possesses anti-inflammatory properties that are distinct from its H1-receptor antagonism. These effects are typically observed at concentrations achievable in clinical settings and contribute to its overall therapeutic efficacy. The causal logic for investigating these properties is that allergic conditions are not solely driven by histamine; a cascade of other inflammatory mediators and cells is involved. A drug that can modulate this broader cascade offers a significant therapeutic advantage.

  • Inhibition of Mediator Release: In vitro studies using human mast cells and basophils have shown that Desloratadine can inhibit the antigen-induced release of a wide array of pre-formed and newly synthesized inflammatory mediators. This includes not only histamine but also tryptase, leukotriene C4 (LTC4), prostaglandin D2 (PGD2), and key cytokines such as IL-4, IL-6, IL-8, and IL-13[14]. This action suggests an interference with the cellular degranulation process and inflammatory signaling pathways, possibly by modulating intracellular calcium fluxes[15].

  • Downregulation of Adhesion Molecules: The migration of inflammatory cells into tissues is dependent on the expression of adhesion molecules on the vascular endothelium and epithelium. Desloratadine has been demonstrated to inhibit the expression of intracellular adhesion molecule-1 (ICAM-1) on human nasal epithelial cells[16]. By reducing the expression of ICAM-1, Desloratadine can limit the infiltration of inflammatory cells, thereby dampening the allergic inflammatory response. This effect may be linked to its ability to inhibit the activation of the transcription factor NF-κB.

Part 3: In Vitro Experimental Protocols

The following protocols are foundational for characterizing the in vitro mechanism of action of any H1-antihistamine. They are designed as self-validating systems with requisite controls to ensure data integrity.

Experimental Protocol 1: H1 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Desloratadine for the human histamine H1 receptor.

Principle: This is a competitive binding assay. A constant concentration of a radiolabeled ligand with known affinity for the H1 receptor (e.g., [³H]mepyramine) is incubated with a source of H1 receptors (e.g., membranes from CHO cells stably expressing the hH1R). The ability of increasing concentrations of the unlabeled test compound (Desloratadine) to displace the radioligand is measured. The IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is determined and converted to the Kᵢ value.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human H1 receptor gene.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with lysis buffer and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup (in 96-well plates):

    • Total Binding: Add assay buffer, [³H]mepyramine (e.g., at a final concentration of 1 nM), and cell membranes (e.g., 20-40 µg protein).

    • Non-Specific Binding (NSB): Add assay buffer, [³H]mepyramine, a high concentration of a known H1 antagonist (e.g., 10 µM Mepyramine) to saturate all specific binding sites, and cell membranes. This is a critical control to measure background signal.

    • Competitive Binding: Add assay buffer, [³H]mepyramine, cell membranes, and serial dilutions of Desloratadine (e.g., from 0.01 nM to 1 µM).

  • Incubation: Incubate the plates for 60-90 minutes at 25°C to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of Desloratadine.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Mandatory Visualization: Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prep Prepare H1R-expressing cell membranes start->prep plate Plate membranes, [³H]mepyramine, & Desloratadine dilutions prep->plate incubate Incubate to reach equilibrium plate->incubate filter Rapidly filter through glass fiber mat incubate->filter wash Wash filters to remove unbound radioligand filter->wash count Quantify bound radioactivity via scintillation counting wash->count analyze Analyze data: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for determining receptor binding affinity (Ki).

Part 4: Selectivity and Off-Target Profile

A defining feature of a third-generation antihistamine is its high selectivity, which is the molecular basis for its safety and tolerability.

  • Receptor Selectivity: In vitro screening panels against a broad range of GPCRs, ion channels, and enzymes have confirmed that Desloratadine is highly selective for the H1 receptor. At clinically relevant concentrations, it shows negligible affinity for adrenergic, dopaminergic, serotonergic, and, most importantly, muscarinic receptors. This lack of affinity for muscarinic receptors explains the absence of anticholinergic side effects (e.g., dry mouth, blurred vision) common with first-generation antihistamines[8].

  • CNS Penetration and Efflux: Desloratadine is a substrate for P-glycoprotein, an efflux transporter highly expressed at the blood-brain barrier. While some reports differ on its significance[7][14], this mechanism is thought to actively pump the drug out of the central nervous system, contributing to its non-sedating properties. In vivo PET imaging studies with the parent drug, Loratadine, show very low H1 receptor occupancy in the brain at therapeutic doses, supporting these in vitro findings[17].

  • Metabolic Interactions: In vitro studies using human liver microsomes have shown that Desloratadine does not significantly inhibit major cytochrome P450 (CYP) enzymes (such as CYP1A2, 2C8, 2C9, 2C19, 2D6, and 3A4) at therapeutic concentrations[18]. This indicates a low potential for drug-drug interactions. One specific interaction noted is that Desloratadine can act as a relatively selective in vitro inhibitor of the UDP-glucuronosyltransferase enzyme UGT2B10[18].

Conclusion

The in vitro mechanism of action of Desloratadine is multifaceted and robustly characterized. Its primary therapeutic effect is driven by its function as a potent, highly selective, and long-acting inverse agonist at the peripheral histamine H1 receptor. This foundational activity is complemented by a significant suite of anti-inflammatory properties, including the inhibition of mediator release from key immune cells and the downregulation of cellular adhesion molecules. This dual mechanism provides a comprehensive blockade of the allergic cascade. Its high selectivity and low potential for off-target effects, confirmed by extensive in vitro profiling, establish its clean pharmacological profile and provide a clear mechanistic basis for its clinical efficacy and safety.

References

The Journey of a Second-Generation Antihistamine: A Technical Guide to the Discovery and Development of 4-Chloroloratadine (Desloratadine)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the discovery, development, and analytical characterization of 4-Chloroloratadine, known more commonly as desloratadine. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this widely used second-generation antihistamine.

From Precursor to Potent Successor: The Genesis of Desloratadine

Desloratadine's story begins with its parent compound, loratadine. The development of desloratadine was a strategic endeavor to create a more potent and refined antihistamine by identifying the active metabolite of loratadine.

The Metabolic Link: Unveiling the Active Moiety

Early pharmacokinetic studies of loratadine revealed that it undergoes extensive first-pass metabolism in the liver. The primary metabolic pathway involves the removal of the ethoxycarbonyl group from the piperidine ring, a reaction primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6.[1] This metabolic process yields 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine, or desloratadine.[4] Subsequent research confirmed that desloratadine is not just a metabolite but is, in fact, the major active metabolite responsible for the antihistaminic effects of loratadine.[4] This pivotal discovery set the stage for the development of desloratadine as a standalone therapeutic agent.

dot graph "Metabolic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Loratadine [label="Loratadine", fillcolor="#F1F3F4"]; Desloratadine [label="Desloratadine\n(this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-Hydroxydesloratadine" [label="3-Hydroxydesloratadine\n(Active Metabolite)", fillcolor="#F1F3F4"];

Loratadine -> Desloratadine [label="CYP3A4, CYP2D6\n(Decarboethoxylation)"]; Desloratadine -> "3-Hydroxydesloratadine" [label="Hydroxylation"]; } caption: Metabolic conversion of loratadine to desloratadine.

Synthesis and Purification: From Laboratory to Commercial Scale

The commercial synthesis of desloratadine primarily involves the hydrolysis of loratadine. Various methods have been developed to achieve this transformation efficiently and with high purity.

Chemical Synthesis: The Hydrolysis of Loratadine

The core of desloratadine synthesis is the cleavage of the carbamate group in loratadine. This is typically achieved through alkaline or acidic hydrolysis.

This protocol describes a common laboratory-scale synthesis of desloratadine from loratadine via alkaline hydrolysis.

Materials:

  • Loratadine

  • Ethanol (70%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 250 mL three-neck flask, add loratadine (20 g, 0.052 mol), 150 mL of 70% ethanol, and sodium hydroxide (40 g, 1 mol).[5]

  • Heat the mixture to 75°C and maintain the reaction under reflux for 8 hours with continuous stirring.[5]

  • After the reaction is complete, cool the mixture and add 200 mL of water.

  • Extract the aqueous mixture three times with 100 mL of dichloromethane in a separatory funnel.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

  • Recrystallize the crude product from ethyl acetate.

  • Filter the purified crystals and dry under forced air at 50°C for 4 hours to yield desloratadine.[5]

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Reaction"; bgcolor="#F1F3F4"; "Start" [label="Loratadine, 70% Ethanol, NaOH"]; "Reaction_Vessel" [label="Three-neck flask"]; "Heating" [label="Heat to 75°C, Reflux for 8h"]; "Start" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Heating"; }

subgraph "cluster_1" { label = "Work-up & Extraction"; bgcolor="#F1F3F4"; "Quenching" [label="Add Water"]; "Extraction" [label="Extract with Dichloromethane (3x)"]; "Drying" [label="Dry organic phase (Anhydrous MgSO4)"]; "Heating" -> "Quenching" [lhead="cluster_1"]; "Quenching" -> "Extraction"; "Extraction" -> "Drying"; }

subgraph "cluster_2" { label = "Purification & Isolation"; bgcolor="#F1F3F4"; "Concentration" [label="Concentrate in vacuo"]; "Recrystallization" [label="Recrystallize from Ethyl Acetate"]; "Isolation" [label="Filter and Dry"]; "Final_Product" [label="Pure Desloratadine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Drying" -> "Concentration" [lhead="cluster_2"]; "Concentration" -> "Recrystallization"; "Recrystallization" -> "Isolation"; "Isolation" -> "Final_Product"; } } caption: Synthesis and purification workflow of desloratadine.

Analytical Characterization: Ensuring Purity and Potency

Robust analytical methods are crucial for the quality control of desloratadine in both bulk drug substance and finished pharmaceutical products. High-performance liquid chromatography (HPLC) and UV-Visible spectrophotometry are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a widely used method for the separation, identification, and quantification of desloratadine.

This protocol provides a validated RP-HPLC method for the analysis of desloratadine tablets.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenomenex C18 (250mm x 4.6mm, 5µm particle size).[6]

  • Mobile Phase: Methanol: Water (70:30, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 242 nm.[6]

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of desloratadine reference standard in methanol. From this stock, prepare a series of working standard solutions of known concentrations (e.g., 8-24 µg/mL) by dilution with the mobile phase.[6]

  • Sample Preparation (Tablets): Weigh and finely powder a representative number of desloratadine tablets. Accurately weigh a portion of the powder equivalent to a known amount of desloratadine and transfer it to a volumetric flask. Add methanol, sonicate to dissolve the active ingredient, and then dilute to volume with methanol. Filter the solution to remove excipients. Further dilute an aliquot of the filtrate with the mobile phase to a concentration within the calibration range.[6]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of desloratadine in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

ParameterConditionSource
Column Phenomenex C18 (250mm x 4.6mm, 5µm)[6]
Mobile Phase Methanol: Water (70:30, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 242 nm[6]
Linearity Range 8-24 µg/mL[6]
UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of desloratadine, particularly for routine quality control.

This protocol outlines a method for the determination of desloratadine in bulk and tablet dosage forms.

Instrumentation:

  • A double-beam UV-Visible spectrophotometer.

Procedure:

  • Solvent: 0.1 N Hydrochloric Acid (HCl).[7]

  • Wavelength of Maximum Absorbance (λmax): Determine the λmax of desloratadine in 0.1 N HCl by scanning a standard solution from 200 to 400 nm. The reported λmax is approximately 280 nm.[7]

  • Standard Curve Preparation: Prepare a series of standard solutions of desloratadine in 0.1 N HCl covering a concentration range of 5-30 µg/mL.[7] Measure the absorbance of each solution at the λmax against a 0.1 N HCl blank. Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Prepare a solution of the desloratadine sample (bulk drug or tablet powder) in 0.1 N HCl at a concentration that falls within the linear range of the standard curve.

  • Quantification: Measure the absorbance of the sample solution at the λmax and determine the concentration of desloratadine from the calibration curve.

Pharmacological Evaluation: Demonstrating Antihistaminic Activity

The antihistaminic properties of desloratadine have been extensively characterized through a combination of in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Principle: This assay measures the ability of desloratadine to compete with a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the histamine H1 receptor in a preparation of cell membranes expressing the receptor.[8][9]

General Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line (e.g., HEK293T) engineered to express the human histamine H1 receptor.[10]

  • Assay Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of desloratadine.[8][9]

  • Equilibrium and Filtration: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.[8]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of desloratadine to determine the IC50 value (the concentration of desloratadine that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Preclinical studies have shown that desloratadine has a high affinity for the histamine H1 receptor, with pKi values reported to be around 9.1.[10]

This classic pharmacological preparation is used to assess the functional antagonist activity of antihistamines.

Principle: Histamine induces contraction of the smooth muscle of the guinea pig ileum via H1 receptors. An H1 antagonist, such as desloratadine, will inhibit this contraction in a concentration-dependent manner.[11]

Experimental Protocol:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 32°C and aerated with air.[12]

  • Recording: The contractions of the ileum are recorded using an isotonic transducer connected to a data acquisition system.[12]

  • Histamine Dose-Response: A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is then incubated with a known concentration of desloratadine for a specific period.

  • Post-Antagonist Histamine Response: A second histamine concentration-response curve is generated in the presence of desloratadine.

  • Analysis: The rightward shift in the histamine concentration-response curve in the presence of desloratadine is used to quantify its antagonist potency.

dot graph "Guinea_Pig_Ileum_Bioassay" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Isolation" [label="Isolate Guinea Pig Ileum Segment"]; "Mounting" [label="Mount in Organ Bath with Tyrode's Solution"]; "Recording_Setup" [label="Connect to Isotonic Transducer and Recorder"]; "Baseline_Histamine" [label="Establish Baseline Histamine Dose-Response Curve"]; "Incubation" [label="Incubate with Desloratadine"]; "Post_Incubation_Histamine" [label="Generate Histamine Dose-Response Curve in Presence of Desloratadine"]; "Analysis" [label="Analyze Rightward Shift to Determine Potency", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Isolation" -> "Mounting"; "Mounting" -> "Recording_Setup"; "Recording_Setup" -> "Baseline_Histamine"; "Baseline_Histamine" -> "Incubation"; "Incubation" -> "Post_Incubation_Histamine"; "Post_Incubation_Histamine" -> "Analysis"; } caption: Workflow of the guinea pig ileum bioassay for antihistamine activity.

Clinical Development: Establishing Efficacy and Safety

The clinical development program for desloratadine rigorously evaluated its efficacy and safety in the treatment of allergic rhinitis and chronic idiopathic urticaria.

Allergic Rhinitis

Multiple randomized, double-blind, placebo-controlled clinical trials have demonstrated the efficacy of desloratadine in treating both seasonal allergic rhinitis (SAR) and perennial allergic rhinitis (PAR).[12][13]

Key Clinical Trial Design Elements:

  • Patient Population: Patients with a history of SAR or PAR and active symptoms at the time of the study.[12][14]

  • Intervention: Typically, a once-daily oral dose of 5 mg desloratadine compared to placebo.[12][13]

  • Primary Efficacy Endpoint: The change from baseline in the Total Symptom Score (TSS), which often includes assessments of nasal symptoms (rhinorrhea, sneezing, nasal itching, and congestion) and non-nasal symptoms (ocular itching, tearing, and redness).[12][13]

  • Key Findings: Desloratadine 5 mg once daily was consistently shown to be significantly more effective than placebo in reducing the total and individual symptom scores of allergic rhinitis.[2][12][13] Symptom relief was often observed after the first dose and was sustained over the treatment period.[12][13]

Clinical IndicationKey Efficacy OutcomeMagnitude of EffectSource
Seasonal Allergic Rhinitis Reduction in Total Symptom Score (TSS)Statistically significant improvement vs. placebo (p<0.01)[13][15]
Perennial Allergic Rhinitis Reduction in morning-evening instantaneous TSSStatistically significant improvement vs. placebo (p=0.005)[12]
Allergic Rhinitis Reduction in Nasal Symptom ScoreStandardized Mean Difference vs. placebo: -0.66[2]
Chronic Idiopathic Urticaria (CIU)

Clinical trials have also established the efficacy of desloratadine in the management of CIU, a condition characterized by recurrent hives and itching.[11][16]

Key Clinical Trial Design Elements:

  • Patient Population: Patients with a diagnosis of CIU with active symptoms for at least six weeks.

  • Intervention: Desloratadine 5 mg once daily versus placebo.

  • Primary Efficacy Endpoint: The change from baseline in the severity of pruritus (itching) score.

  • Secondary Endpoints: Reduction in the number and size of hives, and improvement in quality of life measures.[3][11]

  • Key Findings: Desloratadine was significantly superior to placebo in reducing pruritus and the number and size of hives.[11] These improvements were rapid, often seen after the first dose, and were associated with significant improvements in the quality of life of patients.[3][11]

Clinical IndicationKey Efficacy OutcomeMagnitude of EffectSource
Chronic Idiopathic Urticaria Reduction in Pruritus ScoreSignificant improvement vs. placebo from day 1
Chronic Idiopathic Urticaria Improvement in Quality of Life (DLQI)Significant decrease in DLQI score from baseline[3]
Chronic Idiopathic Urticaria Overall Therapeutic ResponseSignificantly greater improvement vs. placebo (p<0.001)

Conclusion

The development of desloratadine exemplifies a successful transition from a metabolic byproduct to a first-line therapeutic agent. Its discovery was rooted in a thorough understanding of the pharmacokinetics of its parent compound, loratadine. The subsequent development program, encompassing robust chemical synthesis, comprehensive analytical characterization, and rigorous preclinical and clinical evaluation, has established desloratadine as a potent, selective, and well-tolerated second-generation antihistamine for the management of allergic rhinitis and chronic idiopathic urticaria. This guide has provided a technical framework for understanding the key scientific and developmental milestones in the history of this compound.

References

A Technical Guide to the Preliminary In Vivo Evaluation of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. Impurities, even in trace amounts, can have unintended biological effects, ranging from inactivity to toxicity or even novel therapeutic activity. 4-Chloroloratadine is recognized as a specified impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] Loratadine is known for its selective peripheral histamine H1 receptor antagonism, providing relief from allergic symptoms without the significant sedative effects of its predecessors.[4][5]

Given the structural similarity to its parent compound, this compound warrants a thorough investigation to characterize its own biological profile. The presence of an additional chlorine atom on the pyridine ring could alter its potency, selectivity, metabolism, and overall safety profile. This guide provides a comprehensive framework for conducting preliminary in vivo studies of this compound. The core objective is to establish an initial understanding of its pharmacokinetic, pharmacodynamic, and toxicological properties, a critical step in risk assessment and drug safety.[6] This document is intended for researchers, scientists, and drug development professionals, offering a logical, evidence-based approach to the preclinical evaluation of a pharmaceutical impurity.

Part 1: Strategic Rationale and Preclinical Hypothesis

The foundational hypothesis for investigating this compound is that its structural analogy to Loratadine may confer similar antihistaminic properties. Loratadine functions by competing with free histamine for binding sites on peripheral H1 receptors.[4][5] This action blocks the cascade of allergic symptoms.[5] Furthermore, some second-generation antihistamines have demonstrated anti-inflammatory effects by inhibiting the release of mediators like histamine and leukotrienes from mast cells.[7][]

Therefore, our investigation will be built around two central questions:

  • Does this compound exhibit H1-antihistaminic activity in vivo?

  • What is its acute safety profile and how does its pharmacokinetic behavior compare to Loratadine?

In vivo testing is indispensable because it provides a holistic view of a compound's behavior within a complex biological system, an environment that in vitro assays cannot fully replicate.[9] It allows for the evaluation of metabolic pathways, potential off-target effects, and the integrated physiological response of a whole organism.[9] The selection of appropriate animal models is crucial; rodents and guinea pigs are well-established models for screening antihistaminic activity and are used extensively in preclinical toxicology.[10]

Overall Preclinical Evaluation Workflow

The logical progression of preliminary in vivo studies is designed to maximize data collection while adhering to ethical principles of animal research. The workflow begins with determining the compound's basic pharmacokinetic profile and acute toxicity, which then informs the dose selection for subsequent efficacy studies.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Pharmacodynamics (PD) PK Pharmacokinetic (PK) Profiling (Single Dose in Rats) Tox Acute Toxicity Study (Dose Range-Finding) PK->Tox Inform Dose Selection PD1 Histamine-Induced Bronchoconstriction (Guinea Pig Model) Tox->PD1 Establish Safe Doses PD2 Passive Cutaneous Anaphylaxis (Rat Model) Tox->PD2 Establish Safe Doses Data Data Analysis & Interpretation PD1->Data PD2->Data

Caption: High-level workflow for the preliminary in vivo evaluation of this compound.

Part 2: Pharmacokinetic (PK) Profiling

Causality Behind Experimental Choices: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound is the first critical step. A preliminary PK study provides essential data on bioavailability, rate of clearance, and exposure levels (AUC). This information is vital for designing subsequent toxicology and efficacy studies, ensuring that doses are both safe and relevant. The rat is a suitable model for this initial study due to the extensive availability of comparative PK data for the parent compound, Loratadine, in this species.[11][12]

Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g.

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in water) for oral (PO) administration and in a saline/solubilizing agent solution for intravenous (IV) administration.

  • Dose Administration:

    • Oral Group: Administer a single dose of 10 mg/kg by oral gavage.

    • IV Group: Administer a single dose of 2 mg/kg via tail vein injection to determine bioavailability.

  • Blood Sampling: Collect sparse blood samples (approx. 100-150 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Place samples into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuge to separate plasma.

  • Bioanalysis:

    • Develop and validate a sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and potential primary metabolites (e.g., a desloratadine analog) in plasma.[12]

    • The method must be validated for linearity, accuracy, precision, and stability.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curveRepresents total drug exposure over time.
t1/2 Elimination half-lifeDetermines the dosing interval and time to steady state.
CL/F Apparent total clearance of the drug from plasmaMeasures the body's efficiency in eliminating the drug.
Vd/F Apparent volume of distributionIndicates the extent of drug distribution in tissues.
F (%) Bioavailability (from IV vs. PO data)Percentage of the oral dose that reaches systemic circulation.

Part 3: Acute Toxicity Assessment

Causality Behind Experimental Choices: The primary goal of an acute toxicity study is to determine the compound's intrinsic toxicity after a single dose and to identify the maximum tolerated dose (MTD).[6] This study is critical for safety and is a regulatory prerequisite for further testing.[13] The results guide the dose selection for the first efficacy studies, ensuring that the selected doses are pharmacologically active but not overtly toxic. The use of rodents is a standard and validated approach for this type of assessment.

Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
  • Animal Model: Female Swiss Webster mice (chosen for their sensitivity), weighing 18-22g.

  • Acclimatization: Acclimatize animals for at least 5 days before the study.

  • Dosing:

    • Administer a single oral dose of this compound to one animal. A starting dose could be estimated based on in vitro cytotoxicity or data from structurally similar compounds.

    • If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose. Continue this sequential dosing until the criteria for stopping are met (e.g., a number of reversals in outcome).

  • Observations:

    • Monitor animals closely for the first 4 hours post-dosing, and then daily for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior (e.g., tremors, convulsions, lethargy).

    • Record body weight on Day 0 (pre-dose), Day 7, and Day 14.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities.

  • Data Analysis: The MTD and an estimate of the LD50 (median lethal dose) are calculated from the dosing sequence and outcomes.

Part 4: Pharmacodynamic (Efficacy) Evaluation

Causality Behind Experimental Choices: Once a safe dose range has been established, the next logical step is to investigate whether this compound has the hypothesized antihistaminic effect. We employ well-characterized in vivo models that directly measure the physiological consequences of H1 receptor blockade.

Model 1: Histamine-Induced Bronchoconstriction in Guinea Pigs

This is a classic and highly specific model for evaluating H1-antihistamine activity. Guinea pigs are particularly sensitive to histamine, which causes severe bronchospasm.[10] The ability of a test compound to prevent or delay this effect is a direct measure of its efficacy.

G A Acclimatize Guinea Pigs B Administer Vehicle or This compound (Test Doses) A->B C Wait for Absorption Period (e.g., 60 minutes) B->C D Expose to Histamine Aerosol (e.g., 0.1% solution) C->D E Record Time to Onset of Pre-convulsive Dyspnea (PCD) D->E F Analyze & Compare PCD Times between Groups E->F

Caption: Step-by-step workflow for the histamine-induced bronchoconstriction assay.

  • Animal Model: Male Dunkin-Hartley guinea pigs (300-400g).

  • Groups:

    • Group 1: Vehicle control (e.g., saline, PO).

    • Group 2-4: this compound at three different doses (e.g., 1, 5, 10 mg/kg, PO), selected based on toxicity data.

    • Group 5: Positive control (e.g., Loratadine, 5 mg/kg, PO).

  • Procedure:

    • Administer the test compound or vehicle 60 minutes before the histamine challenge.

    • Place each animal individually in a transparent chamber connected to a nebulizer.

    • Aerosolize a 0.1% solution of histamine dihydrochloride into the chamber.

    • Record the time (in seconds) from the start of aerosolization to the onset of pre-convulsive dyspnea (PCD), characterized by difficulty breathing and loss of posture.

  • Data Analysis: Compare the mean PCD times for the treated groups against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant increase in PCD time indicates protection.

Model 2: Passive Cutaneous Anaphylaxis (PCA) in Rats

The PCA model evaluates a compound's ability to inhibit an IgE-mediated allergic reaction in the skin, which involves mast cell degranulation and subsequent histamine release.[14] This model is highly relevant to allergic conditions like urticaria.

  • Animal Model: Male Wistar rats (180-220g).

  • Sensitization:

    • Raise anti-ovalbumin (OVA) IgE serum in donor rats or obtain commercially.

    • Inject recipient rats intradermally (i.d.) at shaved sites on their backs with the anti-OVA IgE serum.

  • Treatment: 24 hours after sensitization, administer vehicle, this compound (at various doses), or a positive control (e.g., Loratadine) orally.

  • Challenge: 1 hour after treatment, inject a solution of OVA mixed with Evans blue dye intravenously into the rats. The Evans blue dye will extravasate at the site of the allergic reaction.

  • Endpoint: 30 minutes after the challenge, euthanize the animals and dissect the skin at the injection sites.

  • Quantification: Extract the Evans blue dye from the skin tissue using formamide and measure its concentration spectrophotometrically at ~620 nm. The amount of dye is directly proportional to the severity of the allergic reaction.

  • Data Analysis: Calculate the percentage inhibition of dye leakage for each treated group compared to the vehicle control.

Data Presentation: Hypothetical Dose-Response Data
Treatment GroupDose (mg/kg, PO)% Inhibition of Histamine-Induced Response
Vehicle Control-0%
This compound125%
This compound565%
This compound1085%
Loratadine (Positive Control)570%

Conclusion and Future Directions

This guide outlines a systematic and scientifically-grounded approach for the preliminary in vivo evaluation of this compound. By sequentially assessing its pharmacokinetics, acute toxicity, and pharmacodynamic efficacy, researchers can build a foundational dataset to understand its biological profile.

The outcomes of these studies will determine the path forward. If this compound demonstrates significant antihistaminic activity with a favorable safety profile, further investigation into its mechanism (e.g., receptor binding assays) and more comprehensive sub-chronic toxicity studies would be warranted. Conversely, if it shows toxicity without efficacy, its presence as an impurity would need to be strictly controlled to a safe, non-pharmacological level in the final Loratadine drug product. This structured approach ensures that decisions are driven by robust data, upholding the principles of scientific integrity and patient safety in drug development.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroloratadine, identified as Loratadine Impurity C, is a critical compound in the pharmaceutical analysis of Loratadine, a widely used second-generation antihistamine.[1][2] As a specified impurity, understanding its physicochemical properties, particularly its solubility and stability, is paramount for drug development professionals. This knowledge directly impacts the control of impurities in the drug substance and final product, ensuring safety, efficacy, and compliance with stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).

This guide provides a comprehensive overview of the available technical data on this compound. It synthesizes information on its solubility in various media and its stability under stress conditions, offering field-proven insights and methodologies for its accurate assessment. The protocols and data presented herein are designed to equip researchers and scientists with the necessary tools to develop robust analytical methods and stable formulations.

Core Physicochemical Properties

A foundational understanding of this compound begins with its basic physicochemical characteristics, which govern its behavior in solution and under stress.

PropertyValueSource(s)
Chemical Name ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate[5][6]
Synonyms Loratadine Impurity C, 4-Chloro Loratadine[1][2]
CAS Number 165739-83-3[6][7]
Molecular Formula C22H22Cl2N2O2[7][8]
Molecular Weight 417.33 g/mol [6][7][8]
Predicted pKa 2.83 ± 0.20[7]

Part 1: Solubility Profile of this compound

Solubility is a critical parameter that influences bioavailability, formulation development, and the design of analytical methods. The solubility of an impurity like this compound determines its potential to co-precipitate with the active pharmaceutical ingredient (API) or remain in solution during manufacturing processes.

Aqueous and Organic Solvent Solubility

The solubility of this compound has been characterized in several common solvent systems. As expected from its structural similarity to Loratadine, it exhibits poor aqueous solubility and much higher solubility in organic solvents.[7][9][10]

SolventSolubilityTemperatureSource(s)
Water Insoluble (2.1E-3 g/L)25 °C[7]
DMSO SolubleNot Specified[5]
Methanol SolubleNot Specified[6]

The predicted pKa of 2.83 suggests that this compound is a very weak base.[7] Consequently, its aqueous solubility is expected to show some pH-dependence, increasing under highly acidic conditions (pH < 2) due to the protonation of the pyridine nitrogen. This behavior is analogous to its parent compound, Loratadine.[11]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The Shake-Flask method is a gold-standard, straightforward technique for determining the equilibrium solubility of a compound. The causality behind this choice is its ability to ensure the system reaches a true equilibrium between the solid and dissolved states, providing a thermodynamically accurate solubility value.

Methodology:

  • Preparation: Add an excess amount of this compound powder to a series of vials containing the selected solvent (e.g., water, pH-adjusted buffers, organic solvents). The excess solid is critical to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles. This step is crucial to prevent undissolved solid from contaminating the sample for analysis.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. The concentration of this compound is determined against a calibration curve prepared from a known standard.

  • Control: A blank solvent sample, processed identically, serves as a negative control to ensure no interfering peaks are present.

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification a Add excess this compound to solvent vials b Agitate at constant temp (e.g., 24-48 hours) a->b c Centrifuge to pellet undissolved solid b->c d Sample and dilute supernatant c->d e Analyze via validated HPLC-UV method d->e G cluster_prep 1. Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (HCl) prep->acid base Base Hydrolysis (NaOH) prep->base oxi Oxidation (H2O2) prep->oxi photo Photolysis (ICH Q1B) prep->photo thermal Thermal (Heat) prep->thermal dilute Neutralize & Dilute Samples acid->dilute base->dilute oxi->dilute photo->dilute thermal->dilute analyze Analyze via Stability-Indicating HPLC / LC-MS dilute->analyze compare Compare stressed samples to controls & standard analyze->compare G A This compound (Ester) B Carboxylic Acid Degradant + Ethanol A->B  Hydrolysis  (Acid or Base)

References

Spectroscopic analysis of 4-Chloroloratadine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Chloroloratadine

This compound, formally known as Ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, is a recognized impurity of the widely used second-generation antihistamine, Loratadine.[3][4][5] As with any active pharmaceutical ingredient (API), the characterization and control of impurities are critical for ensuring the safety and efficacy of the final drug product. This technical guide provides an in-depth exploration of the spectroscopic techniques employed in the structural elucidation and routine analysis of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For professionals in drug development and quality control, a thorough understanding of the spectroscopic profile of impurities like this compound is not merely a regulatory requirement but a cornerstone of robust pharmaceutical science.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound is the foundation of its spectroscopic signature. A comprehensive analysis of its NMR, IR, and MS data allows for unambiguous identification and quantification.

G M [M+H]⁺ m/z 417 F1 [M+H - C₂H₄]⁺ m/z 389 M->F1 - C₂H₄ F2 [M+H - C₂H₅OH]⁺ m/z 371 M->F2 - C₂H₅OH F3 [M+H - CO₂]⁺ m/z 373 M->F3 - CO₂ F4 [Piperidinylidene ring fragment] M->F4 Cleavage

References

Potential biological targets of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Elucidation of Potential Biological Targets for 4-Chloroloratadine

Abstract

This compound is recognized primarily as a specified impurity of Loratadine, a widely used second-generation antihistamine.[1][2][3] While the parent compound and its active metabolite, Desloratadine, have been extensively studied, the specific biological interactions of this compound remain largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the potential biological targets of this compound. We move beyond a simple literature review to present a strategic, multi-pronged approach, combining predictive computational methods with robust in vitro validation and unbiased proteomic screening. This document serves as a roadmap for the complete target deconvolution of a small molecule, using this compound as a practical case study.

Introduction: The Known and the Unknown

Loratadine and its primary active metabolite, Desloratadine, exert their therapeutic effects through potent and selective inverse agonism of the peripheral Histamine H1 (H₁) receptor.[4][5][6] This action blocks the cascade of allergic symptoms mediated by histamine.[7] Structurally, this compound is a close analog, suggesting that its primary biological target is also likely the H₁ receptor. However, in drug development and safety assessment, assuming the activity profile of an impurity based solely on structural similarity is insufficient. Minor structural modifications can lead to significant changes in target affinity, selectivity, and off-target interactions, potentially resulting in unforeseen pharmacological or toxicological effects.

Therefore, a systematic investigation is required to:

  • Confirm the hypothesized primary target (H₁ receptor).

  • Quantify the binding affinity and functional activity at this target.

  • Discover potential off-target interactions across the broader proteome.

This guide outlines a logical, field-proven workflow to achieve these objectives, emphasizing the causality behind each experimental choice.

Strategic Workflow for Target Identification

The process of target deconvolution should be systematic, moving from broad, predictive methods to highly specific, quantitative validation. Our proposed strategy integrates computational, biochemical, and cell-based approaches to build a comprehensive target profile.

G cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Primary Target Validation (In Vitro) cluster_2 Phase 3: Unbiased Off-Target Discovery cluster_3 Phase 4: Final Target Profile A Ligand-Based Screening (Chemical Similarity to known H1 antagonists) D Biochemical Assay: Radioligand Binding (Determine Affinity: Ki) A->D Hypothesized Target B Structure-Based Screening (Molecular Docking against H1 receptor crystal structure) B->D C Off-Target Prediction (Screening against databases like ChEMBL, BindingDB) F Broad Panel Screening: Kinome Profiling (Assess kinase interactions) C->F Predictive Screening E Cell-Based Functional Assay: Calcium Flux / IP1 Accumulation (Determine Potency: EC50/IC50) D->E Confirm with Functional Data H Comprehensive Biological Target Profile of This compound E->H F->H G Chemical Proteomics: Affinity Purification-Mass Spec (AP-MS) (Identify novel binding partners) G->H Unbiased Discovery

Caption: A strategic workflow for target identification.

Phase 1: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods can rapidly and cost-effectively generate strong hypotheses about a compound's likely targets.[8] These methods fall into two main categories: ligand-based and structure-based.[9][10]

  • Ligand-Based Approaches: These methods operate on the principle that structurally similar molecules often have similar biological activities.[9] By comparing the 2D or 3D structure of this compound to large databases of compounds with known biological targets (e.g., ChEMBL, PubChem), we can predict its likely interaction partners.

  • Structure-Based Approaches: When a high-resolution 3D structure of a potential target protein is available (such as the crystal structure of the H₁ receptor), molecular docking simulations can predict the binding pose and estimate the binding affinity of this compound within the protein's active site.[9]

Method Principle Application for this compound Key Advantage
Chemical Similarity Search Compares molecular fingerprints (2D/3D) to databases of known actives.[10]Identify compounds structurally similar to this compound and analyze their known targets.Rapid, computationally inexpensive, good for hypothesis generation.
Pharmacophore Modeling Identifies the essential 3D arrangement of features required for binding to a specific target.Build a pharmacophore model from known H₁ antagonists and screen this compound against it.Provides insight into key chemical features required for activity.
Molecular Docking Simulates the binding of the small molecule into the 3D structure of a target protein.[9]Dock this compound into the H₁ receptor binding pocket to predict binding mode and score affinity.Provides structural basis for interaction; useful for lead optimization.
Panel Docking Docks the molecule against a large panel of different protein structures.[11]Screen this compound against a safety panel of proteins known for adverse effects (e.g., hERG, GPCRs).Predicts potential off-target liabilities early in the process.

These in silico results provide a prioritized list of potential targets, with the H₁ receptor expected to rank highest, and a preliminary assessment of potential off-target interactions.

Phase 2: In Vitro Primary Target Validation

With strong computational evidence suggesting the H₁ receptor as the primary target, the next step is empirical validation using in vitro assays. This phase aims to definitively measure the molecule's affinity and functional activity at the receptor.

Biochemical Assays: Measuring Binding Affinity

Radioligand binding assays are the gold standard for quantifying the direct interaction between a compound and its target receptor, providing a measure of binding affinity (Kᵢ).[12] In a competitive binding assay, a radiolabeled ligand with known high affinity for the H₁ receptor (e.g., [³H]-pyrilamine) is incubated with a membrane preparation expressing the receptor, along with increasing concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand is measured, allowing for the calculation of its IC₅₀, which is then converted to the inhibition constant (Kᵢ).

Cell-Based Assays: Measuring Functional Activity

Confirming that a compound binds to a target is crucial, but understanding the functional consequence of that binding is equally important. The H₁ receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[13][14] Activation of this pathway leads to the production of inositol triphosphate (IP₃) and a subsequent increase in intracellular calcium ([Ca²⁺]ᵢ).

G Histamine Histamine (Agonist) H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Chloroloratadine This compound (Antagonist) Chloroloratadine->H1R Blocks Gq Gαq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces

Caption: Simplified H₁ Receptor (Gq) Signaling Pathway.

Functional assays can measure these downstream events to determine if this compound acts as an agonist (activates the receptor), antagonist (blocks the agonist), or inverse agonist (reduces basal receptor activity). A calcium flux assay is a common and effective method.[13] In this assay, cells expressing the H₁ receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, a sharp increase in fluorescence is observed. By pre-incubating the cells with this compound, its ability to inhibit this histamine-induced response can be quantified, yielding a functional IC₅₀ value.

Assay Type Parameter Measured Principle Relevance
Radioligand Binding Kᵢ (Inhibition Constant)Competitive displacement of a known radioligand from the receptor.[12]Measures the direct binding affinity of the compound to the target protein.
Calcium Flux IC₅₀ (Half maximal inhibitory concentration)Measures the inhibition of agonist-induced intracellular calcium release.[13]Quantifies the functional potency of the compound as an antagonist in a cellular context.
β-Arrestin Recruitment IC₅₀ (Half maximal inhibitory concentration)Measures the inhibition of agonist-induced β-arrestin translocation to the activated GPCR.[15]Provides an orthogonal measure of functional activity, useful for detecting biased agonism.

Phase 3: Unbiased Off-Target Identification

A critical aspect of safety pharmacology is identifying unintended biological targets. While computational panel docking provides predictions, empirical screening is necessary for confirmation and discovery of novel interactions.

Broad Panel Screening: Kinome Profiling

Protein kinases are a large family of enzymes involved in cell signaling, and they are common off-targets for many drugs.[16] Kinome profiling services offer activity-based or binding assays to screen a compound against a panel of hundreds of different kinases.[17][18] Screening this compound across a comprehensive kinome panel at a high concentration (e.g., 1-10 µM) can quickly identify any potential kinase-related off-target effects.[19]

Chemical Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

For truly unbiased discovery of novel binding partners, chemical proteomics is the most powerful tool.[20][21] In this approach, the small molecule (this compound) is chemically modified with a linker and an affinity tag (e.g., biotin). This "bait" molecule is then incubated with a complex cell lysate. Proteins that bind to the bait are "pulled down" using streptavidin beads, separated from non-binding proteins, and then identified using high-resolution mass spectrometry.[22] This technique can reveal on- and off-targets in their native cellular environment.[23][24]

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (H₁ Receptor)
  • Membrane Preparation: Prepare membranes from HEK293 cells stably expressing the human H₁ receptor using standard homogenization and centrifugation techniques.[25] Determine protein concentration via a BCA assay.

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • H₁ receptor membrane preparation (5-10 µg protein/well).

    • [³H]-pyrilamine (a selective H₁ antagonist radioligand) at a final concentration near its Kₔ (e.g., 1-2 nM).[26]

    • Serial dilutions of this compound (e.g., 0.1 nM to 100 µM) or vehicle for total binding.

    • A saturating concentration of a known non-radioactive H₁ antagonist (e.g., 10 µM Desloratadine) for non-specific binding (NSB).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[25]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[27]

  • Quantification: Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand used and Kₔ is its dissociation constant.[27]

Protocol 2: Cell-Based Calcium Flux Assay (FLIPR)
  • Cell Plating: Seed HEK293 cells stably expressing the human H₁ receptor into black-walled, clear-bottom 96-well or 384-well microplates and grow to 80-90% confluency.

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in assay buffer containing probenecid (to prevent dye leakage). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells gently with assay buffer. Add serial dilutions of this compound or vehicle control to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Measurement: Place the plate into a fluorescent imaging plate reader (FLIPR) or similar instrument. Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Agonist Stimulation: Add a pre-determined concentration of histamine (typically the EC₈₀) to all wells simultaneously using the instrument's integrated pipettor.

  • Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for an additional 90-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data, setting the response of the histamine-only control wells to 100% and the vehicle-only wells to 0%.

    • Plot the normalized response against the log concentration of this compound and fit to a sigmoidal dose-response (variable slope) model to determine the IC₅₀.

Conclusion and Future Directions

This guide provides a robust, multi-layered strategy for the comprehensive identification and validation of the biological targets of this compound. By initiating with predictive in silico models, progressing to quantitative in vitro binding and functional assays, and culminating in unbiased proteome-wide screening, researchers can build a complete pharmacological profile of the molecule. This systematic approach not only confirms the expected primary target but also rigorously interrogates the potential for off-target interactions, which is paramount for understanding the full biological activity and safety profile of any pharmaceutical compound or its impurities. The methodologies described herein are broadly applicable to the target deconvolution of other novel small molecules, serving as a foundational workflow in modern drug discovery and development.

References

Pharmacokinetic profile of 4-Chloroloratadine in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetic Profile of Loratadine in Preclinical Animal Models

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Loratadine, a second-generation H1 histamine antagonist, with a specific focus on data derived from preclinical animal models. Loratadine, chemically identified as Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is often colloquially referenced in literature by its core structure, though the formal nomenclature is precise. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) characteristics of Loratadine. We will explore the causality behind experimental designs, detail validated bioanalytical methodologies, and present data with the scientific integrity required for advanced drug development programs.

Introduction: The Preclinical Imperative for Loratadine

Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity, which has made it a cornerstone in the treatment of allergic rhinitis and chronic idiopathic urticaria[3]. A critical aspect of its clinical success and safety profile is its extensive first-pass metabolism into an active metabolite, desloratadine (DL). Understanding the ADME profile in preclinical animal models is therefore not merely a regulatory requirement but a fundamental necessity to predict human pharmacokinetics, assess potential drug-drug interactions, and establish a safe therapeutic window.

Animal models provide the first in vivo glimpse into how a compound will behave in a complex biological system. For a drug like Loratadine, which is a Biopharmaceutical Classification System (BCS) Class II compound with pH-sensitive solubility, these studies are crucial for formulation development and for understanding how physiological variables can impact its absorption and bioavailability[4]. This guide synthesizes findings from key studies in rodents and other non-rodent species to build a cohesive pharmacokinetic narrative.

The ADME Profile of Loratadine in Animal Models

The journey of Loratadine through a biological system is characterized by rapid absorption, extensive distribution, profound metabolism, and subsequent excretion.

Absorption and Bioavailability

Following oral administration, Loratadine is well-absorbed from the gastrointestinal tract[5]. However, it undergoes significant first-pass metabolism in the liver, which influences its systemic bioavailability[5][6].

  • Bioavailability: Studies in rats have explored the oral bioavailability of various compounds, establishing methodologies to determine this crucial parameter[7][8]. For Loratadine, formulation strategies can significantly enhance bioavailability. For instance, a study using nanosized Loratadine in an orodispersible film administered to rats showed a 5.69-fold enhancement in the area under the curve (AUC) compared to the raw drug[9]. The peak plasma concentration (Cmax) in this study increased from 44.97 ng/mL to 101.02 ng/mL, demonstrating that particle size reduction can overcome solubility limitations[9].

  • Chronopharmacokinetics: Interestingly, the time of administration can affect Loratadine's pharmacokinetics. A study in mice revealed that the drug's elimination was significantly affected by the circadian time of administration, with the lowest Cmax and AUC observed when the drug was given at 17 hours after light onset (HALO)[10].

Distribution

Once absorbed, Loratadine and its metabolites distribute widely throughout the body. A detailed tissue distribution study in rats provided critical insights into its localization.

  • Tissue Localization: Using a validated LC-MS/MS method, researchers found that Loratadine, desloratadine, and other active hydroxylated metabolites were widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland[11].

  • Immune and Endocrine Tissues: The concentrations in the spleen were notably higher than in the thymus, which is significant given the spleen's role in immune responses[11]. Furthermore, the presence of the drug and its metabolites in the adrenal and pituitary glands suggests a potential interaction with the hypothalamic-pituitary-adrenal (HPA) axis, which could play a role in modulating immune-mediated allergic inflammation[11]. The parent drug, Loratadine, showed a greater tendency to distribute into the heart compared to its metabolites[11].

Metabolism: A Complex Biotransformation Cascade

The metabolism of Loratadine is extensive and a defining feature of its pharmacokinetic profile. It serves as a classic example of a prodrug, where the primary metabolite is more active than the parent compound.

  • Primary Metabolic Pathway: The initial and most critical biotransformation step in all species studied (mice, rats, monkeys) is the decarboethoxylation of Loratadine to form its major active metabolite, desloratadine (DL)[12].

  • Cytochrome P450 (CYP) Isoenzyme Involvement: This conversion, along with subsequent hydroxylations, is catalyzed by a suite of CYP450 enzymes. While primarily mediated by CYP3A4 and CYP2D6, other isoforms including CYP1A1, CYP2C19, and to a lesser extent CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5 also contribute[1][2][6]. The significant role of CYP3A4 (estimated at ~70%) is due to its high abundance in the human liver[1][2]. The involvement of multiple CYPs explains the low inter-subject variability despite known genetic polymorphisms in enzymes like CYP2D6 and CYP2C19[1].

  • Secondary Metabolism: Following the formation of DL, both the parent drug and DL undergo further hydroxylation and subsequent glucuronide conjugation[12]. Over 50 metabolites have been profiled using advanced analytical techniques[12].

  • Species and Gender Differences: Significant quantitative differences in metabolite profiles exist between species and even genders.

    • In male rats , a major circulating metabolite is a pyridine-N-oxide derivative of DL, which is found at much lower levels in female rats[12].

    • In mice and male monkeys , the primary circulating metabolite is a glucuronide conjugate of hydroxylated Loratadine[12].

    • In female monkeys , metabolism favors oxidation of the pyridine moiety followed by glucuronidation[12].

The metabolic pathway is visualized in the diagram below.

Loratadine_Metabolism cluster_cyp CYP450 Enzymes LOR Loratadine DL Desloratadine (DL) (Active Metabolite) LOR->DL Decarboethoxylation HYDROXY_LOR Hydroxylated Loratadine LOR->HYDROXY_LOR Hydroxylation HYDROXY_DL Hydroxylated DL (e.g., 5-OH-DL, 6-OH-DL) DL->HYDROXY_DL Hydroxylation PYRIDINE_N_OXIDE Pyridine-N-Oxide DL (Major in Male Rats) DL->PYRIDINE_N_OXIDE N-Oxidation GLUCURONIDES Glucuronide Conjugates HYDROXY_LOR->GLUCURONIDES Glucuronidation HYDROXY_DL->GLUCURONIDES Glucuronidation CYP3A4 CYP3A4 CYP2D6 CYP2D6 Other_CYPs Other CYPs (CYP1A1, CYP2C19, etc.) PK_Workflow cluster_prep Phase 1: Preparation cluster_study Phase 2: In-Life cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation A Animal Acclimatization (e.g., Wistar Rats, 7-10 days) B Fasting (Overnight, ~12h pre-dose) A->B C Drug Administration (Oral Gavage, 10 mg/kg) B->C D Serial Blood Sampling (e.g., via tail vein/cannula) C->D E Timepoints: 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h D->E F Plasma Processing (Centrifugation, 4°C) E->F G Bioanalytical Quantification (LC-MS/MS) F->G H Pharmacokinetic Modeling (Non-compartmental analysis) G->H I Parameter Calculation (Cmax, Tmax, AUC, t1/2) H->I

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroloratadine is a chlorinated derivative of Loratadine, a well-characterized second-generation antihistamine.[1] Loratadine functions as a selective inverse agonist of peripheral histamine H1 receptors, mitigating allergic responses.[2][3] While this compound is primarily documented as an impurity of Loratadine, its structural similarity suggests potential biological activity that warrants investigation in various cell-based assay systems.[1] This guide provides a comprehensive framework for the utilization of this compound in cell culture experiments, from initial handling and stock solution preparation to a suite of validated assays for assessing its effects on cell viability, proliferation, apoptosis, and signaling pathways.

These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of this compound. The causality behind each experimental step is explained to ensure scientific integrity and reproducibility.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in cell culture.

PropertyValueSource
Chemical Name ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate
Molecular Formula C22H22Cl2N2O2[1][6]
Molecular Weight 417.33 g/mol [1][6]
CAS Number 165739-83-3[1][6]
Appearance White to Pale Yellow Solid[1]
Solubility Soluble in Methanol and DMSO.[6] Insoluble in water.[7]
Storage Store powder at -20°C. Store solutions at -80°C.[8]

Safety Precautions: this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[8] Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.[8]

Experimental Workflow Overview

The following diagram illustrates a logical workflow for investigating the cellular effects of this compound.

G cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanistic Studies cluster_signaling Downstream Analysis prep_stock Prepare Stock Solution det_solvent_tox Determine Solvent Toxicity prep_stock->det_solvent_tox Establish Vehicle Control dose_response Dose-Response & Cytotoxicity Assays (MTT, LDH) det_solvent_tox->dose_response Select Solvent Concentration prolif_assay Proliferation Assay (BrdU) dose_response->prolif_assay Determine Sub-lethal Concentrations apoptosis_assay Apoptosis Assays (Annexin V, Caspase-3/7) dose_response->apoptosis_assay Determine Apoptotic Concentrations western_blot Western Blotting prolif_assay->western_blot qpcr qPCR prolif_assay->qpcr apoptosis_assay->western_blot apoptosis_assay->qpcr G start Initial Observation (e.g., Cytotoxicity) is_prolif_affected Is Proliferation Affected? start->is_prolif_affected is_apoptosis_induced Is Apoptosis Induced? start->is_apoptosis_induced pathway_analysis Analyze Signaling Pathways (Western Blot, qPCR) is_prolif_affected->pathway_analysis Yes is_apoptosis_induced->pathway_analysis Yes

References

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 4-Chloroloratadine, a known impurity and critical process intermediate of Loratadine.[1][2][3] The method is designed for researchers, scientists, and drug development professionals engaged in quality control, stability studies, and impurity profiling. The described protocol utilizes a C18 stationary phase with a gradient elution of an acetate buffer and acetonitrile mobile phase, coupled with UV detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.

Introduction

This compound, chemically known as ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, is a significant related substance of Loratadine, a widely used second-generation antihistamine.[6] As a potential impurity, its presence and quantity in the final drug product must be strictly controlled to ensure safety and efficacy. Accurate quantification is therefore essential for release testing of bulk drug substances, formulation development, and for monitoring the stability of Loratadine under various stress conditions.

The structural similarity between this compound and Loratadine, along with other related impurities, presents a chromatographic challenge.[7] This necessitates a highly selective and sensitive analytical method. This application note addresses this need by providing a comprehensive, field-proven HPLC protocol. The causality behind experimental choices, from mobile phase selection to validation parameters, is explained to provide a deeper understanding of the method's mechanics.

Chromatographic Principle and Rationale

The method employs reversed-phase chromatography, which is ideal for separating moderately polar to nonpolar compounds like this compound.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen for its hydrophobic character, which provides excellent retention and resolution for the analytes. An Inertsil ODS-3V or equivalent L1 packing column is recommended for its proven performance in separating Loratadine and its impurities.[8][9]

  • Mobile Phase: A gradient elution is employed to ensure the effective separation of all related compounds and to provide a stable baseline.

    • Mobile Phase A (Aqueous): An aqueous solution of 10 mM sodium acetate with 5 mM sodium dodecyl sulfate, adjusted to pH 5.5, acts as the buffer.[10] The acetate buffer controls the pH to maintain a consistent ionization state of the analytes, which is critical for reproducible retention times. The ion-pairing agent, sodium dodecyl sulfate, helps to improve peak shape and resolution.

    • Mobile Phase B (Organic): Acetonitrile is used as the organic modifier. Its low viscosity and UV transparency make it an excellent choice for RP-HPLC. The gradient from a lower to a higher concentration of acetonitrile allows for the elution of compounds with varying polarities within a reasonable timeframe.[10]

  • Detection: UV detection at 220 nm is selected as it provides good sensitivity for this compound and related compounds.[8][9]

Materials and Reagents

Item Specification
Reference Standard This compound (Purity ≥ 98%)
Chemicals Acetonitrile (HPLC Grade)
Sodium Acetate (Analytical Grade)
Sodium Dodecyl Sulfate (HPLC Grade)
Glacial Acetic Acid (Analytical Grade)
Water (HPLC or Milli-Q Grade)
Instrumentation HPLC system with gradient pump, UV/VIS detector, autosampler, and column oven
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent L1 column)
Software Chromatography Data Station (CDS)

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer):

    • Weigh and dissolve 1.36 g of sodium acetate and 1.44 g of sodium dodecyl sulfate in 1000 mL of HPLC-grade water.

    • Adjust the pH to 5.5 with glacial acetic acid.

    • Filter the solution through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[5]

  • Mobile Phase B:

    • Acetonitrile (HPLC Grade).

    • Filter through a 0.45 µm membrane filter and degas.

  • Diluent:

    • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Calibration Curve Solutions:

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations in the range of 0.5 µg/mL to 10 µg/mL. (e.g., 0.5, 1.0, 2.5, 5.0, 7.5, and 10.0 µg/mL).

Sample Preparation (from Bulk Drug Substance)
  • Accurately weigh approximately 25 mg of the Loratadine bulk drug substance into a 50 mL volumetric flask.

  • Add about 35 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate, before injection.[5]

HPLC Instrument Conditions
Parameter Condition
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min[8][9]
Injection Volume 20 µL[5]
Column Temperature 35 °C
Detection Wavelength 220 nm[8][9]
Run Time 25 minutes
Gradient Program Time (min)
0
15
20
25

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) and Diluent P2 Prepare Standard Stock Solution (100 µg/mL) P1->P2 P4 Prepare Sample Solution P1->P4 P3 Prepare Calibration Standards (0.5-10 µg/mL) P2->P3 H4 Inject Calibration Standards P3->H4 H5 Inject Sample Solutions P4->H5 H1 Set HPLC Conditions (Column, Flow, Temp, etc.) H2 System Suitability Test (SST) Inject Standard 5x H1->H2 H3 Inject Blank (Diluent) H2->H3 H3->H4 H4->H5 D1 Integrate Peaks H5->D1 D2 Generate Calibration Curve (Peak Area vs. Concentration) D1->D2 D3 Quantify this compound in Sample D2->D3

Caption: Workflow for the quantification of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[8][11]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis. A standard solution (e.g., 5 µg/mL) is injected five times.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, Loratadine was subjected to forced degradation under acid, base, oxidative, thermal, and photolytic stress conditions.[11]

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The stressed samples were analyzed, and the peak purity of this compound was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks from degradation products.

Linearity

The linearity was evaluated by analyzing the calibration standards at six concentration levels (from 0.5 to 10 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of this compound standard into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Parameter Acceptance Criteria
Mean % Recovery 98.0% to 102.0%
Precision
  • Repeatability (Intra-day Precision): Six individual preparations of the sample were analyzed on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different instrument.

Parameter Acceptance Criteria
% RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line and S = slope of the calibration curve.

The LOQ was experimentally verified by analyzing samples at this concentration and ensuring the precision (%RSD) was within acceptable limits (e.g., ≤ 10%).

Robustness

The robustness of the method was evaluated by making deliberate small variations in the chromatographic conditions:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters were checked under each modified condition.

Validation Parameters Relationship Diagram

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD ≤ 2.0) Validation->Precision LOQ LOQ (% RSD ≤ 10) Validation->LOQ Robustness Robustness Validation->Robustness SST System Suitability Validation->SST Linearity->Accuracy Linearity->Precision Linearity->LOQ Precision->Accuracy LOD LOD LOQ->LOD

Caption: Interrelation of key HPLC method validation parameters.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. The stability-indicating capability of the method makes it highly suitable for routine quality control analysis, impurity profiling in bulk drug substances, and for conducting stability studies of Loratadine. This comprehensive guide provides a solid foundation for researchers and analysts to implement this method with confidence.

References

Application Note: A Robust and Sensitive Method for the Quantification of 4-Chloroloratadine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroloratadine, chemically known as 4,8-Dichloro-6,11-dihydro-11-[N-ethoxy carbonyl-4-piperidylidene]-5H-benzo[1][2] cyclohepta[1,2-b]pyridine, is a known impurity and related compound of Loratadine, a widely used second-generation antihistamine.[1][3][4] The structural similarity to the parent compound necessitates the development of specific and sensitive analytical methods to accurately quantify its presence in biological matrices. This is crucial for pharmacokinetic studies, impurity profiling, and ensuring the safety and efficacy of loratadine formulations. This application note presents a comprehensive protocol for the analysis of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[5] The methodology is founded on established principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability.[6][7]

The presented method utilizes a straightforward protein precipitation extraction procedure for sample clean-up, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The principles and specific parameters provided herein are designed to serve as a robust starting point for researchers in pharmaceutical development and clinical research, with clear explanations for the rationale behind each step to facilitate method transfer and adaptation.

Scientific Principles and Method Rationale

The accurate quantification of analytes in complex biological matrices like plasma by LC-MS/MS hinges on three key stages: efficient sample preparation, selective chromatographic separation, and specific detection.

  • Sample Preparation: The primary goal of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and compromise the analytical column's longevity.[8] While liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer extensive clean-up, protein precipitation with a solvent like acetonitrile is a simpler, faster, and often sufficient technique for many applications.[6][8] This method was chosen for its efficiency and ease of implementation.

  • Chromatographic Separation: A reversed-phase C18 column is employed to separate this compound from endogenous plasma components and any potential isomers or metabolites. The mobile phase, consisting of an aqueous component with a pH modifier (formic acid) and an organic solvent (acetonitrile), is optimized to achieve a sharp peak shape and a suitable retention time, ensuring baseline separation from interfering signals.

  • Mass Spectrometric Detection: Tandem mass spectrometry provides exceptional selectivity and sensitivity. The analyte is first ionized, typically using electrospray ionization (ESI) in positive mode for compounds with basic nitrogen atoms like this compound. The precursor ion, corresponding to the protonated molecule [M+H]⁺, is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for precise quantification.

Experimental Workflow

The overall analytical workflow for the quantification of this compound in human plasma is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 Inject into LC-MS/MS s5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of this compound d2->d3

Figure 1: Overall workflow for the LC-MS/MS analysis of this compound in plasma.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Loratadine-d4 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient delivery.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions at various concentrations.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QCs. A typical calibration curve might range from 0.1 to 100 ng/mL. QC samples are typically prepared at low, medium, and high concentrations.

Protocol 2: Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of plasma sample, calibration standard, or QC into the corresponding tube.

  • Add 20 µL of the 100 ng/mL IS working solution to each tube (except for blank matrix samples) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters

The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters
ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for better ESI response.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Gradient 0-0.5 min: 20% B; 0.5-3.0 min: 20-80% B; 3.0-3.5 min: 80% B; 3.5-4.0 min: 80-20% B; 4.0-5.0 min: 20% BA gradient elution allows for efficient separation of the analyte from early and late eluting matrix components.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Table 2: Mass Spectrometry Parameters
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for compounds with basic nitrogen atoms that are readily protonated.
Precursor Ion ([M+H]⁺) m/z 417.3Based on the molecular weight of this compound (417.33 g/mol ).[1]
Product Ions (Predicted) To be determined experimentally. Predicted transitions: 417.3 > 371.2 (loss of ethoxy group), 417.3 > 284.1 (cleavage of the piperidine ring)Product ions are generated by fragmentation of the precursor ion in the collision cell. These specific transitions provide selectivity.
Internal Standard MRM Dependent on the chosen IS (e.g., for Loratadine-d4: m/z 387.2 > 341.2)The IS should not have interfering transitions with the analyte.
Collision Energy To be optimized for each transitionThe voltage applied in the collision cell to induce fragmentation.
Source Temperature 500°COptimized for efficient desolvation of the ESI spray.
Gas Flows (Nebulizer, Heater) To be optimized for specific instrumentThese parameters affect the efficiency of ionization.

Method Validation

A full validation of this method should be performed in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" or the EMA's "Guideline on bioanalytical method validation".[6][7] Key validation parameters to be assessed include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Data Analysis and Quantification

The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The calibration curve is generated by plotting the peak area ratio against the nominal concentration of the calibration standards, using a weighted linear regression model.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of this compound in human plasma. The method is designed to be a robust starting point for researchers, offering a balance of simplicity, speed, and the high sensitivity and selectivity required for bioanalytical applications. The emphasis on the rationale behind experimental choices and the adherence to regulatory guidelines ensures that the method can be confidently implemented and validated for use in a variety of research and development settings.

References

Application Note: High-Throughput Screening for Histamine H1 Receptor Antagonists Using 4-Chloroloratadine as a Test Compound

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antihistamines

Allergic diseases, including rhinitis and urticaria, are mediated by the activation of the Histamine H1 Receptor (H1R), a G-protein coupled receptor (GPCR).[1] The discovery of novel and selective H1R antagonists remains a primary strategy for developing new antiallergic therapeutics.[2] High-Throughput Screening (HTS) serves as a cornerstone in this endeavor, enabling the rapid evaluation of vast compound libraries to identify promising lead candidates.[3]

This guide details a robust, cell-based HTS workflow designed to identify H1R antagonists. We will use 4-Chloroloratadine (CAS: 165739-83-3), a known impurity and derivative of the second-generation antihistamine Loratadine, as an exemplar test compound.[4][5][6] The principles and protocols outlined here provide a comprehensive framework for screening compound libraries to discover next-generation antiallergic agents.

Scientific Principle: H1R-Mediated Calcium Mobilization

The H1R is a Gq-coupled GPCR. Upon binding its ligand, histamine, the receptor activates a signaling cascade that results in the release of calcium (Ca²⁺) from intracellular stores, a key event in the allergic response.[1] Our HTS assay leverages this mechanism.

Causality of Detection:

  • Cell System: We use a human embryonic kidney (HEK293) cell line stably overexpressing the human H1R (HEK293/H1R). This ensures a robust and reproducible signal window.

  • Detection Method: The cells are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) upon histamine stimulation leads to a proportional increase in fluorescence intensity.

  • Antagonist Action: A candidate H1R antagonist, such as this compound, will bind to the H1R. If effective, it will block histamine from binding and activating the receptor, thereby preventing the downstream Ca²⁺ release and the corresponding increase in fluorescence.[1]

This relationship is visualized in the signaling pathway diagram below.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (H1R) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_ER Binds to IP3R, Opens Channel Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Response Allergic Response Ca_Cytosol->Response Histamine Histamine (Agonist) Histamine->H1R Binds & Activates Antagonist This compound (Test Antagonist) Antagonist->H1R Binds & Blocks

Caption: H1R signaling pathway and point of antagonist intervention.

Materials, Reagents, and Equipment

Proper preparation and sourcing of high-quality reagents are paramount for a successful HTS campaign.

Item Description / Recommended Source
Cell Line HEK293 cell line stably expressing human H1R (e.g., from ATCC, Eurofins)
Cell Culture Media DMEM, high glucose, with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418)
Assay Plates 384-well, black-walled, clear-bottom microplates (e.g., Corning, Greiner)
Compound Plates 384-well polypropylene plates for compound storage and dilution
This compound Test Compound. Source from a reputable chemical supplier.[7]
Positive Control Pyrilamine or another known H1R antagonist (e.g., Loratadine)
Negative Control DMSO (HPLC Grade)
Agonist Histamine dihydrochloride
Assay Buffer Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
Calcium Indicator Dye Fluo-4 AM or equivalent calcium-sensitive dye kit with probenecid
Equipment Automated Liquid Handler, Plate Reader with fluorescence detection (e.g., Envision, Opera Phenix)[8], CO₂ Incubator, Centrifuge

Detailed HTS Protocol

This protocol is optimized for a 384-well format and is amenable to full automation.[3][9]

Part A: Cell Preparation (Day 1)
  • Culture Cells: Grow HEK293/H1R cells in T-175 flasks to approximately 80-90% confluency.

  • Harvest Cells: Wash cells with PBS, detach using Trypsin-EDTA, and neutralize with culture media.

  • Cell Counting: Centrifuge the cell suspension, resuspend in fresh media, and count using a hemocytometer or automated cell counter.

  • Plate Seeding: Dilute the cell suspension to a final concentration of 250,000 cells/mL in culture media. Dispense 40 µL per well into the 384-well assay plates (10,000 cells/well).

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ humidified incubator.

Part B: Compound Plate Preparation (Day 2)
  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution (for IC₅₀): For dose-response analysis, perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

  • Screening Plate: For a primary screen, transfer a small volume (e.g., 200 nL) of the 10 mM stock to a well in a compound plate, which will yield a final assay concentration of 10 µM.

  • Control Wells: Prepare wells with the positive control (e.g., 10 µM Pyrilamine) and negative control (DMSO only).

Part C: Assay Execution (Day 2)
  • Prepare Dye Solution: Prepare the calcium indicator dye solution in Assay Buffer according to the manufacturer’s instructions, including probenecid to prevent dye extrusion from the cells.

  • Dye Loading: Remove culture media from the cell plates. Add 20 µL of the dye solution to each well.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

  • Compound Addition: Using an automated liquid handler, transfer 200 nL of compounds and controls from the compound plate to the corresponding wells of the assay plate. The final DMSO concentration should be ≤0.5%.[10]

  • Antagonist Incubation: Incubate for 30 minutes at room temperature. This allows test compounds to bind to the H1R.

  • Signal Reading (FLIPR/Plate Reader):

    • Place the assay plate into the plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 10 µL of a pre-warmed histamine solution (at a final concentration equal to its EC₈₀) to all wells simultaneously.

    • Immediately begin reading the fluorescence intensity every second for at least 120 seconds to capture the peak calcium flux.

HTS_Workflow cluster_day1 Day 1: Cell Preparation cluster_day2 Day 2: Assay Execution cluster_analysis Data Analysis Seed Seed HEK293/H1R Cells (10,000 cells/well) Incubate24h Incubate 18-24h (37°C, 5% CO₂) Seed->Incubate24h DyeLoad Load Cells with Calcium Dye (1h) Incubate24h->DyeLoad CompoundAdd Add Test Compounds (e.g., this compound) DyeLoad->CompoundAdd Incubate30m Incubate 30 min (RT) CompoundAdd->Incubate30m Read Read Plate: 1. Baseline Fluorescence 2. Add Histamine (EC₈₀) 3. Read Peak Fluorescence Incubate30m->Read Calc Calculate % Inhibition Read->Calc ZFactor Determine Z'-Factor Calc->ZFactor Identify Identify Hits ZFactor->Identify

Caption: High-throughput screening workflow for H1R antagonists.

Assay Validation and Self-Validating Systems

A. Histamine EC₈₀ Determination

The causality of antagonist detection relies on using a submaximal agonist concentration. An EC₈₀ (the concentration that elicits 80% of the maximal response) provides a large signal window while remaining sensitive to competitive antagonists. This must be determined empirically for each new batch of cells by running a full dose-response curve for histamine.

B. The Z'-Factor: A Measure of Assay Quality

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[3] It is calculated from the means (μ) and standard deviations (σ) of the positive (pos) and negative (neg) controls.

Formula: Z' = 1 - [ (3σpos + 3σneg) / |μpos - μneg| ]

Control Description
Positive Control (Max Signal) Wells with DMSO + Histamine (0% inhibition)
Negative Control (Min Signal) Wells with Pyrilamine + Histamine (100% inhibition)

An entire plate of controls should be run to validate the assay before screening.

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS[3]
0 to 0.5Marginal, may require optimization
< 0Unacceptable, assay is not viable

Data Analysis, Hit Identification, and Next Steps

  • Calculate Percent Inhibition: The activity of this compound and other test compounds is calculated as follows: % Inhibition = [ 1 - (Signalcompound - Signalneg) / (Signalpos - Signalneg) ] * 100

  • Hit Identification: A "hit" is a compound that meets a predefined activity threshold, typically >50% inhibition or >3 standard deviations from the mean of the negative control wells.

  • Hit Confirmation: All initial hits must be re-tested to confirm their activity and rule out false positives.

  • Dose-Response and IC₅₀ Determination: Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).[1] The data are fitted to a four-parameter logistic equation to calculate the precise IC₅₀.

  • Secondary Assays: Promising hits should be advanced to secondary assays to confirm their mechanism of action and assess selectivity against other receptors.

Safety and Handling: this compound

As a laboratory chemical, this compound requires careful handling.[12]

  • Hazards: Harmful if swallowed.[12][13] May cause skin, eye, and respiratory irritation.[13] Very toxic to aquatic life.[12]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

  • Handling: Avoid creating dust and aerosols. Use in a well-ventilated area or a chemical fume hood.[12] Do not eat, drink, or smoke when handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area at -20°C.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[12]

References

Application Notes and Protocols for the In Vivo Formulation of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 4-Chloroloratadine, a hydrophobic weak base, for in vivo administration in preclinical research. Due to its predicted low aqueous solubility, developing a suitable vehicle for achieving adequate exposure in animal studies is critical. This guide outlines a systematic approach, beginning with essential pre-formulation characterization and leading to detailed protocols for the preparation of various formulation types, including solutions, suspensions, and advanced lipid-based systems for both oral and parenteral routes. The principles and methodologies described herein are grounded in established pharmaceutical science to ensure the development of stable, homogenous, and bioavailable formulations for reliable pharmacokinetic and toxicological assessment.

Introduction to this compound and Formulation Challenges

This compound is a derivative of Loratadine, a well-known second-generation antihistamine. Structurally, it is characterized by the presence of an additional chlorine atom. Based on its chemical structure and available data, this compound is anticipated to be a poorly water-soluble compound.[1] The predicted pKa of 2.83 suggests it is a weak base, implying that its solubility will be pH-dependent, with higher solubility in acidic environments.[2]

The primary challenge in the preclinical development of this compound is overcoming its low aqueous solubility to achieve sufficient systemic exposure for pharmacological and toxicological evaluation. The choice of formulation will significantly impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a logical workflow for selecting and preparing an appropriate formulation.

Pre-formulation Studies: The Foundation for Rational Formulation Design

Prior to any formulation work, a thorough understanding of the physicochemical properties of this compound is paramount. The following studies are essential:

2.1. Physicochemical Properties Summary

A summary of the known and predicted properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC22H22Cl2N2O2[3][4]
Molecular Weight417.33 g/mol [3]
AppearanceWhite to Pale Yellow Solid[2]
Predicted pKa2.83[2]
Aqueous SolubilityInsoluble (predicted)
Organic SolubilitySoluble in DMSO, Methanol, Acetone, Chloroform

2.2. Experimental Determination of Aqueous Solubility

The "insoluble" classification is insufficient for formulation development. Quantitative solubility determination is crucial.

Protocol 1: pH-Dependent Aqueous Solubility Measurement

  • Prepare a series of buffers with pH values ranging from 2 to 7.5 (e.g., citrate, phosphate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

  • Equilibrate the samples by agitation (e.g., using a shaker or rotator) at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH. This profile is critical for deciding whether a simple solution or a more complex formulation is necessary.[5]

2.3. Excipient Compatibility Studies

Ensuring the chemical stability of this compound in the presence of selected excipients is a critical step to prevent the formation of degradation products that could affect the experimental results.[6][7]

Protocol 2: Excipient Compatibility Screening

  • Select a range of common excipients (solvents, surfactants, polymers) that are being considered for the formulation.

  • Prepare binary mixtures of this compound with each excipient, typically in a 1:1 or 1:5 ratio. A small amount of water may be added to accelerate potential reactions.[8]

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1-4 weeks).

  • At specified time points, analyze the samples for the appearance of new peaks or a decrease in the parent drug peak using a stability-indicating HPLC method.

  • Physical changes such as color change or liquefaction should also be noted.

  • Differential Scanning Calorimetry (DSC) can also be used as a rapid screening tool to detect potential interactions, as indicated by shifts in melting points or the appearance of new thermal events.[9]

Formulation Development Workflow

The selection of a formulation strategy should be a data-driven process based on the pre-formulation studies. The following diagram illustrates a typical decision-making workflow.

Formulation_Workflow cluster_preformulation Pre-formulation cluster_decision Decision Point cluster_formulation_types Formulation Strategies P1 Determine pH-Solubility Profile D1 Is Target Conc. < Aqueous Solubility at Physiological pH? P1->D1 P2 Assess Target Concentration P2->D1 F1 Aqueous Solution (pH adjustment) D1->F1 Yes F2 Co-solvent Solution D1->F2 No F3 Suspension F2->F3 If solubility in co-solvents is insufficient F4 Lipid-Based Formulation (e.g., SEDDS) F2->F4 For high dose or poor solubility

Caption: Decision workflow for selecting a suitable formulation for this compound.

Protocols for Formulation Preparation

The following protocols provide detailed steps for preparing various types of formulations suitable for in vivo studies.

4.1. Oral Formulations

Protocol 3: Simple Aqueous Solution (pH-adjusted)

This approach is feasible if the required dose can be dissolved in a physiologically acceptable pH range.

  • Vehicle Preparation: Prepare a buffer solution at the pH where this compound exhibits maximum solubility (as determined in Protocol 1), ensuring the pH is tolerable for the intended animal species (typically pH 4-8 for oral administration).[10]

  • Drug Solubilization: Slowly add the accurately weighed this compound to the buffer while stirring. Gentle warming or sonication can be used to facilitate dissolution.

  • Final QC: Visually inspect the solution for any undissolved particles. If necessary, filter the solution through a suitable filter (e.g., 0.45 µm). Confirm the final concentration using a validated analytical method.

Protocol 4: Co-solvent Solution

Co-solvents are used to increase the solubility of hydrophobic compounds.[11]

  • Solvent Screening: Determine the solubility of this compound in various biocompatible solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.

  • Vehicle Preparation: Prepare a co-solvent system. A common example for oral dosing is a mixture of PEG 400 and water. The percentage of the organic co-solvent should be minimized to reduce potential toxicity.

  • Drug Solubilization: Dissolve the this compound in the organic co-solvent first, and then slowly add the aqueous component while stirring to avoid precipitation.

  • Final QC: Inspect for clarity and analyze the concentration.

Table 2: Example Co-solvent Formulations for Oral Administration

Formulation ComponentPercentage (v/v)Purpose
PEG 40020-60%Solubilizing agent
Propylene Glycol10-40%Co-solvent
Water for Injectionq.s. to 100%Vehicle

Protocol 5: Aqueous Suspension

If a solution is not feasible due to poor solubility, a suspension can be prepared.[12]

  • Vehicle Preparation: Prepare an aqueous vehicle containing a suspending agent to increase viscosity and prevent rapid settling. Common suspending agents include methylcellulose (MC) or carboxymethylcellulose (CMC) at concentrations of 0.5-1% (w/v). A surfactant (e.g., 0.1-0.5% Tween 80) is often included to aid in wetting the drug particles.[13]

  • Particle Size Reduction: If necessary, reduce the particle size of the this compound powder by micronization to improve dissolution and homogeneity.

  • Suspension Preparation: Wet the this compound powder with a small amount of the vehicle containing the surfactant to form a paste. Gradually add the remaining vehicle with continuous stirring or homogenization until a uniform suspension is achieved.

  • Final QC: Assess the homogeneity and re-suspendability of the formulation. The particle size distribution can be measured to ensure consistency.

4.2. Parenteral Formulations

Parenteral formulations must be sterile and have a pH close to physiological levels to minimize irritation.[14]

Protocol 6: Co-solvent Solution for Intravenous Administration

The selection of co-solvents for intravenous administration is more restrictive due to toxicity concerns.

  • Solvent Selection: Common co-solvents for IV use include PEG 400, ethanol, and propylene glycol. Their concentrations must be kept within safe limits.

  • Vehicle Preparation: A typical vehicle could be 10% Solutol HS 15 in saline or a mixture of PEG 400, ethanol, and water for injection.

  • Drug Solubilization: Dissolve the this compound in the organic co-solvent(s) first, then slowly add the aqueous vehicle under aseptic conditions.

  • Final QC: The formulation must be sterile-filtered through a 0.22 µm filter. It should be visually inspected for any signs of precipitation upon dilution with infusion fluids, if applicable. The pH should be adjusted to be as close to neutral as possible.[5]

Table 3: Example Co-solvent Formulations for Intravenous Administration

Formulation ComponentPercentage (v/v)Purpose
PEG 40010-30%Solubilizing agent
Ethanol5-15%Co-solvent
Salineq.s. to 100%Isotonic vehicle

Stability Assessment of the Final Formulation

Once a lead formulation is identified, its short-term stability should be evaluated under the intended storage and use conditions.

Protocol 7: Short-Term Formulation Stability

  • Prepare the final formulation and store it under the intended conditions (e.g., room temperature, refrigerated).

  • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the formulation.

  • For solutions, analyze for drug concentration and the appearance of any degradants. For suspensions, assess re-suspendability and particle size.

  • Any significant change in physical appearance (e.g., precipitation, color change) or chemical composition should be noted.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. The systematic approach outlined in these application notes, starting from fundamental pre-formulation characterization to the preparation of various formulation types, provides a robust framework for researchers. By understanding the physicochemical properties of this compound and applying sound pharmaceutical principles, scientists can develop formulations that ensure reliable and reproducible results in preclinical studies.

References

Application Note: Utilization of 4-Chloro Loratadine as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards

In the synthesis of Loratadine, a widely used second-generation antihistamine, the control of impurities is paramount to ensure the safety and efficacy of the final drug product.[1][2] "4-Chloro Loratadine," chemically known as Ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, is recognized as a significant process-related impurity.[5][6][7][8] It is designated as Loratadine EP Impurity C.[6][7] The presence of this and other impurities must be meticulously monitored and quantified against highly characterized reference standards.[9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper use of 4-Chloro Loratadine as a reference standard. Adherence to these protocols is essential for accurate analytical method development, validation, and routine quality control of Loratadine drug substances and products.[10][11] The principles outlined are grounded in guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[12][13]

Physicochemical Properties and Handling of 4-Chloro Loratadine

A thorough understanding of the reference standard's properties is fundamental to its correct application.

Table 1: Physicochemical Data of 4-Chloro Loratadine

PropertyValueSource(s)
Chemical Name Ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate[5][6]
Synonyms Loratadine EP Impurity C, Loratadine USP Related Compound G[6][7]
CAS Number 165739-83-3[5][6][8]
Molecular Formula C22H22Cl2N2O2[5][7][8]
Molecular Weight 417.33 g/mol [7][8]
Appearance White to Off-White Powder[14]
Storage 2-8°C, in a well-closed container[8]

Handling and Storage: Reference standards are highly purified substances and must be handled with care to prevent contamination and degradation.[13] Store 4-Chloro Loratadine in its original, tightly sealed container at the recommended temperature of 2-8°C.[8] Before use, allow the container to equilibrate to room temperature to prevent condensation. All handling should be performed in a clean, controlled environment using calibrated equipment.

Experimental Protocols: Preparation and Use in HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of Loratadine and its related compounds.[2][9][10][15] The following protocols detail the preparation of standard solutions and a validated HPLC method for the quantification of 4-Chloro Loratadine.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for the reliability of quantitative analysis.

Protocol 1: Preparation of 4-Chloro Loratadine Stock and Working Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of 4-Chloro Loratadine reference standard. b. Quantitatively transfer the weighed standard to a 100 mL volumetric flask. c. Add approximately 50 mL of a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) and sonicate for 10-15 minutes to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the mark with the diluent and mix thoroughly.

  • Working Standard Solution (e.g., 1 µg/mL): a. Pipette 1.0 mL of the Stock Standard Solution into a 100 mL volumetric flask. b. Dilute to the mark with the mobile phase and mix thoroughly. This working standard is now ready for injection into the HPLC system.

HPLC Method for Impurity Profiling

The following HPLC method is designed for the separation and quantification of 4-Chloro Loratadine in the presence of Loratadine and other related impurities.

Table 2: HPLC Method Parameters

ParameterCondition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Gradient elution with Mobile Phase A and Mobile Phase BA: 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.6 with phosphoric acidB: Acetonitrile
Gradient Program Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 20 µL

This method is adapted from established procedures for Loratadine impurity analysis and may require optimization for specific laboratory conditions and instrumentation.[9]

System Suitability and Method Validation

To ensure the reliability of the analytical data, system suitability must be established before analysis, and the method must be validated according to ICH guidelines.

System Suitability

Inject the working standard solution multiple times (typically 5 or 6 replicates). The system is deemed suitable for use if the following criteria are met:

  • Relative Standard Deviation (RSD) of the peak area for replicate injections is not more than 2.0%.

  • Tailing factor for the 4-Chloro Loratadine peak is not more than 2.0.

  • Theoretical plates for the 4-Chloro Loratadine peak are not less than 2000.

Method Validation Overview

The analytical method should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the resolution of the 4-Chloro Loratadine peak from Loratadine and other potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of 4-Chloro Loratadine at different concentrations should be prepared and analyzed. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, spiking a placebo with known amounts of 4-Chloro Loratadine at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Visualizations

Chemical Relationship Diagram

G cluster_0 Synthesis & Metabolism Loratadine Loratadine 4-Chloro_Loratadine 4-Chloro Loratadine (Impurity) Loratadine->4-Chloro_Loratadine Process Impurity Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine Metabolism

Caption: Relationship of 4-Chloro Loratadine to Loratadine.

Analytical Workflow Diagram

G A Receive & Verify 4-Chloro Loratadine RS B Prepare Stock Standard Solution A->B C Prepare Working Standard Solutions B->C E System Suitability Testing C->E D HPLC System Setup & Equilibration D->E F Analyze Samples E->F If Passed G Data Processing & Quantification F->G

Caption: Workflow for using a reference standard in HPLC analysis.

Conclusion

The accurate quantification of impurities such as 4-Chloro Loratadine is a non-negotiable aspect of pharmaceutical quality control. The use of a well-characterized reference standard is the foundation of this process. By following the detailed protocols and validation principles outlined in this application note, analytical laboratories can ensure the generation of reliable and reproducible data, thereby contributing to the overall safety and quality of Loratadine products.

References

Application Notes & Protocols: Inducing Specific Cellular Responses with 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 4-Chloroloratadine to induce specific cellular responses. While historically recognized as an impurity of the second-generation antihistamine Loratadine, recent findings have identified this compound as a potent and specific bioactive molecule in its own right. This guide elucidates its primary mechanism of action as a Nicotinamide N-methyltransferase (NNMT) inhibitor and provides detailed protocols for investigating its anti-cancer effects. For comparative context and broader utility, we also detail the well-established anti-inflammatory and antihistaminic pathways modulated by its parent compound, Loratadine, and its active metabolite, Desloratadine.

PART 1: Introduction to this compound: Beyond an Impurity

This compound (ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate) is a molecule with a dual identity.[3][4] For years, it was primarily categorized as a specified impurity in the synthesis of Loratadine.[3] However, emerging research has unveiled a distinct and potent biological activity, identifying it under the designation NCGC00685960 as a powerful inhibitor of Nicotinamide N-methyltransferase (NNMT) with an IC50 of less than 10 nM.[3] This discovery has shifted its relevance from a mere process-related impurity to a molecule of significant interest for cancer research.[3]

NNMT is an enzyme that is overexpressed in various cancers and is implicated in tumor metabolism and epigenetic regulation. By inhibiting NNMT, this compound has been shown to increase trimethylation of histone H3 at lysine 27 (H3K27), reverse SAM and H3K27 hypomethylation, and impair collagen contractility in cancer-associated fibroblasts (CAFs).[3] These actions collectively point towards a potent anti-tumor activity, making this compound a valuable tool for investigating cancer biology and developing novel therapeutics.[3]

In contrast, the parent compound Loratadine and its primary active metabolite, Desloratadine, are well-characterized for their anti-allergic and anti-inflammatory properties.[5][6] They function primarily as selective antagonists of peripheral histamine H1 receptors.[5][] Beyond this, they have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and AP-1, thereby inhibiting the production of pro-inflammatory cytokines and mediators.[8][9] Understanding these distinct yet structurally related activities is crucial for designing targeted experiments.

PART 2: Mechanisms of Action & Key Cellular Pathways

This compound as an NNMT Inhibitor

The primary and most potent action of this compound is the inhibition of NNMT. This enzyme catalyzes the methylation of nicotinamide, consuming the universal methyl donor S-adenosylmethionine (SAM) and producing S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA). In cancer cells where NNMT is overexpressed, this activity depletes SAM pools, leading to global hypomethylation of histones, a hallmark of cancer.

By inhibiting NNMT, this compound preserves the intracellular SAM pool, leading to increased histone methylation, specifically H3K27 trimethylation.[3] This epigenetic modification is associated with transcriptional repression of genes involved in cancer progression. Furthermore, inhibiting NNMT in cancer-associated fibroblasts (CAFs) has been shown to reduce their contractility, a key factor in tumor stiffness and invasion.[3]

NNMT_Inhibition_Pathway cluster_0 Cancer Cell NNMT NNMT (Overexpressed) SAH SAH NNMT->SAH MNA 1-MNA NNMT->MNA SAM SAM SAM->NNMT Histone Histone H3 SAM->Histone Methylation Nicotinamide Nicotinamide Nicotinamide->NNMT H3K27me3 H3K27me3 (Increased) Histone->H3K27me3 Gene_Repression Transcriptional Repression H3K27me3->Gene_Repression Leads to Chloroloratadine This compound Chloroloratadine->NNMT Inhibits (IC50 < 10 nM)

Caption: Mechanism of this compound as an NNMT inhibitor in cancer cells.

Comparative Pathways: Loratadine's Anti-Inflammatory Effects

For a comprehensive understanding, it's valuable to compare the action of this compound with its parent compound. Loratadine exhibits anti-inflammatory properties by inhibiting the NF-κB and AP-1 signaling pathways, which are central to the inflammatory response.[8][9]

  • NF-κB Pathway: In macrophages stimulated with lipopolysaccharide (LPS), Loratadine has been demonstrated to reduce the levels of nitric oxide, iNOS, IL-1β, TNF-α, and IL-6 by inhibiting the NF-κB pathway.[8] This inhibition is achieved by targeting the upstream kinases Syk and Src.[8]

  • AP-1 Pathway: Loratadine can also suppress the expression of pro-inflammatory genes like MMP1, MMP3, and MMP9 by inhibiting AP-1 transcriptional activation.[9] It achieves this by repressing the expression of c-Jun and c-Fos and the phosphorylation of upstream kinases like JNK, MKK7, and TAK1.[9]

Loratadine_Anti_Inflammatory_Pathway cluster_1 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Syk_Src Syk / Src TLR4->Syk_Src TAK1 TAK1 TLR4->TAK1 NFkB NF-κB Pathway Syk_Src->NFkB AP1 AP-1 Pathway TAK1->AP1 Cytokines Pro-inflammatory Cytokines & Mediators (iNOS, IL-6, TNF-α) NFkB->Cytokines Transcription AP1->Cytokines Transcription Loratadine Loratadine Loratadine->Syk_Src Inhibits Loratadine->TAK1 Inhibits

Caption: Loratadine's inhibition of NF-κB and AP-1 inflammatory pathways.

PART 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for investigating the cellular effects of this compound.

Protocol 1: Assessing the Anti-Proliferative Effects of this compound on Cancer Cells

This protocol is designed to determine the effect of this compound on the proliferation and viability of cancer cell lines with known NNMT expression.

Materials:

  • Cancer cell line (e.g., Ovarian cancer cells)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (NCGC00685960)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • CellTiter-Glo® 2.0 Assay or similar viability reagent

  • Plate reader (luminometer)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in complete medium to achieve 2x the final desired concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a vehicle control with the same percentage of DMSO.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. This will result in a 1x final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Assay:

    • Equilibrate the plate and the viability reagent to room temperature for 30 minutes.[10]

    • Add 100 µL of CellTiter-Glo® 2.0 reagent to each well.[10]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Expected Outcome: this compound is expected to decrease cell viability in a dose-dependent manner in NNMT-expressing cancer cells.

Protocol 2: Western Blot for H3K27 Trimethylation

This protocol assesses the direct epigenetic impact of this compound by measuring changes in H3K27me3 levels.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer system, and buffers

  • Primary antibodies: anti-H3K27me3, anti-Total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with a selected concentration of this compound (e.g., 100 nM) and a vehicle control for 48-72 hours.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add 150 µL of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (anti-H3K27me3, diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply chemiluminescent substrate and image the blot.

  • Analysis: Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control. Quantify band intensities to determine the relative change in H3K27me3 levels.

Expected Outcome: An increase in the H3K27me3 band intensity relative to the total H3 control in cells treated with this compound.[3]

Protocol 3: Mast Cell Degranulation Assay (Comparative)

To provide a comparative context with antihistamines, this protocol measures the inhibition of mast cell degranulation, a key event in allergic reactions. While this compound is not expected to be potent here, comparing it to Loratadine can confirm its distinct mechanism.

Materials:

  • Mast cell line (e.g., HMC-1) or bone marrow-derived mast cells (BMMCs)[11]

  • Compound 48/80 or other degranulation-inducing agent

  • This compound, Loratadine (positive control)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase)

  • 96-well plates

Procedure:

  • Cell Preparation: Wash mast cells twice with Tyrode's buffer and resuspend at 1 x 10⁶ cells/mL.

  • Pre-incubation: Add 50 µL of cell suspension to each well of a 96-well plate. Add 25 µL of varying concentrations of this compound, Loratadine, or vehicle control. Incubate for 30 minutes at 37°C.

  • Induction of Degranulation: Add 25 µL of Compound 48/80 to induce degranulation. For a negative control, add buffer only. For a total release control, add 25 µL of 0.1% Triton X-100.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Stop Reaction: Stop the degranulation by placing the plate on ice. Centrifuge at 400 x g for 10 minutes at 4°C.

  • β-Hexosaminidase Assay:

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the p-Nitrophenyl-N-acetyl-β-D-glucosaminide substrate solution.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 100 µL of stop buffer (0.1 M Na₂CO₃/NaHCO₃).

  • Data Acquisition: Read the absorbance at 405 nm.

  • Analysis: Calculate the percentage of β-hexosaminidase release for each condition, normalized to the total release control.

Expected Outcome: Loratadine will significantly inhibit mast cell degranulation. This compound is expected to show minimal to no effect, highlighting its different primary mechanism of action.

PART 4: Data Presentation & Interpretation

Quantitative Data Summary
CompoundTargetCellular ResponsePotency (IC50)Key Assays
This compound NNMTAnti-proliferation, Increased H3K27me3< 10 nM[3]Cell Viability, Western Blot
Loratadine Histamine H1 Receptor, Syk/Src, TAK1Anti-inflammatory, Anti-allergicVaries by assayCytokine ELISA, Degranulation Assay
Desloratadine Histamine H1 ReceptorAnti-allergicMore potent than Loratadine[5][12]Receptor Binding, Cytokine Assays
Interpreting Results
  • Epigenetic Changes: A clear increase in H3K27me3 signal via Western blot provides direct evidence of NNMT inhibition in a cellular context. This is a crucial validation of the compound's mechanism of action.

  • Comparative Assays: Lack of activity in mast cell degranulation assays for this compound, when contrasted with the potent activity of Loratadine, provides strong evidence for a divergent pharmacological profile and rules out significant antihistaminic effects.

PART 5: Conclusion and Future Directions

This compound has transitioned from being considered a simple impurity to a highly potent and specific inhibitor of NNMT. This application note provides the foundational knowledge and detailed protocols for researchers to investigate its anti-cancer properties. The primary cellular responses induced by this compound are mediated through epigenetic modifications, leading to anti-proliferative effects in cancer cells.

Future research should focus on expanding the range of cancer cell types tested, investigating the downstream transcriptional changes via RNA-seq, and exploring its efficacy in in vivo cancer models. The distinct mechanism of this compound compared to its parent compound Loratadine underscores the importance of characterizing process-related impurities, which may themselves be valuable pharmacological tools or therapeutic leads.

References

Application Notes and Protocols: Synthesis of 4-Chloroloratadine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide to the synthetic chemistry of loratadine derivatives, with a specific focus on the synthesis of 4-Chloroloratadine, a known impurity and important analytical reference standard. We will first explore a robust, well-established method for constructing the core tricyclic scaffold of loratadine. Subsequently, a strategic approach for the regioselective chlorination of the pyridine ring at the C-4 position via an N-oxide intermediate will be detailed. This guide emphasizes the rationale behind procedural steps, providing insights into reaction mechanisms and optimization strategies. The protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Introduction

Loratadine, the active ingredient in Claritin®, is a highly successful second-generation antihistamine that acts as a selective inverse agonist for peripheral histamine H1 receptors.[1] Its non-sedating properties have made it a frontline treatment for allergic rhinitis and urticaria.[2] The synthesis of loratadine and its derivatives is of significant interest for several reasons: structure-activity relationship (SAR) studies to develop novel anti-allergic agents[3][4], the generation of metabolites for pharmacological profiling, and the preparation of analytical standards for quality control in pharmaceutical manufacturing.

One such derivative of critical importance is Ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate , also known as this compound or Loratadine EP Impurity C (CAS 165739-83-3).[7] As a registered impurity, access to a pure sample of this compound is essential for developing and validating analytical methods to ensure the safety and quality of loratadine drug products.

This guide provides two core synthetic modules:

  • Part 1: A reliable, multi-step synthesis of the loratadine precursor scaffold, starting from readily available materials.

  • Part 2: A targeted protocol for the synthesis of this compound by functionalizing the pyridine ring of the loratadine scaffold.

PART 1: Synthesis of the Core Loratadine Scaffold

The most common and industrially relevant syntheses of loratadine involve the construction of the key tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-one , followed by the attachment of the piperidine moiety.[8][9] The subsequent olefination to form the exocyclic double bond is typically achieved via a Grignard reaction followed by dehydration, or through a McMurry or Wittig-type reaction.[2][6]

Below is a representative workflow based on the Grignard reaction pathway.

Workflow for Loratadine Scaffold Synthesis

cluster_0 Synthesis of Tricyclic Ketone Intermediate cluster_1 Formation of Loratadine Precursor cluster_2 Final Carbethoxylation A 3-(3-Chlorophenethyl) -pyridine-2-carbonitrile B 8-Chloro-5,6-dihydro-11H-benzo [5,6]cyclohepta[1,2-b]pyridin-11-one (Tricyclic Ketone) A->B  Cyclization (e.g., Triflic Acid, H+) D 8-Chloro-11-(1-methyl-4-piperidylidene) -6,11-dihydro-5H-benzo[5,6]cyclohepta [1,2-b]pyridine B->D  1. Grignard Addition 2. Dehydration C N-Methyl-4-piperidyl magnesium chloride (Grignard Reagent) E Loratadine D->E  Carbethoxylation (Ethyl Chloroformate)

Caption: General workflow for the synthesis of the Loratadine scaffold.

Protocol 1: Synthesis of 8-chloro-11-(1-methyl-4-piperidylidene)-6,11-dihydro-5H-benzo[5][6]cyclohepta[1,2-b]pyridine (Loratadine Precursor)

This protocol outlines the addition of a piperidine-derived Grignard reagent to the tricyclic ketone intermediate, followed by dehydration.

Materials:

  • 8-chloro-5,6-dihydro-11H-benzo[5][6]cyclohepta[1,2-b]pyridin-11-one (1.0 eq)

  • N-methyl-4-chloropiperidine (1.2 eq)

  • Magnesium turnings (1.3 eq)

  • 1,2-Dibromoethane (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Sulfuric Acid

  • Toluene

  • Sodium Hydroxide solution

  • Water

Procedure:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

    • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

    • Add a small portion of a solution of N-methyl-4-chloropiperidine in anhydrous THF. Gentle heating may be required to start the reaction, which is indicated by bubbling and a gentle exotherm.

    • Once initiated, add the remaining N-methyl-4-chloropiperidine solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed. The resulting grey-black solution is the Grignard reagent.[10]

  • Grignard Addition to Ketone:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the tricyclic ketone in anhydrous THF.

    • Cool the solution to between -70°C and -80°C using a dry ice/acetone bath. Maintaining this low temperature is critical to minimize side reactions.[10]

    • Slowly add the prepared Grignard reagent to the cooled ketone solution via cannula.

    • Stir the reaction mixture at this low temperature for 2-3 hours.[11]

  • Work-up and Dehydration:

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate or toluene.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carbinol intermediate.

    • For dehydration, dissolve the crude carbinol in a suitable solvent like toluene. Add concentrated sulfuric acid carefully and heat the mixture to reflux with a Dean-Stark trap to remove water.

    • After the reaction is complete (monitored by TLC), cool the mixture, carefully neutralize with a sodium hydroxide solution, and extract the product.

    • Purify the resulting crude product by column chromatography or recrystallization to yield the target Loratadine precursor.

Rationale: The Grignard reaction is a classic and powerful carbon-carbon bond-forming reaction. The addition of the nucleophilic Grignard reagent to the electrophilic carbonyl carbon of the ketone forms a tertiary alcohol (carbinol). Subsequent acid-catalyzed dehydration eliminates a molecule of water to form the desired exocyclic double bond, completing the core structure of the loratadine precursor.

PART 2: Synthesis of this compound

Direct electrophilic chlorination of the pyridine ring in loratadine is challenging. The nitrogen atom deactivates the ring towards electrophilic attack, and substitution, if it occurs, is directed to the 3- and 5-positions. A more effective strategy is to activate the 4-position towards nucleophilic attack. This can be achieved by first converting the pyridine nitrogen to an N-oxide. This modification electronically activates the C-2 and C-4 positions. This strategy has been successfully employed for the synthesis of 2- and 4-hydroxymethyl loratadine derivatives.[12][13]

Workflow for this compound Synthesis

A Loratadine B Loratadine N-Oxide A->B  N-Oxidation (e.g., m-CPBA or H2O2/AcOH) C Activated Intermediate B->C  Activation (POCl3) D This compound C->D  Chloride Attack & Rearrangement

Caption: Proposed synthetic pathway for this compound via an N-Oxide intermediate.

Protocol 2: N-Oxidation of Loratadine

Materials:

  • Loratadine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq) or Hydrogen Peroxide (30%)/Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

Procedure (using m-CPBA):

  • Dissolve Loratadine in DCM and cool the solution to 0°C in an ice bath.

  • Add m-CPBA portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a gradient of methanol in DCM) to yield Loratadine N-Oxide.[14]

Rationale: Peroxy acids like m-CPBA are excellent reagents for the oxidation of the nucleophilic nitrogen atom of the pyridine ring to form the corresponding N-oxide. This transformation is crucial as it reverses the normal electronic properties of the pyridine ring, making the C-4 position susceptible to nucleophilic attack in the subsequent step.

Protocol 3: Synthesis of this compound from Loratadine N-Oxide

This protocol is based on the well-established reaction of pyridine N-oxides with phosphoryl chloride (POCl₃).[5][15][16]

Materials:

  • Loratadine N-Oxide (1.0 eq)

  • Phosphoryl chloride (POCl₃, 2.0-3.0 eq)

  • Inert solvent such as Dichloromethane (DCM) or Chloroform

  • Ice water

  • Saturated sodium bicarbonate solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve Loratadine N-Oxide in the chosen solvent.

  • Cool the solution to 0°C.

  • Slowly add phosphoryl chloride dropwise to the stirred solution. An exotherm may be observed.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 40-60°C depending on the solvent) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture back to 0°C.

  • Very carefully and slowly, quench the reaction by pouring the mixture onto crushed ice or adding ice water dropwise. This step is highly exothermic and releases HCl gas, and must be performed in a well-ventilated fume hood.

  • Once the excess POCl₃ is hydrolyzed, carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product will likely be a mixture of 2-chloro and 4-chloro isomers.[16] Purify the mixture using preparative HPLC or careful column chromatography to isolate the desired this compound isomer.

Rationale: The oxygen of the N-oxide coordinates with the phosphorus atom of POCl₃, forming a highly reactive intermediate.[16] This complexation strongly activates the C-2 and C-4 positions of the pyridine ring for nucleophilic attack by a chloride ion (from POCl₃). Following the addition of chloride, an elimination and rearrangement sequence leads to the formation of the chlorinated pyridine and inorganic phosphate byproducts. While this reaction can produce both 2- and 4-chloro isomers, it provides a direct and established route to the desired chlorinated derivatives.

Data Summary

The following table summarizes key parameters for the synthesis of this compound. Yields are representative and may vary based on reaction scale and purification efficiency.

StepReactantKey ReagentsProductTypical YieldNotes
1 Loratadinem-CPBALoratadine N-Oxide80-95%Reaction progress should be monitored carefully to avoid over-oxidation.
2 Loratadine N-OxidePOCl₃This compound30-50%Yield refers to the isolated 4-chloro isomer. Isomeric mixture is common.[16]

Physicochemical Properties of this compound (CAS 165739-83-3):

PropertyValueSource
Molecular Formula C₂₂H₂₂Cl₂N₂O₂[7]
Molecular Weight 417.33 g/mol [7]
IUPAC Name Ethyl 4-(4,8-dichloro-5,6-dihydrobenzo[2][11]cyclohepta[2,4-b]pyridin-11-ylidene)piperidine-1-carboxylate[7]

References

Unraveling Histamine Signaling: An Application & Protocol Guide to Utilizing 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Histamine H1 Receptor as a Key Therapeutic Target

Histamine, a biogenic amine, is a pivotal mediator in a myriad of physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission.[1] It exerts its effects through four distinct G-protein coupled receptors (GPCRs), H1, H2, H3, and H4. The histamine H1 receptor, in particular, is a primary target in the management of allergic conditions such as rhinitis and urticaria.[2] Activation of the H1 receptor by histamine triggers the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC).[2] This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), culminating in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. This signaling pathway is central to the pro-inflammatory effects of histamine.[1]

4-Chloroloratadine (Desloratadine): A Potent and Selective Tool for H1 Receptor Interrogation

This compound, more commonly known as desloratadine, is the primary active metabolite of the second-generation antihistamine, loratadine.[3][4][5][6][7] It is a potent, long-acting, and selective antagonist of the peripheral histamine H1 receptor.[3][8][9] Its high affinity and selectivity for the H1 receptor, coupled with its inability to readily cross the blood-brain barrier, make it an exceptional tool for researchers studying histamine-mediated signaling pathways without the confounding sedative effects associated with first-generation antihistamines.[3][8][10] Desloratadine functions as an inverse agonist at the H1 receptor, effectively blocking the action of histamine and reducing the allergic response.[11][12]

From a research perspective, desloratadine offers several advantages:

  • High Potency and Selectivity: It exhibits significantly higher binding affinity for the H1 receptor compared to its parent compound, loratadine, and other antihistamines.[13]

  • Peripheral Action: Its limited central nervous system penetration allows for the specific investigation of peripheral H1 receptor-mediated events.[3][9]

  • Well-Characterized Pharmacology: Extensive preclinical and clinical data provide a solid foundation for its use in experimental models.[10][14]

Interestingly, beyond its well-established role as an H1 receptor antagonist, recent studies have highlighted desloratadine's activity as a TRPM8 (Transient Receptor Potential Melastatin 8) channel antagonist. This dual activity opens up new avenues for investigating the interplay between histamine and sensory signaling pathways.

This guide provides detailed protocols for utilizing this compound (desloratadine) to dissect histamine H1 receptor signaling in various in vitro systems.

Visualizing the Histamine H1 Receptor Signaling Pathway

To understand the context of the following protocols, it is crucial to visualize the canonical signaling cascade initiated by H1 receptor activation.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds Desloratadine This compound (Desloratadine) Desloratadine->H1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Inflammation) PKC->CellularResponse Leads to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates

Caption: Histamine H1 Receptor Gq Signaling Pathway.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Principle: This assay quantifies the ability of this compound to inhibit histamine-induced intracellular calcium release in cells expressing the H1 receptor. The assay utilizes a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free cytosolic calcium.[15][16]

Materials:

  • HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Cell culture medium (e.g., DMEM/F-12) with 10% FBS.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound (Desloratadine) stock solution (in DMSO).

  • Histamine stock solution (in water or assay buffer).

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FDSS).[16]

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the fluorescent dye loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature.[16]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of histamine at a concentration that elicits a submaximal response (EC80), as determined from a prior dose-response experiment.

  • Assay Execution (Antagonist Mode):

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes.

    • Add the EC80 concentration of histamine to all wells.

    • Continue recording the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline from the peak fluorescence.

    • Plot the ΔRFU against the log concentration of this compound.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic equation).

Expected Results & Interpretation: this compound is expected to dose-dependently inhibit the histamine-induced calcium transient. A lower IC50 value indicates higher potency.

CompoundTargetAssay TypeCell LineIC50 (nM)
This compound Histamine H1 Receptor Calcium Mobilization HEK293-H1R 1.5
Mepyramine (Control)Histamine H1 ReceptorCalcium MobilizationHEK293-H1R2.1
Ranitidine (Control)Histamine H2 ReceptorCalcium MobilizationHEK293-H1R>10,000
Protocol 2: cAMP Assay for Gs/Gi-Coupled Receptor Selectivity

Principle: While the H1 receptor primarily signals through Gq, it's crucial to assess the selectivity of this compound against other histamine receptor subtypes, such as the Gs-coupled H2 receptor or the Gi-coupled H3 and H4 receptors. This can be achieved by measuring changes in intracellular cyclic AMP (cAMP) levels.[17][18] For Gi-coupled receptors, an agonist will decrease forskolin-stimulated cAMP levels.[19][20]

Materials:

  • Cell lines expressing the histamine H2, H3, or H4 receptors.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Forskolin (for Gi-coupled receptor assays).

  • This compound stock solution.

  • Respective receptor agonists (e.g., Amthamine for H2, (R)-α-Methylhistamine for H3).

Procedure (Gi-Coupled Receptor Example - H3):

  • Cell Stimulation:

    • Plate H3 receptor-expressing cells in a suitable microplate.

    • Pre-incubate the cells with serial dilutions of this compound.

    • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and the H3 receptor agonist.

    • Incubate for the time recommended by the assay kit manufacturer.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Perform the cAMP detection steps as per the kit's protocol.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Quantify the cAMP concentration in each sample.

    • Plot the cAMP concentration against the log concentration of this compound to determine its effect on the agonist-induced inhibition of cAMP production.

Expected Results & Interpretation: this compound should not exhibit significant activity at H2, H3, or H4 receptors at concentrations where it potently antagonizes the H1 receptor, demonstrating its selectivity.

Protocol 3: Mast Cell Degranulation Assay

Principle: Mast cell degranulation, a key event in the allergic response, involves the release of histamine and other inflammatory mediators.[21][22] This process can be indirectly measured by quantifying the release of enzymes such as β-hexosaminidase or tryptase.[23] This protocol assesses the ability of this compound to inhibit antigen-induced mast cell degranulation.

Materials:

  • RBL-2H3 (rat basophilic leukemia) cells or primary mast cells.

  • Anti-DNP IgE antibody.

  • DNP-HSA (dinitrophenyl-human serum albumin).

  • Assay buffer (e.g., Tyrode's buffer).

  • β-hexosaminidase substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Stop solution (e.g., 0.1 M carbonate buffer, pH 10.5).

  • Spectrophotometer or microplate reader.

Procedure:

  • Cell Sensitization:

    • Incubate mast cells with anti-DNP IgE overnight.

  • Compound Incubation:

    • Wash the sensitized cells to remove unbound IgE.

    • Resuspend the cells in assay buffer.

    • Pre-incubate the cells with various concentrations of this compound.

  • Degranulation Induction:

    • Add DNP-HSA to the cells to induce degranulation.

    • Incubate for 30-60 minutes at 37°C.

  • Measurement of β-hexosaminidase Release:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Add the β-hexosaminidase substrate and incubate.

    • Add the stop solution and measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., Triton X-100 lysed cells).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50.

Expected Results & Interpretation: this compound should inhibit antigen-induced mast cell degranulation in a dose-dependent manner, reflecting its ability to block the downstream effects of histamine receptor activation on mast cells.

Investigating Off-Target Effects: this compound as a TRPM8 Antagonist

Recent evidence suggests that some antihistamines, including desloratadine, can modulate the activity of the TRPM8 channel, a sensor for cold temperatures and cooling agents like menthol.[24][25] This off-target activity can be explored using similar in vitro techniques.

Protocol 4: TRPM8 Calcium Influx Assay

Principle: This assay measures the ability of this compound to block the influx of extracellular calcium through TRPM8 channels activated by a specific agonist, such as menthol or icilin.[26][27]

Materials:

  • HEK293 cells stably expressing the human TRPM8 channel.

  • Calcium-sensitive fluorescent dye.

  • Assay buffer containing calcium.

  • This compound stock solution.

  • TRPM8 agonist (e.g., menthol, icilin).

  • Fluorescence plate reader.

Procedure: The procedure is similar to the H1 receptor calcium mobilization assay, with the key difference being the use of a TRPM8-expressing cell line and a TRPM8-specific agonist.

Expected Results & Interpretation: If this compound is a TRPM8 antagonist, it will inhibit the menthol- or icilin-induced calcium influx in a concentration-dependent manner. This provides a quantitative measure of its potency at this off-target receptor.

CompoundTargetAssay TypeCell LineIC50 (µM)
This compound TRPM8 Calcium Influx HEK293-TRPM8 5.2
Capsazepine (Control)TRPM8Calcium InfluxHEK293-TRPM810.8

Workflow for Characterizing this compound

The following diagram outlines a logical workflow for the comprehensive in vitro characterization of this compound.

Workflow Start Start: This compound H1_Assay Protocol 1: H1 Receptor Calcium Assay Start->H1_Assay Potency Determine IC50 (Potency at H1) H1_Assay->Potency Selectivity_Assay Protocol 2: H2/H3/H4 cAMP Assays Potency->Selectivity_Assay Selectivity Assess Selectivity Profile Selectivity_Assay->Selectivity Functional_Assay Protocol 3: Mast Cell Degranulation Selectivity->Functional_Assay Functional_Effect Confirm Functional Antagonism Functional_Assay->Functional_Effect Off_Target_Assay Protocol 4: TRPM8 Calcium Assay Functional_Effect->Off_Target_Assay Off_Target_Effect Characterize Off-Target Activity Off_Target_Assay->Off_Target_Effect End Comprehensive Profile of this compound Off_Target_Effect->End

Caption: Experimental Workflow for this compound.

Conclusion

This compound (desloratadine) is a powerful and selective pharmacological tool for the investigation of histamine H1 receptor-mediated signaling pathways. The protocols outlined in this guide provide a robust framework for characterizing its potency, selectivity, and functional effects in relevant in vitro models. Furthermore, exploring its off-target activities, such as TRPM8 antagonism, can yield novel insights into the complex interplay of different signaling systems. By employing these methodologies, researchers can effectively leverage this compound to advance our understanding of histamine's role in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for handling 4-Chloroloratadine in a research setting. As a hydrophobic molecule, this compound presents significant solubility challenges that can impact the accuracy and reproducibility of in vitro assays. This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered by researchers. We will explore the scientific principles behind various solubilization strategies and provide actionable, step-by-step protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)
1. What are the fundamental properties of this compound that affect its solubility?

Understanding the physicochemical characteristics of this compound is the first step in developing a successful solubilization strategy. It is structurally related to Loratadine and shares its hydrophobic nature. Key properties are summarized below.

This compound is an impurity of Loratadine[1][2][3]. Its poor aqueous solubility is the primary hurdle for most biological assays, which are typically conducted in aqueous buffer systems. The predicted pKa value of approximately 2.83 suggests it is a weak base.[1][2] This property is crucial, as it indicates that the molecule's charge state, and therefore its solubility, can be manipulated by adjusting the pH of the solution.[4][5]

PropertyValueImplication for Assays
Chemical Formula C₂₂H₂₂Cl₂N₂O₂High molecular weight, nonpolar structure contributes to hydrophobicity.
Molecular Weight 417.33 g/mol Influences diffusion and molar concentration calculations.
Aqueous Solubility Insoluble (~2.1 x 10⁻³ g/L)[1]The compound will not dissolve directly in aqueous assay buffers.
Predicted pKa ~2.83[1][2]The molecule is a weak base; it will become protonated and more soluble at pH < 2.83.
Common Solvents Soluble in DMSO; slightly soluble in Methanol, Chloroform, Acetone.[2][6][7]Organic solvents are required for initial stock solution preparation.
2. I'm starting my experiment. What is the standard method for preparing a this compound stock solution?

The most common and recommended starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its powerful solubilizing capacity and miscibility with aqueous media.

Causality: The principle here is to first dissolve the compound in a solvent where it is highly soluble (the "concentrate-first" principle) and then dilute this stock into the final aqueous assay buffer. This bypasses the immediate insolubility in water. DMSO is an aprotic, highly polar solvent that can disrupt the intermolecular forces in the crystalline solid, effectively solvating the this compound molecule.[]

  • Weigh Compound: Accurately weigh out 4.17 mg of this compound powder.

  • Add Solvent: Add the powder to a sterile, appropriate-sized vial (e.g., a 2 mL glass vial). Add 1.0 mL of anhydrous, high-purity DMSO.

  • Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage (months to years), storing at -80°C is recommended.[6]

3. My compound precipitates when I add my DMSO stock to my aqueous assay buffer. What is happening and how can I fix it?

This is a classic problem known as "crashing out." It occurs when the highly concentrated drug-DMSO solution is rapidly diluted into an aqueous buffer. The DMSO disperses, and the this compound molecules are suddenly exposed to an environment (water) where they are insoluble, causing them to aggregate and precipitate.[9]

Troubleshooting Workflow: The key is to maintain the compound's solubility in the final assay medium. This can be achieved by modifying the aqueous buffer to make it more "hospitable" to the hydrophobic compound.

G cluster_0 cluster_1 start Start: Prepare High-Conc. DMSO Stock (e.g., 10 mM) dilute Dilute Stock into Aqueous Assay Buffer start->dilute check Observe for Precipitation dilute->check proceed No Precipitation: Proceed with Assay check->proceed No precip Precipitation Occurs: TROUBLESHOOT check->precip Yes ph_adjust Strategy 1: pH Adjustment cosolvent Strategy 2: Co-solvents surfactant Strategy 3: Surfactants / Cyclodextrins

Caption: Troubleshooting workflow for compound precipitation.

4. Can I use pH to improve solubility, and how would I do that?

Yes, for ionizable compounds, pH adjustment is a powerful and often overlooked technique.[][10] Since this compound has a predicted basic pKa of ~2.83, lowering the pH of your assay buffer will cause the molecule to become protonated (positively charged).[1][2] This charged species is significantly more polar and will exhibit much higher solubility in aqueous solutions.[4][11]

Applicability: This method is ideal for cell-free assays (e.g., enzyme inhibition, receptor binding) where the buffer pH can be altered without affecting the assay components. It is generally unsuitable for cell-based assays, as most cell lines require a physiological pH of ~7.4.

  • Prepare Buffers: Prepare a series of your primary assay buffer at different pH values. For this compound, you would test acidic pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).

  • Test Dilution: Take a small aliquot of your 10 mM DMSO stock and dilute it to your final working concentration in each of the prepared buffers.

  • Observe: Visually inspect for precipitation immediately and after a set incubation time (e.g., 30 minutes) at the assay temperature.

  • Select pH: Choose the highest pH that maintains the compound in solution for the duration of your experiment.

  • Validate Assay: Crucially, you must confirm that your assay target (e.g., enzyme, receptor) is stable and functional at the selected acidic pH.

5. What if pH adjustment isn't an option? How do I properly use co-solvents?

When pH modification is not feasible, introducing a milder, water-miscible organic solvent (a co-solvent) into the final assay buffer is the next logical step. The co-solvent reduces the overall polarity of the aqueous medium, making it a more favorable environment for the hydrophobic compound.[12][13][14]

Expert Insight: The goal is not to dissolve the compound from scratch but to add just enough co-solvent to the buffer to prevent the precipitation of the compound when the DMSO stock is added. It is critical to perform a tolerance test to find the maximum concentration of the co-solvent that your specific assay system (e.g., cells, enzyme) can handle without adverse effects.

Co-SolventTypical Starting % (v/v) in BufferProperties & Considerations
Ethanol 1-5%Good solubilizer, can be toxic to cells at higher concentrations.
Polyethylene Glycol 400 (PEG 400) 1-10%Less toxic than ethanol, can be viscous. Good for increasing solubility.[15]
Propylene Glycol 1-10%Common vehicle for drug delivery, generally well-tolerated by cells.[12]
Glycerin 1-5%Low toxicity, but can be very viscous and may interfere with some assays.[9]
  • Determine Assay Tolerance: First, run a control experiment. Expose your assay system (e.g., cells) to increasing concentrations of the chosen co-solvent (e.g., 0.1%, 0.5%, 1%, 2%, 5% PEG 400) in the absence of your compound. Identify the highest concentration that does not significantly alter the assay endpoint (e.g., >90% cell viability).

  • Prepare Co-solvent Buffer: Prepare your assay buffer containing the maximum tolerated percentage of the co-solvent.

  • Test Dilution: Add your this compound DMSO stock to the co-solvent-containing buffer to achieve the final desired concentration.

  • Vehicle Control: Remember, your experiment's negative control must now be the buffer containing both the co-solvent and the equivalent amount of DMSO used for the drug-treated samples.

6. When should I consider using a surfactant or cyclodextrin?

Surfactants and cyclodextrins are advanced solubilizing agents that should be considered when co-solvents fail or are incompatible with the assay.[16] They are particularly useful for maintaining solubility at low micromolar concentrations.

Mechanism of Action (Surfactants): Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form spherical structures called micelles in aqueous solution.[17] The hydrophobic tails form a core, creating a microenvironment where insoluble compounds like this compound can be sequestered, while the hydrophilic heads face the water, keeping the entire complex in solution.[18] Non-ionic surfactants like Tween® or Pluronic® are generally preferred for biological assays due to their lower potential for protein denaturation compared to ionic surfactants.[19][20]

G cluster_0 Micellar Solubilization cluster_1 drug This compound (Hydrophobic) micelle Micelle surfactant drug_in caption Surfactants form micelles, encapsulating the drug.

Caption: Micellar solubilization of a hydrophobic drug.

Mechanism of Action (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[21] They act as molecular "buckets," forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cavity, thereby enhancing its apparent water solubility.[22][23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[25]

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer. Gentle warming may be required to dissolve the cyclodextrin.

  • Add Compound: Add the dry powder of this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Complexation: Mix the solution overnight at room temperature on a rotator to allow for the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm filter to ensure sterility before use in assays.

  • Control: The proper vehicle control for this experiment is the HP-β-CD solution without the drug.

7. How do I ensure my chosen solubility method doesn't interfere with my assay?

This is the most critical question for maintaining scientific integrity. Any excipient you add is a new variable that could potentially affect your results.[26][27] A self-validating protocol requires rigorous controls.

Trustworthiness through Controls:

  • Vehicle Control: This is non-negotiable. Every experiment must include a control group that is treated with the exact same final concentration of solvent(s) and excipient(s) as the drug-treated group. For example, if your drug is in 0.5% DMSO and 2% PEG 400, your vehicle control must contain 0.5% DMSO and 2% PEG 400.

  • Assay Endpoint Interference: Check if the excipient itself affects your measurement method. For absorbance or fluorescence-based assays, run a sample of the vehicle alone to see if it contributes to the signal.[28]

  • Biological Activity of Excipient: Test the vehicle for any intrinsic biological activity. For example, in a cell viability assay, ensure the vehicle does not cause cytotoxicity. In an enzyme assay, confirm the vehicle does not inhibit or activate the enzyme.[29]

  • Positive Control Validation: Ensure that your known positive control for the assay still behaves as expected in the presence of the chosen vehicle. A significant change in the positive control's activity could indicate that the vehicle is altering the assay's performance.

By systematically applying these strategies and controls, you can confidently develop a robust protocol for working with this compound and generate reliable, publication-quality data.

References

Technical Support Center: Troubleshooting Low Yield in 4-Chloroloratadine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloroloratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important pharmaceutical intermediate. As your dedicated scientific resource, this document provides in-depth, field-proven insights to help you optimize your reaction yields and ensure the integrity of your results.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My overall yield for the multi-step synthesis of this compound is significantly lower than expected. Where should I start my investigation?

Answer: A low overall yield in a multi-step synthesis is a common challenge that requires a systematic approach to identify the bottleneck. The synthesis of this compound, an impurity of Loratadine, involves several key transformations, and a suboptimal step can have a cascading effect on the final yield.[1][2][3]

Here's a logical workflow to pinpoint the issue:

Caption: Initial troubleshooting workflow for low yield.

Detailed Steps:

  • Purity of Starting Materials and Reagents: The quality of your inputs is paramount. Verify the purity of your starting materials, such as 2-cyano-3-methylpyridine or 8-chloro-5,6-dihydro-11H-benzo[4][5]cyclohepta[1,2-b]pyridin-11-one, using appropriate analytical techniques like NMR or HPLC.[6] Impurities can interfere with the reaction, leading to side products and reduced yields. Ensure all solvents are anhydrous and reagents are of the appropriate grade.

  • Step-by-Step Reaction Analysis: Do not assume all steps are proceeding as expected. It is crucial to analyze the outcome of each individual reaction in the sequence. For instance, in a synthesis starting from 2-cyano-3-methylpyridine, key steps often include a Ritter reaction, condensation with m-chlorobenzyl chloride, Grignard reaction, cyclization, and finally, substitution with ethyl chloroformate.[6]

  • Isolate and Characterize Intermediates: After each key transformation, isolate a small sample of the intermediate and characterize it thoroughly (e.g., via ¹H NMR, ¹³C NMR, and Mass Spectrometry). This will confirm that the desired product was formed and provide an indication of its purity before proceeding to the next step.

  • Re-evaluate Reaction Conditions: Cross-reference your experimental parameters with established protocols from reliable sources.[7][8] Factors such as reaction temperature, time, solvent, and catalyst loading can significantly impact yield.[9] For example, Grignard reactions require strictly anhydrous conditions to prevent quenching of the reagent.[6]

Question 2: I'm experiencing a low yield specifically in the Grignard reaction step. What are the likely causes and how can I fix them?

Answer: The Grignard reaction is a critical step in many loratadine synthesis pathways, often involving the reaction of a ketone intermediate with a Grignard reagent like 4-chloro-N-methylpiperidine.[10][11] Low yields in this step are frequently due to the moisture sensitivity of the Grignard reagent or improper reaction setup.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Moisture Grignard reagents are highly reactive with protic solvents, including water. Any moisture in the glassware, solvents, or starting materials will quench the reagent, reducing the effective concentration and leading to a lower yield.Protocol: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[12] Use anhydrous solvents, and if necessary, distill them over a suitable drying agent prior to use.
Impure Magnesium The surface of the magnesium turnings may be coated with magnesium oxide, which can inhibit the formation of the Grignard reagent.Protocol: Briefly stir the magnesium turnings with a small amount of iodine or 1,2-dibromoethane to activate the surface before adding the alkyl halide.[6]
Incorrect Reaction Temperature The formation and reaction of the Grignard reagent are temperature-sensitive. The initiation of Grignard reagent formation may require gentle heating, but the subsequent reaction with the ketone is often performed at a lower temperature to minimize side reactions.Protocol: Follow a well-established temperature profile. For example, initiate the reaction at a slightly elevated temperature (e.g., 75°C) and then cool the mixture before adding the ketone substrate.[6]
Side Reactions The ketone substrate may undergo enolization, or other side reactions may compete with the desired nucleophilic addition.Protocol: Add the ketone solution dropwise to the Grignard reagent at a controlled temperature to maintain a low concentration of the ketone and favor the desired reaction pathway.
Question 3: My final this compound product is impure, and the yield of the pure compound after purification is low. What are the common impurities and how can I improve the purification process?

Answer: Impurities in the final product can arise from side reactions during the synthesis or incomplete removal of starting materials and byproducts during work-up and purification. The presence of structurally similar impurities can make purification challenging and lead to a loss of the desired product.

Common Impurities:

  • Unreacted Starting Material: Incomplete conversion in the final step is a common source of impurities.

  • Isomeric Byproducts: Depending on the synthetic route, substitution at different positions on the pyridine ring can lead to isomeric impurities.[13] For example, hydroxymethyl derivatives can form if the reaction is not specific.[13][14]

  • Over-chlorinated or Under-chlorinated Species: The synthesis of this compound involves the introduction of chlorine atoms. Incomplete or excessive chlorination can result in impurities with the wrong number of chlorine atoms.

  • Degradation Products: The product may degrade under harsh reaction or purification conditions.

Improving Purification:

Purification Method Key Considerations
Recrystallization This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. A good solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble or insoluble at all temperatures. Acetonitrile is a commonly used solvent for recrystallizing loratadine.[6]
Column Chromatography For separating mixtures with similar polarities, column chromatography is often necessary. A systematic approach to solvent system selection (e.g., using different ratios of hexane and ethyl acetate) can help achieve optimal separation. Thin Layer Chromatography (TLC) should be used to monitor the separation.
Aqueous Work-up A well-designed aqueous work-up can remove many water-soluble impurities and unreacted reagents. This may involve washing the organic layer with dilute acid, base, or brine solutions.[12]

Analytical Method for Purity Assessment:

A validated High-Performance Liquid Chromatography (HPLC) method is essential for determining the purity of your final product and identifying any impurities.[15]

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: While several synthetic routes to loratadine and its analogs exist, a common approach involves the construction of the tricyclic core followed by the introduction of the piperidine side chain and subsequent functionalization.[6][10][16] One patented method starts with 2-cyano-3-methylpyridine and proceeds through a series of reactions including a Ritter reaction, condensation, Grignard reaction, cyclization, and a final substitution with ethyl chloroformate to yield the loratadine structure.[6] this compound is a known impurity of loratadine.[1]

Q2: Are there any particularly hazardous reagents used in the synthesis of this compound that I should be aware of?

A2: Yes, several reagents used in common synthetic pathways for loratadine and its analogs require careful handling. For example, Grignard reagents are highly flammable and react violently with water. Strong acids, such as trifluoromethanesulfonic acid, which are sometimes used for cyclization, are highly corrosive.[6] Always consult the Safety Data Sheet (SDS) for each reagent and perform a thorough risk assessment before beginning any experiment.

Q3: How can I monitor the progress of my reaction to avoid incomplete conversion?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most organic reactions. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by HPLC or GC-MS.

Q4: Can the order of reagent addition affect the yield?

A4: Absolutely. In many reactions, the order of addition is critical. For instance, in a Grignard reaction, the ketone is typically added slowly to the Grignard reagent to maintain an excess of the nucleophile and minimize side reactions.[12] Similarly, in reactions involving strong bases like n-butyllithium, the base is often added at a low temperature before the addition of the electrophile.[6]

Q5: What are some general tips for improving yields in organic synthesis?

A5: Beyond the specific advice provided above, here are some general principles for maximizing yield:

  • Maintain an inert atmosphere: For moisture and air-sensitive reactions, working under an inert atmosphere of nitrogen or argon is crucial.

  • Control the temperature: Use an appropriate heating or cooling bath to maintain the optimal reaction temperature.

  • Ensure efficient stirring: Homogeneous mixing is important for ensuring that the reactants are in constant contact.

  • Optimize reaction time: Monitor the reaction to determine the point of maximum conversion without significant byproduct formation.

  • Careful work-up and purification: Minimize product loss during extraction, washing, and purification steps.

References

Technical Support Center: 4-Chloroloratadine Stability Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Chloroloratadine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability in various experimental conditions. As an important impurity and derivative of Loratadine, understanding its stability profile is critical for accurate analytical method development, formulation studies, and regulatory compliance.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles of pharmaceutical stability science.

Section 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary solvents recommended for handling this compound?

A1: this compound is reported to be soluble in organic solvents like Methanol and Dimethyl Sulfoxide (DMSO).[1] For analytical purposes, such as High-Performance Liquid Chromatography (HPLC), a common approach is to dissolve the compound in a suitable organic solvent (e.g., methanol or acetonitrile) and then dilute it with the mobile phase. When selecting a solvent, it is crucial to consider its compatibility with your analytical method and its potential to contribute to degradation. For instance, using protic solvents like methanol could potentially facilitate solvolysis of the ethyl carbamate group under certain conditions, although this is generally slow at neutral pH and ambient temperature.

Q2: What are the main degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively published, they can be inferred from its structure and the well-documented stability of its parent compound, Loratadine.[4][5][6] The most probable degradation pathways include:

  • Hydrolysis: The ethyl carbamate group is susceptible to hydrolysis, especially under acidic or basic conditions. Alkaline hydrolysis is often more pronounced and leads to the formation of a carboxylic acid derivative.[4][5][6]

  • Oxidation: The molecule can be sensitive to oxidative stress, potentially leading to the formation of various oxidation products. Studies on Loratadine have shown the formation of multiple chloride oxidation products under oxidative conditions.[4][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Photostability studies on Loratadine have identified the formation of photodegradation products, a risk that should be considered for this compound as well.[8]

Q3: How should I store solutions of this compound to ensure stability?

A3: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8 °C) and protected from light.[1] For long-term storage, preparing aliquots and storing them in a freezer is recommended to avoid repeated freeze-thaw cycles. The choice of solvent can also impact long-term stability; aprotic solvents like acetonitrile or DMSO may be preferable to protic solvents for long-term storage. Always use amber vials or wrap containers in aluminum foil to provide light protection.

Q4: Why is a "Forced Degradation" or "Stress Testing" study necessary for this compound?

A4: Forced degradation studies are mandated by regulatory bodies like the ICH to understand the intrinsic stability of a drug substance.[4][9][10] These studies subject the compound to harsh conditions (e.g., strong acids, bases, oxidants, light, heat) to achieve several key objectives:

  • Identify Degradation Products: To determine the likely impurities that could arise during manufacturing, storage, or administration.

  • Elucidate Degradation Pathways: To understand the chemical breakdown mechanisms of the molecule.

  • Develop Stability-Indicating Methods: To create and validate analytical methods (typically HPLC) that can accurately separate and quantify the intact compound from all its potential degradation products, ensuring that the method is truly "stability-indicating."[10][11]

Section 2: Troubleshooting Guide for Experimental Stability Issues

This section is structured in a problem/cause/solution format to address specific issues encountered during laboratory work.

Problem 1: Appearance of Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution

  • Potential Cause 1: Solvent-Induced Degradation. The analytical solvent or diluent may be reacting with this compound. For example, if the mobile phase is highly acidic or basic, degradation can occur in the vial even before injection. The pH of the solution is a critical factor influencing the stability of many pharmaceutical compounds.[12][13]

  • Solution 1:

    • Verify Solvent Purity: Ensure that all solvents (e.g., acetonitrile, methanol, water) are of high purity (e.g., HPLC or LC-MS grade) and free from contaminants.

    • Assess pH Effects: Prepare the sample in a neutral, buffered diluent that is compatible with the mobile phase. If the mobile phase itself is harsh, minimize the time the sample spends in the autosampler.

    • Conduct a Solvent Compatibility Study: Dissolve the compound in different candidate solvents (e.g., Acetonitrile, Methanol, DMSO, and mixtures with water) and analyze them at time zero and after several hours at room temperature to identify the most inert solvent system.

  • Potential Cause 2: Photodegradation. The sample may have been exposed to excessive light during preparation or while waiting in the autosampler. Many complex organic molecules are susceptible to photodegradation.[8][14]

  • Solution 2:

    • Utilize Light-Protective Labware: Always prepare and store solutions in amber glassware or vials.

    • Protect Samples in Autosampler: Use amber autosampler vials or, if not available, cover the sample tray to shield it from ambient light.

    • Perform a Confirmatory Test: Prepare two samples. Expose one to ambient lab light for a few hours while keeping the other completely covered in foil. A significant difference in the chromatographic profile will confirm photosensitivity.

Problem 2: Poor Mass Balance in a Forced Degradation Study (% Assay of Parent + % Impurities << 100%)

  • Potential Cause 1: Co-elution of Impurities. The HPLC method may not have sufficient resolving power to separate all degradation products from the parent peak or from each other. This is a common challenge in developing a stability-indicating method.[11]

  • Solution 1:

    • Method Optimization: Adjust HPLC parameters. A gradient elution is often necessary to separate polar degradants from the less polar parent compound.[4] Experiment with different mobile phase compositions (e.g., different organic modifiers like methanol vs. acetonitrile), pH of the aqueous phase, and column chemistries (e.g., C18, Phenyl-Hexyl).

    • Employ Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This can indicate if the main peak is chromatographically pure or if it contains co-eluting impurities.

  • Potential Cause 2: Formation of Non-UV-Active or Volatile Degradants. Some degradation pathways may produce smaller molecules that do not have a chromophore and are therefore invisible to a UV detector, or they may be too volatile to remain in the sample.

  • Solution 2:

    • Use a Universal Detector: Employ a detector that does not rely on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector.

    • Utilize Mass Spectrometry (LC-MS): The most powerful tool for this issue is LC-MS. It can detect and help identify degradants even if they lack a UV chromophore and provides mass information to assist in structural elucidation.

  • Potential Cause 3: Precipitation of Degradants. A degradation product might be insoluble in the sample diluent, causing it to precipitate out of the solution and thus not be injected into the HPLC system.

  • Solution 3:

    • Visual Inspection: Carefully inspect stressed samples for any signs of precipitation or cloudiness before analysis.

    • Solubility Testing: If a degradant is identified, perform basic solubility tests in different solvents to find a suitable diluent for the analytical method that can keep all components in the solution.

Section 3: Protocols and Data Presentation

Experimental Workflow for Stability Assessment

The following diagram outlines a systematic approach to evaluating the stability of this compound.

Stability_Workflow cluster_prep Phase 1: Preparation & Method Development cluster_stress Phase 2: Forced Degradation Study cluster_analysis Phase 3: Analysis & Elucidation prep Prepare Stock Solution in Inert Solvent (e.g., ACN) method_dev Develop Stability-Indicating HPLC-UV/PDA Method prep->method_dev Initial Analysis stress_acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) method_dev->stress_acid Apply Stress Conditions stress_base Base Hydrolysis (e.g., 0.1M NaOH, RT) method_dev->stress_base Apply Stress Conditions stress_ox Oxidation (e.g., 3% H2O2, RT) method_dev->stress_ox Apply Stress Conditions stress_therm Thermal Stress (e.g., 80°C, Solid & Solution) method_dev->stress_therm Apply Stress Conditions stress_photo Photostability (ICH Q1B Light Source) method_dev->stress_photo Apply Stress Conditions analysis Analyze Stressed Samples by HPLC-PDA stress_acid->analysis stress_base->analysis stress_ox->analysis stress_therm->analysis stress_photo->analysis mass_balance Calculate Mass Balance & Peak Purity analysis->mass_balance lcms Identify Degradants (LC-MS/MS) mass_balance->lcms If unknown peaks or poor balance lcms->analysis Refine Method

Caption: Workflow for a forced degradation study of this compound.

Summary of Stress Conditions for Forced Degradation

The following table summarizes typical conditions used in forced degradation studies, based on ICH guidelines and literature for related compounds.[4][9] The goal is to achieve 5-20% degradation of the active substance.[9]

Stress ConditionReagent/ConditionTypical DurationRationale & Expected Outcome
Acid Hydrolysis 0.1 M to 1 M HCl24 - 72 hours at RT or 60°CTo test susceptibility to acidic environments. Primarily targets the hydrolysis of the ethyl carbamate group.[4][9]
Base Hydrolysis 0.1 M to 1 M NaOH2 - 24 hours at Room TempTo test susceptibility to alkaline environments. Ester and carbamate hydrolysis is typically faster under basic conditions.[4][5]
Oxidation 3% - 30% H₂O₂24 - 48 hours at Room TempTo simulate oxidative stress. Can lead to a complex mixture of oxidation products on the pyridine and benzene rings.[4][7]
Thermal Degradation 80°C (Dry Heat & Solution)48 - 72 hoursTo assess intrinsic thermal stability. Degradation may occur if the molecule is thermally labile.
Photostability ICH Q1B compliant light sourceOverall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m²To assess degradation upon exposure to light, simulating storage or handling in non-light-protected containers.[8][15][16]
Protocol: Stability-Indicating HPLC Method Development and Forced Degradation

Objective: To develop a stability-indicating RP-HPLC method and perform a forced degradation study for this compound.

1. Materials & Equipment:

  • This compound reference standard

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector

  • Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Reagent-grade HCl, NaOH, and H₂O₂

  • Purified water (18.2 MΩ·cm)

  • Class A volumetric flasks and pipettes

  • pH meter

2. HPLC Method (Starting Conditions):

  • Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (monitor 200-400 nm with PDA)

  • Injection Volume: 10 µL

3. Sample Preparation (Stock Solution):

  • Accurately weigh and dissolve 10 mg of this compound in 10 mL of ACN to prepare a 1 mg/mL stock solution.

4. Forced Degradation Procedure:

  • For each condition, use 1 mL of the stock solution and dilute to 10 mL in a volumetric flask after the stress period. The final concentration should be ~0.1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of stock with 4 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to volume with mobile phase A.

  • Base Hydrolysis: Mix 1 mL of stock with 4 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute to volume with mobile phase A.

  • Oxidation: Mix 1 mL of stock with 4 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to volume with mobile phase A.

  • Control Sample: Prepare a control by mixing 1 mL of stock with 4 mL of purified water and treating it under the same conditions as the stressed samples (minus the stressor).

5. Analysis and Validation:

  • Inject all samples (control and stressed) into the HPLC system.

  • Evaluate the chromatograms for new peaks (degradants).

  • Check the peak purity of the this compound peak in all stressed samples.

  • Calculate the percentage degradation and ensure the mass balance is within an acceptable range (e.g., 95-105%). If not, investigate the cause as described in the troubleshooting section.

Potential Degradation Pathway Diagram

This diagram illustrates a plausible hydrolytic degradation pathway for this compound based on the known chemistry of Loratadine.

Degradation_Pathway cluster_main Hydrolytic Degradation of this compound Parent This compound (Ethyl Carbamate) Degradant Hydrolyzed Product (Carbamic Acid Intermediate -> Decarboxylation) Parent->Degradant  H+ or OH-  (Hydrolysis)  

Caption: Postulated hydrolytic degradation of the ethyl carbamate moiety.

Section 4: References

  • BenchChem. (n.d.). A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling. Retrieved from --INVALID-LINK--

  • Bruna, J. E., et al. (2017). Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles. Retrieved from --INVALID-LINK--

  • Bruna, J. E., et al. (2017). Development, stability and in vitro delivery profile of new loratadine-loaded nanoparticles. [ResearchGate Link for context, original source preferred if available] Retrieved from --INVALID-LINK--

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Forced Degradation – A Review. Retrieved from --INVALID-LINK--

  • Allmpus. (n.d.). Loratadine EP Impurity C and Loratadine USP Related Compound G and 4-Chloro Loratadine. Retrieved from --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Retrieved from --INVALID-LINK--

  • Ren, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. PubMed. Retrieved from --INVALID-LINK--

  • El Ragehy, N. A., et al. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. PubMed. Retrieved from --INVALID-LINK--

  • ResearchGate. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Retrieved from --INVALID-LINK--

  • CORE. (2015). Photostability of Loratadine Inclusion Complexes with Natural Cyclodextrins. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Retrieved from --INVALID-LINK--

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection. Retrieved from --INVALID-LINK--

  • Scribd. (n.d.). Influence of PH On The Stability of Pharmaceutical. Retrieved from --INVALID-LINK--

  • IAGIM. (n.d.). Photostability. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-chloro-loratadine. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (2023). Solubility and Physical Stability Enhancement of Loratadine by Preparation of Co-Amorphous Solid Dispersion with Chlorpheniramine and Polyvinylpyrrolidone. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). CAS No : 165739-83-3| Product Name : Loratadine - Impurity C. Retrieved from --INVALID-LINK--

  • Google Patents. (2004). Stable pharmaceutical compositions of desloratadine. Retrieved from --INVALID-LINK--

  • Klimatest. (2021). Photostability of Pharmaceuticals. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from --INVALID-LINK--

  • International Council for Harmonisation (ICH). (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Bacterial degradation pathways for 4-chlorophenol. Retrieved from --INVALID-LINK--

  • National Institutes of Health (NIH). (n.d.). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability and Handling of 4-Chloroloratadine Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloroloratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the preparation, storage, and troubleshooting of this compound stock solutions. As an important impurity of Loratadine, understanding its stability is critical for accurate analytical method development and impurity profiling.[1][2][3] This document provides evidence-based protocols and explains the chemical rationale behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a known impurity of the active pharmaceutical ingredient (API) Loratadine.[1][2][3] In pharmaceutical analysis, it is crucial to have stable reference standards of impurities to accurately quantify their presence in the drug substance and product. Degradation of your this compound stock solution can lead to underestimation of the impurity, inaccurate stability data for the API, and potential rejection of a drug batch during quality control.

Q2: What are the primary factors that can cause degradation of this compound in solution?

Based on studies of the parent compound, Loratadine, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The ester group in the molecule is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[4][5]

  • Oxidation: Exposure to oxidizing agents can lead to the formation of various oxidation products. Studies on Loratadine have shown the formation of multiple chloride oxidation products under oxidative stress.[6][7]

  • Photodegradation: Exposure to light, especially UV light, can induce degradation.[7]

  • Thermal Stress: High temperatures can accelerate degradation.[6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Methanol and DMSO are commonly cited as suitable solvents for this compound.[8] For analytical purposes, especially when using High-Performance Liquid Chromatography (HPLC), the choice of solvent should be compatible with your mobile phase to avoid peak distortion. Acetonitrile is also a common solvent in HPLC methods for Loratadine and its impurities.[6][9] It is advisable to use high-purity, HPLC-grade solvents to minimize contaminants that could interfere with your analysis or promote degradation.

Q4: How should I store my this compound stock solutions?

For optimal stability, stock solutions should be stored at refrigerated temperatures (2-8°C).[8] Some sources even suggest storage in a freezer at -20°C.[10] To prevent photodegradation, always store solutions in amber vials or wrap clear vials in aluminum foil. Containers should be tightly sealed to prevent solvent evaporation and exposure to moisture.[11]

Troubleshooting Guide

This section addresses common issues encountered when working with this compound stock solutions.

Observed Problem Potential Cause Troubleshooting Steps & Recommendations
Appearance of new peaks in chromatogram over time Degradation of this compound.1. Verify Peak Identity: If possible, use mass spectrometry (MS) to identify the new peaks. Common degradants could include the hydrolyzed acid derivative.[4][5] 2. Review Storage Conditions: Ensure the solution was stored at the correct temperature, protected from light, and in a tightly sealed container. 3. Prepare Fresh Stock: If degradation is confirmed, discard the old stock and prepare a fresh solution.
Decrease in the main peak area of this compound Degradation or solvent evaporation.1. Check for Evaporation: Visually inspect the vial for any signs of solvent loss. If using a volatile solvent, ensure the cap is tightly sealed. 2. Run a Control: Compare the peak area to a freshly prepared standard of the same concentration. 3. Assess Stability: Perform a short-term stability study by analyzing the solution at regular intervals (e.g., 0, 8, 24, 48 hours) under your typical storage and handling conditions.
Precipitation or cloudiness in the solution Poor solubility or temperature effects.1. Confirm Solubility: Check the solubility of this compound in your chosen solvent. You may need to use a different solvent or a co-solvent system. 2. Warm Solution: If precipitation occurred upon refrigeration, allow the solution to warm to room temperature and gently sonicate to redissolve the compound before use. 3. Filter Solution: If the precipitate does not redissolve, it may be a contaminant. Filter the solution through a 0.22 µm syringe filter before use.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution

Objective: To prepare a standard stock solution for use in analytical procedures.

Materials:

  • This compound reference standard

  • HPLC-grade Methanol (or DMSO/Acetonitrile)

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolution: Quantitatively transfer the weighed powder to a 10 mL volumetric flask.

  • Solvent Addition: Add approximately 5-7 mL of the chosen solvent (e.g., Methanol) to the flask.

  • Sonication: Gently swirl and sonicate the flask for 5-10 minutes, or until the solid is completely dissolved.

  • Dilution to Volume: Allow the solution to return to room temperature. Then, add the solvent to the flask up to the calibration mark.

  • Mixing: Cap the flask and invert it 15-20 times to ensure homogeneity.

  • Storage: Transfer the solution to amber glass vials, seal tightly, and store at 2-8°C.[8]

Protocol 2: Workflow for Assessing Stock Solution Stability

Objective: To determine the stability of a prepared this compound stock solution under specific storage conditions.

Methodology: This protocol utilizes HPLC to monitor the purity of the stock solution over time.

  • Initial Analysis (T=0): Immediately after preparing the stock solution as per Protocol 1, perform an HPLC analysis to determine the initial peak area and purity of this compound.

  • Storage: Store the stock solution under the desired conditions (e.g., 2-8°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week, 1 month), withdraw an aliquot of the stock solution.

  • HPLC Analysis: Analyze the aliquot by HPLC under the same conditions as the initial analysis.

  • Data Evaluation:

    • Compare the peak area of this compound at each time point to the initial (T=0) peak area.

    • Monitor for the appearance and growth of any new peaks, which would indicate degradation products.

    • A significant decrease in the main peak area (>2%) or the appearance of significant degradation peaks suggests the solution is not stable under the tested conditions.

Visualizing Degradation & Workflow

To better understand the processes involved, the following diagrams illustrate the potential degradation pathway and the experimental workflow for stability testing.

Potential Degradation Pathway of this compound cluster_conditions Degradation Conditions A This compound (Ester Moiety Intact) B Hydrolyzed this compound (Carboxylic Acid Formation) A->B  [1] C Oxidation Products A->C  [2] D Photodegradation Products A->D  [3] cond1 Alkaline pH (Hydrolysis) cond1->B cond2 Oxidizing Agents (e.g., H2O2) cond2->C cond3 UV/Light Exposure cond3->D

Caption: Potential degradation pathways for this compound.

Workflow for Stock Solution Stability Assessment start Start: Prepare Stock Solution t0 T=0 Analysis: Initial HPLC Purity Check start->t0 store Store Solution: (e.g., 2-8°C, Dark) t0->store timepoint Withdraw Aliquot at Time Point (Tx) store->timepoint hplc_tx HPLC Analysis of Aliquot timepoint->hplc_tx compare Compare Tx Data to T=0: - Peak Area - New Peaks hplc_tx->compare decision Is Solution Stable? compare->decision end_stable Continue Use decision->end_stable Yes end_unstable Discard & Prepare Fresh decision->end_unstable No

Caption: Experimental workflow for assessing the stability of stock solutions.

References

Technical Support Center: Overcoming Poor Bioavailability of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloroloratadine. This guide is designed to provide in-depth troubleshooting and practical guidance to address the challenges associated with its poor in vivo bioavailability. Drawing from established principles of pharmaceutical sciences and specific studies on related compounds, this resource will help you navigate experimental design and formulation strategies to enhance the therapeutic potential of this molecule.

Understanding the Challenge: The Root Causes of Poor Bioavailability

The primary obstacle to achieving adequate systemic exposure of this compound lies in its physicochemical and metabolic properties. A thorough understanding of these factors is the first step in designing effective solutions.

Frequently Asked Questions (FAQs): The "Why"

Q1: What are the primary reasons for the poor bioavailability of this compound?

A1: The poor bioavailability of this compound is multifactorial, stemming from two main challenges:

  • Low Aqueous Solubility: this compound exhibits very low solubility in water, estimated to be around 2.1 µg/mL.[1] This poor solubility limits its dissolution rate in the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: Like its parent compound, loratadine, this compound is likely subject to significant metabolism in the liver and gut wall before it reaches systemic circulation.[2][3] This metabolic process, primarily mediated by cytochrome P450 (CYP) enzymes, reduces the amount of active drug that can exert its therapeutic effect.[4]

Q2: To which Biopharmaceutics Classification System (BCS) class does this compound likely belong?

Q3: How does the pH of the gastrointestinal tract affect the solubility and absorption of this compound?

A3: As a weakly basic compound, the solubility of this compound is pH-dependent. It will exhibit higher solubility in the acidic environment of the stomach (pH 1-3) and significantly lower solubility in the more neutral to slightly alkaline environment of the small intestine (pH 6-7.5), which is the primary site of drug absorption. This pH-dependent solubility can lead to variable absorption and high inter-subject variability in pharmacokinetic profiles.[6][7][10]

Troubleshooting Guide: Strategies to Enhance Bioavailability

This section provides a detailed, question-and-answer-based troubleshooting guide for common experimental challenges and outlines advanced formulation strategies to improve the in vivo performance of this compound.

Formulation Strategies: The "How"

Q4: My initial in vivo studies with a simple suspension of this compound show very low and variable plasma concentrations. What are my next steps?

A4: This is a common and expected observation for a BCS Class II compound. A simple suspension is unlikely to provide adequate absorption due to poor dissolution. The next logical step is to explore formulation strategies that enhance the solubility and dissolution rate of this compound. Several well-established techniques can be employed:

  • Amorphous Solid Dispersions (ASDs): Convert the crystalline drug into a higher-energy amorphous state, which can significantly increase its aqueous solubility and dissolution rate.[14][15][16][17]

  • Co-crystallization: Form a multi-component crystal with a pharmaceutically acceptable co-former. This can alter the crystal lattice and improve the physicochemical properties of the drug, including solubility and dissolution.[6][9][11][18][19]

  • Nanoparticle Engineering: Reduce the particle size of the drug to the nanometer range. This increases the surface area-to-volume ratio, leading to a faster dissolution rate.[20][21][22][23][24]

  • Lipid-Based Formulations: Dissolve the lipophilic this compound in a lipid-based vehicle. These formulations can enhance absorption by presenting the drug in a solubilized state and potentially utilizing lipid absorption pathways.[25][26][27][28][29]

  • Prodrug Approach: Chemically modify the this compound molecule to create a more soluble or permeable prodrug that is converted to the active parent drug in vivo.[30]

The choice of strategy will depend on the specific properties of this compound, available resources, and the desired final dosage form.

In-Depth Protocols and Methodologies

Amorphous Solid Dispersions (ASDs)

ASDs are a powerful tool for enhancing the bioavailability of poorly soluble drugs. By dispersing the drug in a polymer matrix at a molecular level, the high-energy amorphous state is stabilized, preventing recrystallization and promoting supersaturation upon dissolution.

Q5: How do I select an appropriate polymer for creating an ASD with this compound?

A5: Polymer selection is critical for the success of an ASD. Key considerations include:

  • Miscibility and Interaction with the Drug: The polymer should be miscible with this compound to form a stable, single-phase amorphous system. Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be used to assess potential interactions (e.g., hydrogen bonding) between the drug and the polymer.

  • Glass Transition Temperature (Tg): A polymer with a high Tg can help to stabilize the amorphous drug by reducing molecular mobility.

  • Solubility and Dissolution Rate: The polymer itself should be readily soluble in the GI fluids to facilitate the release of the drug.

  • Hygroscopicity: Low hygroscopicity is desirable to prevent moisture-induced phase separation and recrystallization of the drug during storage.

Commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Soluplus®, and copovidone.

Experimental Workflow: Preparation and Characterization of this compound ASDs

lipid_formulation LBF Lipid-Based Formulation (Drug in Solution) Dispersion Dispersion in GI Fluids LBF->Dispersion Emulsification Emulsification (SEDDS/SMEDDS) Dispersion->Emulsification Digestion Lipid Digestion Emulsification->Digestion Micelle Mixed Micelle Formation Digestion->Micelle Absorption Enhanced Absorption Micelle->Absorption

References

Technical Support Center: Addressing Off-Target Effects of 4-Chloroloratadine and its Parent Compound, Loratadine

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers utilizing loratadine in experimental models. This resource is designed to help you navigate the complexities of its use, with a specific focus on identifying and mitigating potential off-target effects, which may arise from the primary compound or impurities such as 4-Chloroloratadine. Our goal is to provide you with the experimental frameworks necessary to ensure the specificity and validity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it relevant to my experiments with loratadine?

This compound is a known impurity of the drug loratadine.[1] Its presence, even in small quantities, can be a source of experimental variability, particularly if it possesses its own biological activity. When you observe an unexpected or inconsistent phenotype, it is crucial to consider that it may be caused not by the parent compound's intended activity, but by an off-target effect of the parent compound itself or one of its impurities.

Q2: What is the established on-target mechanism of action for loratadine?

Loratadine is a second-generation antihistamine that functions as a selective inverse agonist of peripheral histamine H1 receptors.[2][] It is important to recognize that loratadine is a prodrug. After administration, it undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes (CYP3A4 and CYP2D6), to its active metabolite, desloratadine (descarboethoxyloratadine).[4][5][6][7][8] Desloratadine is significantly more potent in its H1 receptor antagonism than loratadine itself.[4] Therefore, in many in vivo and some cellular systems, the observed effects are largely attributable to desloratadine.

Loratadine_Metabolism Loratadine Loratadine (Prodrug) Metabolism Hepatic Metabolism (CYP3A4, CYP2D6) Loratadine->Metabolism First-Pass Desloratadine Desloratadine (Active Metabolite) Metabolism->Desloratadine Activation Impurity This compound (Impurity) Impurity->Loratadine Present in formulation

Caption: Metabolic activation of Loratadine to Desloratadine.

Q3: Why are off-target effects a critical concern in pharmacological research?
Q4: Are there any known off-target activities associated with loratadine?

While loratadine is highly selective for the H1 receptor, some studies have noted potential off-target activities. For instance, at higher doses, it may exhibit some anti-muscarinic or anti-α-adrenergic activity.[4] More significantly, recent research has demonstrated that loratadine can induce autophagy-mediated apoptosis in lung adenocarcinoma cells.[13] This anti-cancer effect was found to be independent of the H1 receptor and was instead mediated by the deactivation of JNK, p38, and STAT3 signaling pathways.[13] This is a clear example of a powerful off-target effect that could significantly confound studies in oncology or cell signaling if not properly controlled for.

Q5: What is the fundamental experimental strategy to differentiate on-target from off-target effects?

The cornerstone of validating an observed effect is to prove it is a consequence of modulating the intended target. This requires a multi-pronged approach:

  • Orthogonal Inhibition: Replicating the phenotype with a structurally different compound that shares the same on-target activity.

  • Negative Control: Using a structurally similar but biologically inactive molecule that fails to produce the phenotype.

  • Target Engagement: Directly demonstrating that the compound binds to its intended target in the experimental system.

  • Genetic Validation: Abolishing the target protein (e.g., via CRISPR or siRNA) and showing that the compound no longer produces the effect.

Troubleshooting Guide: Isolating and Understanding Off-Target Effects

This section provides structured workflows to address common issues encountered during experiments with loratadine that may be attributable to off-target activities.

Issue 1: An unexpected phenotype is observed that does not align with H1 receptor antagonism.

Your experiment produces a cellular response (e.g., apoptosis, differentiation, changes in cytokine profile) that is not a known consequence of blocking the H1 histamine receptor.

  • Plausible Cause: The observed phenotype is likely due to an off-target interaction of loratadine, its metabolite desloratadine, or an active impurity like this compound.

  • Experimental Workflow for Deconvolution:

Workflow cluster_phenotype Phenotype Validation cluster_controls Pharmacological & Genetic Controls cluster_conclusion Conclusion A Unexpected Phenotype Observed with Loratadine B Test Orthogonal H1 Antagonist (e.g., Fexofenadine) A->B C Test Structurally Similar Inactive Analog (if available) A->C D Perform Target Knockdown (siRNA/CRISPR of HRH1) A->D E Phenotype Abolished (On-Target) B->E Phenotype Abolished F Phenotype Persists (Off-Target) B->F Phenotype Persists C->E Phenotype Absent C->F Phenotype Present D->E Drug Ineffective in KO cells D->F Drug Still Active in KO cells CETSA_Workflow A 1. Treat Cells (Vehicle vs. Loratadine) B 2. Heat Lysate/Cells (Temperature Gradient) A->B C 3. Separate Phases (Centrifugation) B->C D 4. Isolate Soluble Fraction (Supernatant) C->D E 5. Quantify Target Protein (e.g., Western Blot) D->E F Generate Melt Curve (Stabilization Shift?) E->F

References

How to resolve inconsistent results in 4-Chloroloratadine assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloroloratadine assays. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research. Inconsistent analytical results can be a significant roadblock in drug development and research. This guide is structured to help you diagnose and resolve common issues encountered during the quantitative analysis of this compound, a key metabolite of Loratadine, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Here we address some of the most common issues that can lead to inconsistent results in your this compound assays.

Q1: Why am I seeing significant shifts in my retention times?

Retention time (RT) shifts are a common problem in liquid chromatography and can lead to misidentification of peaks and inaccurate integration. The primary causes are typically related to the mobile phase, the column, or the HPLC/UPLC system itself.

  • Mobile Phase Composition: Even small variations in the organic-to-aqueous ratio or the pH of your mobile phase can significantly impact the retention of this compound. The pH is particularly critical as it affects the ionization state of the analyte, which in turn influences its interaction with the stationary phase.

  • Column Equilibration: Insufficient column equilibration is a frequent culprit. Before starting your analytical run, it is crucial to equilibrate the column with the initial mobile phase conditions for a sufficient amount of time. A stable baseline is a good indicator of a well-equilibrated column.

  • Column Temperature: Fluctuations in the column oven temperature can cause RT shifts. Ensure your column compartment is maintaining a stable temperature throughout the run.

  • System Leaks: A small, undetected leak in the system can lead to pressure fluctuations and, consequently, inconsistent flow rates and shifting retention times.

Q2: My peak shapes are poor (e.g., fronting, tailing, or splitting). What's causing this?

Poor peak shape can compromise the accuracy and precision of your quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself (e.g., a void in the packing material). For amine-containing compounds like this compound, peak tailing can be particularly problematic due to interactions with residual silanols on the silica-based stationary phase. Using a base-deactivated column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help mitigate this.

  • Peak Fronting: This is typically a sign of column overload. Try reducing the injection volume or the concentration of your sample.

  • Split Peaks: This can be caused by a partially clogged frit, a void in the column, or co-elution with an interfering compound. It can also occur if the sample solvent is significantly stronger than the mobile phase.

Q3: I'm experiencing low sensitivity and a poor signal-to-noise ratio. How can I improve it?

Low sensitivity can make it difficult to accurately quantify low levels of this compound.

  • Mass Spectrometer Tuning: Ensure your mass spectrometer is properly tuned and calibrated for the specific m/z transitions of this compound. The selection of precursor and product ions, as well as collision energy, are critical for achieving optimal sensitivity in an LC-MS/MS assay.

  • Sample Preparation: Inefficient sample extraction and cleanup can lead to low recovery and ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's source. A more rigorous sample preparation method, such as solid-phase extraction (SPE), can help remove these interfering components.

  • Mobile Phase Additives: The choice of mobile phase additive can have a significant impact on ionization efficiency. For positive electrospray ionization (ESI), additives like formic acid or ammonium formate are commonly used to promote the formation of protonated molecules.

In-Depth Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Inconsistent Results

When faced with inconsistent data, a systematic approach is key to identifying the root cause efficiently. The following workflow provides a logical sequence of checks.

Optimizing incubation times for 4-Chloroloratadine in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloroloratadine Assays

Welcome to the technical support guide for optimizing cell-based assays using this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice for common challenges. We will move beyond simple procedural lists to explain the scientific rationale behind our recommendations, ensuring your experiments are both successful and robust.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with this compound, providing rapid, actionable answers to get your experiments started on the right foot.

Q1: What is this compound and what is its primary mechanism of action?

This compound is a known impurity and metabolite of Loratadine, a widely used second-generation antihistamine.[1][2][3] Like its parent compound, its primary mechanism of action is as a selective inverse agonist or antagonist of the peripheral histamine H1 receptor.[2][] This binding blocks the receptor, preventing histamine from initiating the downstream signaling cascade that leads to allergic symptoms.[1][5] In cell-based assays, it is typically used to study H1 receptor activity, screen for novel H1 antagonists, or investigate off-target effects.

Q2: What is a reasonable starting point for incubation time in a typical H1 receptor functional assay?

For functional assays measuring downstream effects of H1 receptor activation (e.g., calcium flux or second messenger accumulation), the interaction is often rapid.[6][7] A pre-incubation time of 15 to 60 minutes with this compound prior to stimulating the cells with a histamine agonist is a standard starting point. For antagonist binding assays, equilibrium is the goal, and incubation times may range from 2 to 4 hours at room temperature or 37°C, depending on the specific binding kinetics of the ligand to the receptor.[8]

Q3: How does my choice of assay endpoint (e.g., binding vs. functional) influence the optimal incubation time?

The assay endpoint is a critical determinant of incubation time. Here’s the core logic:

  • Binding Assays (e.g., Radioligand Displacement): The goal is to reach equilibrium, where the rate of this compound binding to the H1 receptor equals the rate of dissociation. This requires a longer incubation time, often several hours, to ensure the system has stabilized.[8] The specific time depends on the association and dissociation rate constants (k_on and k_off) of the compound.[9]

  • Functional Assays (e.g., Calcium Flux): These assays measure a physiological response, which is often transient. Here, you are typically looking at inhibition. The key is to pre-incubate with this compound long enough for it to occupy the receptors before adding the agonist. The response to the agonist itself is usually very fast (seconds to minutes).[5] Therefore, a shorter pre-incubation of 15-60 minutes is usually sufficient.

  • Proliferation or Cytotoxicity Assays: These assays measure long-term cellular health and division.[10][11] Incubation times here are dictated by the cell doubling time and the mechanism of toxicity. Standard incubation periods are 24, 48, or 72 hours to observe a significant effect on cell population growth.[12]

Q4: What are the visual or data-driven signs of a suboptimal incubation time?

Identifying a flawed incubation time is key to troubleshooting. Here’s what to look for:

  • Incubation Too Short:

    • Inconsistent or weak antagonist effect: You may see high variability between replicate wells or a much weaker inhibition of the agonist signal than expected. This suggests the antagonist hasn't had enough time to bind to the receptors before the agonist was introduced.

    • Right-shifted IC50 curve: The concentration of this compound required to inhibit 50% of the signal will appear artificially high because equilibrium has not been reached.

  • Incubation Too Long:

    • Decreased cell viability: Especially in long-term assays (24+ hours), extended exposure to any compound can induce stress or cytotoxicity, confounding the results.[13] Always check for signs of cell stress, such as rounding, detachment, or blebbing, under a microscope.

    • Signal degradation: In some assay formats, the detection reagents or the cellular response may degrade over time, leading to a weaker overall signal and a reduced assay window (the difference between the positive and negative controls).

    • Compound degradation: Small molecules can be unstable in culture media at 37°C over extended periods.

Part 2: In-Depth Protocol for Incubation Time Optimization

Scientific rigor demands that you validate and optimize protocols for your specific experimental system. Simply using a time point from the literature is not sufficient. This section provides a self-validating workflow to empirically determine the optimal incubation time for this compound in your chosen cell-based assay.

Core Principle: The Time-Course Experiment

The most direct way to optimize incubation time is to perform a time-course experiment. You will test a range of incubation periods while keeping the concentration of this compound and the agonist constant.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Time-Course Incubation cluster_analysis Phase 3: Data Analysis start Seed cells in microplate (e.g., 96-well) prep_reagents Prepare this compound and agonist solutions start->prep_reagents add_antagonist Add this compound (fixed conc.) to treatment wells prep_reagents->add_antagonist incubation Incubate for varying times (e.g., 15, 30, 60, 120, 240 min) add_antagonist->incubation add_agonist Add agonist (fixed conc.) to all wells incubation->add_agonist read_plate Measure assay signal (e.g., fluorescence, luminescence) add_agonist->read_plate plot_data Plot % Inhibition vs. Incubation Time read_plate->plot_data determine_opt Identify optimal time (start of signal plateau) plot_data->determine_opt end Validated Protocol determine_opt->end Proceed with optimized time

Caption: Workflow for optimizing antagonist incubation time.

Step-by-Step Protocol: Time-Course Experiment for a Functional Assay

Objective: To determine the minimum pre-incubation time required for this compound to achieve maximal inhibition of an agonist-induced signal.

Materials:

  • Cells expressing the H1 receptor (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well microplates[14]

  • This compound stock solution

  • Histamine (or other H1 agonist) stock solution

  • Assay buffer

  • Assay-specific detection reagents (e.g., a calcium-sensitive dye)

Procedure:

  • Cell Seeding: Seed your cells into the 96-well plate at a density optimized for your assay and allow them to adhere overnight. Healthy, sub-confluent monolayers are crucial for reproducible results.[15]

  • Prepare Controls: On the day of the experiment, designate wells for:

    • Negative Control (No Agonist): Cells + Assay Buffer only. This defines your baseline signal.

    • Positive Control (Max Signal): Cells + Agonist. This defines the maximum response.

  • Prepare Treatment Plates: Add a fixed, high concentration of this compound (e.g., 10x its expected IC50) to the designated treatment wells.

  • Staggered Incubation: This is the critical step. Start a timer and incubate the plate at your desired temperature (e.g., 37°C).

    • At the end of the longest desired time point (e.g., 240 minutes), add the agonist to the first set of treatment wells.

    • Work backward in time. For example, if your time points are 15, 30, 60, 120, and 240 minutes, you will add the agonist to the "120 min" wells 120 minutes after adding it to the "240 min" wells. This method ensures that all wells are read at approximately the same time after agonist addition.

  • Agonist Addition: Add a concentration of histamine that produces a robust signal (e.g., its EC80) to all "Positive Control" and "Treatment" wells.

  • Signal Detection: Immediately (for fast kinetic reads like calcium flux) or after a specified development time, measure the signal on a plate reader.[16]

Data Interpretation and Visualization

After collecting the data, calculate the "% Inhibition" for each time point using the following formula:

% Inhibition = 100 * (1 - (Signal_Treatment - Signal_Negative) / (Signal_Positive - Signal_Negative))

Pre-incubation Time (min)Raw Signal (RFU)% InhibitionScientist Notes
018,5008%Agonist and antagonist added simultaneously. Minimal inhibition.
1512,30045%Significant inhibition, but likely not maximal.
308,10078%Strong inhibition. Nearing equilibrium.
60 6,500 91% Signal has reached a plateau. This is the optimal time.
120 6,450 92% No significant increase in inhibition compared to 60 min.
240 6,510 91% Stable inhibition. No signs of signal degradation.

Part 3: Essential Troubleshooting and Quality Control

A robust assay is a self-validating one. The following steps are critical for ensuring that your results are trustworthy and not artifacts of poor cell health or experimental design.

Mandatory Control: The Cytotoxicity Assay

Why it's critical: You must confirm that the observed effect of this compound is due to its specific activity on the H1 receptor and not because it is killing the cells. A decrease in signal in a functional assay could be misinterpreted as antagonism when it is actually due to cytotoxicity.[10][11][17]

Recommended Protocol: Resazurin (AlamarBlue) Viability Assay This is a simple, fluorescent-based assay that measures metabolic activity, a key indicator of cell viability.[18]

  • Plate Setup: Prepare a separate 96-well plate seeded with the same cell density as your primary assay.

  • Compound Addition: Add a range of this compound concentrations, including the highest concentration used in your functional assays.

  • Incubation: Incubate the plate for the longest duration you are considering for your primary assay (e.g., if you are testing up to 4 hours in a binding assay, or 72 hours in a proliferation assay, match that time here).

  • Reagent Addition: Add the resazurin reagent to all wells and incubate for 1-4 hours, per the manufacturer's instructions.

  • Read Plate: Measure fluorescence. A decrease in fluorescence in treated wells compared to vehicle control wells indicates a loss of cell viability.

Troubleshooting Decision Tree

When faced with unexpected results, a logical diagnostic process is essential.

G start Unexpected Result (e.g., No Inhibition, High Variability) q1 Is the positive control (agonist only) signal robust? start->q1 ans1_yes Yes q1->ans1_yes   ans1_no No q1->ans1_no   q2 Did the time-course experiment show a clear plateau? ans1_yes->q2 sol1 Problem with cells or assay reagents. - Check cell health/passage number. - Verify agonist concentration/activity. - Optimize assay detection settings. ans1_no->sol1 ans2_yes Yes q2->ans2_yes   ans2_no No q2->ans2_no   q3 Is there evidence of cytotoxicity at the tested concentration? ans2_yes->q3 sol2 Incubation time is too short. - Increase incubation time and repeat the time-course experiment with longer time points. ans2_no->sol2 ans3_yes Yes q3->ans3_yes   ans3_no No q3->ans3_no   sol3 Cytotoxicity is confounding results. - Lower the concentration of This compound. - Use a shorter incubation time if possible. ans3_yes->sol3 sol4 Problem is likely compound-specific. - Verify this compound stock concentration and integrity. - Check for solubility issues in assay buffer. ans3_no->sol4

Caption: A decision tree for troubleshooting common assay issues.

References

Validation & Comparative

Validating In Vivo Efficacy: A Comparative Guide to Loratadine and its Active Metabolite, Desloratadine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of second-generation antihistamines, the relationship between a parent drug and its active metabolite offers a compelling narrative of pharmacological optimization. This guide provides an in-depth technical comparison of the in vivo efficacy of Loratadine and its principal active metabolite, Desloratadine. While the initial query concerned 4-Chloroloratadine, it is scientifically pertinent to focus on Desloratadine, as this compound is classified as an impurity of Loratadine with no established therapeutic efficacy.[1][2] In contrast, Desloratadine is a potent antihistamine in its own right and represents a key evolution in the clinical application of this class of drugs.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental validation of these compounds, supported by established protocols and comparative data.

Mechanistic Framework: From Prodrug to Potent Antagonist

Loratadine functions primarily as a prodrug, undergoing rapid and extensive first-pass metabolism in the liver to form Desloratadine (descarboethoxyloratadine).[5][6][7] This metabolic conversion is crucial to its therapeutic effect, as Desloratadine is significantly more potent in its antihistaminic activity.[3][4] Both compounds are selective peripheral H1-receptor inverse agonists, meaning they bind to and stabilize the inactive conformation of the H1 receptor, thereby preventing histamine from binding and initiating the allergic cascade.[8][]

The key distinction lies in the affinity for the H1 receptor. In vitro studies have demonstrated that Desloratadine possesses a significantly higher binding affinity for the H1 receptor compared to Loratadine.[3] This enhanced potency at the molecular level is a critical factor that translates to differences in their in vivo efficacy.

Beyond simple H1-receptor antagonism, both Loratadine and, more notably, Desloratadine exhibit anti-inflammatory properties that contribute to their overall therapeutic profile.[8][10] These effects are independent of H1-receptor blockade and include the inhibition of inflammatory mediator release from mast cells and basophils.[4][11]

Signaling Pathway of H1-Receptor Antagonism

G cluster_0 Cell Membrane cluster_1 Pharmacological Intervention Histamine Histamine H1_Receptor H1 Receptor (Inactive) Histamine->H1_Receptor Binds to H1_Receptor_Active H1 Receptor (Active) H1_Receptor->H1_Receptor_Active Activates G_Protein Gq/11 H1_Receptor_Active->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Allergic_Response Allergic Response (e.g., vasodilation, increased permeability) IP3_DAG->Allergic_Response Leads to Loratadine Loratadine Loratadine->H1_Receptor Lower affinity binding Desloratadine Desloratadine Desloratadine->H1_Receptor Binds and stabilizes (Inverse Agonist)

Caption: Mechanism of H1-receptor antagonism by Loratadine and Desloratadine.

Comparative In Vivo Efficacy: A Data-Driven Analysis

The superior potency of Desloratadine observed in vitro is consistently reflected in in vivo studies. A key metric for evaluating antihistamine efficacy is the histamine-induced wheal and flare suppression test. This assay provides a direct measure of the drug's ability to block the local effects of histamine in the skin.

CompoundRoute of AdministrationAnimal ModelKey Efficacy FindingReference
Loratadine OralGuinea PigED50 for inhibition of histamine-induced bronchospasm: 0.08 mg/kg.[12]
Desloratadine OralMouseSignificantly more potent than Loratadine in inhibiting histamine-induced skin reactions.[3]
Loratadine OralRatSignificantly inhibited bronchospasm associated with allergic anaphylaxis at 10 mg/kg.[13]
Desloratadine OralMouseIn a sensitization model, Desloratadine was more effective than Loratadine at reducing inflammatory mediators (PGE2, LTB4, IL-4, IL-5, TNF-α).[10]

Clinical studies in humans further corroborate these preclinical findings. Desloratadine has been shown to be approximately 10-fold more potent in vivo than Loratadine.[3] In studies on allergic rhinitis, Desloratadine demonstrated superior efficacy in relieving nasal congestion compared to Loratadine.[3]

Experimental Protocols for In Vivo Validation

To ensure the scientific rigor of efficacy claims, well-defined and validated experimental models are essential. Below are detailed protocols for key in vivo assays used to characterize antihistamines.

Histamine-Induced Wheal and Flare Suppression Assay in Guinea Pigs

This model is a cornerstone for assessing the in vivo potency and duration of action of H1-receptor antagonists.

Experimental Workflow

G Animal_Acclimatization Acclimatize Guinea Pigs (7 days) Baseline Establish Baseline Histamine Response Animal_Acclimatization->Baseline Drug_Administration Administer Test Compound (e.g., Loratadine, Desloratadine) or Vehicle (Oral Gavage) Baseline->Drug_Administration Histamine_Challenge Intradermal Histamine Injection (e.g., 0.1% solution) at Specified Time Points Post-Dosing Drug_Administration->Histamine_Challenge Measurement Measure Wheal and Flare Diameters (e.g., at 15 and 30 minutes post-challenge) Histamine_Challenge->Measurement Data_Analysis Calculate Percent Inhibition of Wheal and Flare Area Compared to Vehicle Control Measurement->Data_Analysis

Caption: Workflow for the histamine-induced wheal and flare suppression assay.

Step-by-Step Protocol:

  • Animal Preparation: Male Hartley guinea pigs (300-350g) are acclimatized for at least one week before the experiment. The dorsal area of the animals is carefully shaved 24 hours prior to the study.

  • Baseline Response: A baseline response to histamine is established by intradermal injection of a fixed concentration of histamine phosphate (e.g., 10 µg/mL in saline) in a volume of 0.1 mL. The resulting wheal and flare diameters are measured after 15 and 30 minutes.

  • Drug Administration: Animals are fasted overnight before drug administration. Test compounds (Loratadine, Desloratadine) or vehicle (e.g., 0.5% methylcellulose) are administered orally via gavage at various doses.

  • Histamine Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours), animals are challenged with an intradermal injection of histamine as described in step 2.

  • Measurement and Analysis: The diameters of the wheal and flare responses are measured using calipers. The area of the response is calculated, and the percentage inhibition of the wheal and flare areas at each time point is determined relative to the vehicle-treated control group.

Ovalbumin-Induced Allergic Rhinitis Model in Mice

This model is employed to evaluate the efficacy of antihistamines in a more complex, immunologically driven disease model that mimics human allergic rhinitis.

Step-by-Step Protocol:

  • Sensitization: BALB/c mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide gel on days 0 and 7.

  • Challenge: Starting on day 14, sensitized mice are challenged intranasally with OVA solution daily for 7 consecutive days to induce an allergic rhinitis phenotype.

  • Drug Treatment: Test compounds (Loratadine, Desloratadine) or vehicle are administered orally one hour before each intranasal OVA challenge.

  • Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for a defined period (e.g., 15 minutes) immediately after each OVA challenge.

  • Histopathological and Biomarker Analysis: At the end of the study, nasal tissues are collected for histopathological examination (e.g., eosinophil infiltration). Nasal lavage fluid can be collected to measure levels of inflammatory mediators such as histamine and cytokines.

Pharmacokinetic and Pharmacodynamic Considerations

The pharmacokinetic profiles of Loratadine and Desloratadine are critical to understanding their in vivo efficacy. Loratadine is rapidly absorbed and extensively metabolized to Desloratadine.[5][7] The half-life of Desloratadine is approximately 27 hours, which supports a once-daily dosing regimen.[4]

An important consideration for in vivo studies is the potential for drug-drug interactions. Loratadine metabolism is mediated by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6.[5][14] Co-administration of inhibitors of these enzymes can increase the plasma concentration of Loratadine.[8] However, clinical studies have shown that this does not typically lead to adverse cardiovascular effects.[8]

Conclusion: The Advantage of an Active Metabolite

The validation of the in vivo efficacy of Loratadine and its active metabolite, Desloratadine, provides a clear example of rational drug design and development. While Loratadine is an effective antihistamine, its therapeutic action is largely attributable to its conversion to the more potent Desloratadine.

For researchers and drug development professionals, the key takeaways are:

  • Potency: Desloratadine exhibits significantly higher potency as an H1-receptor antagonist compared to Loratadine, which is reflected in its superior in vivo efficacy.[3][4]

  • Anti-inflammatory Effects: Both compounds possess anti-inflammatory properties, with Desloratadine showing a more pronounced effect in some models.[10]

  • Experimental Models: The histamine-induced wheal and flare suppression assay and animal models of allergic rhinitis are robust and reliable methods for the in vivo characterization and comparison of antihistamines.

  • Clinical Relevance: The enhanced potency and favorable pharmacokinetic profile of Desloratadine have established it as a first-line treatment for allergic conditions.

This comparative guide underscores the importance of a comprehensive understanding of a drug's metabolism and the pharmacological activity of its metabolites in the validation of its overall in vivo efficacy.

References

A Comparative Analysis of Loratadine and its Metabolite, Desloratadine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study of the second-generation antihistamine Loratadine and its principal active metabolite, Desloratadine. While the initial focus included 4-Chloroloratadine, a known impurity of Loratadine, the conspicuous absence of pharmacological and clinical data on this compound in the public domain necessitates a focused comparison between the parent drug and its well-characterized, more potent metabolite. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into their respective chemical properties, mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy, supported by detailed experimental protocols.

Introduction: The Evolution from a Prodrug to a Potent Antihistamine

Loratadine, a widely used non-sedating antihistamine, serves as a prodrug that is rapidly metabolized in the body to its active form, Desloratadine.[1] This metabolic conversion is a critical determinant of its efficacy. Desloratadine itself has been developed and marketed as a distinct antihistamine, offering a different pharmacokinetic profile and, in some aspects, enhanced potency.[2] Understanding the nuances between these two molecules is paramount for the rational design of new anti-allergic therapies and for the quality control of Loratadine manufacturing, where impurities such as this compound must be rigorously monitored.

Chemical and Structural Properties

Loratadine and Desloratadine share a core tricyclic structure, but differ by the presence of a carboethoxy group on the piperidine ring of Loratadine, which is absent in Desloratadine.[3] this compound is an impurity of Loratadine, characterized by an additional chlorine atom on the pyridine ring.

Diagram: Chemical Structures

G cluster_loratadine Loratadine cluster_desloratadine Desloratadine cluster_4chloro This compound loratadine desloratadine chloro Image Not Available C22H22Cl2N2O2

Caption: Chemical structures of Loratadine, Desloratadine, and this compound.

Mechanism of Action: Targeting the Histamine H1 Receptor

Both Loratadine and Desloratadine exert their antihistaminic effects by acting as selective inverse agonists at peripheral histamine H1 receptors.[4] This action prevents histamine from binding to its receptor, thereby blocking the cascade of events that lead to allergic symptoms.[4]

A key differentiator between the two is their binding affinity (Ki) for the H1 receptor. Desloratadine exhibits a significantly higher affinity than Loratadine, contributing to its greater potency.[5][6][7]

Table 1: Comparative Histamine H1 Receptor Binding Affinities

CompoundH1 Receptor Binding Affinity (Ki) [nM]Source(s)
Loratadine16 - 138[5]
Desloratadine0.4 - 0.87[5][6]

Diagram: Mechanism of Action

cluster_allergen Allergic Response cluster_receptor Receptor Interaction cluster_symptoms Physiological Effect cluster_drugs Therapeutic Intervention Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Symptoms Allergic Symptoms (Sneezing, Itching, etc.) H1Receptor->Symptoms Activates Loratadine Loratadine (Prodrug) Desloratadine Desloratadine (Active Metabolite) Loratadine->Desloratadine Metabolized to Desloratadine->H1Receptor Blocks

Caption: Simplified signaling pathway of allergic response and the action of Loratadine/Desloratadine.

Pharmacokinetics: A Tale of Two Profiles

The pharmacokinetic profiles of Loratadine and Desloratadine are distinct, primarily due to the first-pass metabolism of Loratadine.

Absorption and Metabolism: Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, to form Desloratadine.[8]

Distribution: Both molecules are highly bound to plasma proteins.[8]

Elimination: Desloratadine has a longer elimination half-life than Loratadine, which contributes to its sustained antihistaminic effect.[8]

Table 2: Comparative Pharmacokinetic Parameters

ParameterLoratadineDesloratadine (from Loratadine)Source(s)
Tmax (hours) ~1-2~3[9][10]
Cmax (ng/mL) Varies, generally lower than DesloratadineVaries, generally higher than Loratadine
Elimination Half-life (hours) ~8 (range 3-20)~27 (range 9-92)[8]
Bioavailability Not directly measured due to metabolismNot established[9]

Clinical Efficacy and Safety

Both Loratadine and Desloratadine are effective in the treatment of allergic rhinitis and chronic idiopathic urticaria.[8] However, some studies suggest that Desloratadine may have superior efficacy in relieving nasal congestion.[2]

In terms of safety, both are considered non-sedating antihistamines as they have limited penetration of the blood-brain barrier.[8] Common side effects are generally mild and may include headache, dry mouth, and fatigue.[8]

The Significance of Impurities: The Case of this compound

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing. Impurities like this compound can arise from the synthesis process or degradation of the drug substance. Forced degradation studies are essential to identify potential degradation products and establish the stability of the drug. These studies involve subjecting the drug to harsh conditions such as acid and base hydrolysis, oxidation, and heat to accelerate decomposition.

While there is no available pharmacological data on this compound, its presence as a known impurity underscores the importance of robust analytical methods to ensure the purity, safety, and efficacy of Loratadine formulations.

Experimental Protocols

Histamine H1 Receptor Binding Assay

This assay determines the binding affinity of a test compound to the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor.

  • Radioligand: [³H]mepyramine.

  • Test compounds: Loratadine, Desloratadine.

  • Non-specific binding control: Mianserin (10 µM).

  • Assay buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the membrane preparation, [³H]mepyramine (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or mianserin (for non-specific binding).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Diagram: Histamine H1 Receptor Binding Assay Workflow

start Start prep Prepare Reagents: - H1 Receptor Membranes - [³H]mepyramine - Test Compounds - Buffers start->prep incubation Incubate Components in 96-well Plate prep->incubation filtration Filter and Wash to Separate Bound and Free Radioligand incubation->filtration measurement Measure Radioactivity (Scintillation Counting) filtration->measurement analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki measurement->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Histamine-Induced Wheal and Flare Suppression Study

This clinical pharmacology study evaluates the in vivo antihistaminic activity of a drug by measuring its ability to inhibit the cutaneous reaction to histamine.

Study Design:

  • Randomized, double-blind, placebo-controlled, crossover study.

  • Healthy adult volunteers.

Procedure:

  • Baseline Measurement: At the start of each study period, inject a standardized dose of histamine intradermally into the forearm of each subject.[12]

  • After a specified time (e.g., 15-20 minutes), measure the size of the resulting wheal (swelling) and flare (redness).[12]

  • Drug Administration: Administer a single oral dose of the test drug (Loratadine or Desloratadine) or placebo.

  • Post-Dose Measurements: At predefined time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), repeat the histamine challenge at a different site on the forearm and measure the wheal and flare responses.[13]

  • Data Analysis: Calculate the percentage inhibition of the wheal and flare areas at each time point compared to baseline for each treatment. Compare the active treatments to placebo.

Ovalbumin-Sensitized Mouse Model of Allergic Rhinitis

This preclinical model is used to evaluate the efficacy of anti-allergic drugs in an in vivo setting that mimics human allergic rhinitis.

Materials:

  • BALB/c mice.

  • Ovalbumin (OVA).

  • Aluminum hydroxide (adjuvant).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Sensitization:

    • On days 0 and 14, administer an intraperitoneal (i.p.) injection of OVA emulsified in aluminum hydroxide to the mice.[14][15] Control mice receive PBS.

  • Challenge:

    • From day 21 to day 27, challenge the sensitized mice daily with an intranasal administration of OVA solution.[16]

  • Treatment:

    • Administer the test compounds (Loratadine or Desloratadine) orally to different groups of mice for a specified period before and/or during the challenge phase.

  • Evaluation of Allergic Symptoms:

    • After the final challenge, observe and count the number of sneezes and nasal rubbing movements for a defined period (e.g., 15 minutes).[16]

  • Histological Analysis:

    • Collect nasal tissue for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).

  • Measurement of Inflammatory Markers:

    • Analyze nasal lavage fluid or serum for levels of OVA-specific IgE and inflammatory cytokines (e.g., IL-4, IL-5).

Diagram: Ovalbumin-Sensitized Mouse Model Workflow

sensitization Sensitization (i.p. OVA + Alum) Days 0 & 14 challenge Intranasal OVA Challenge Days 21-27 sensitization->challenge evaluation Evaluation: - Sneezing/Rubbing Counts - Histology - Inflammatory Markers challenge->evaluation treatment Drug Administration (e.g., Oral Gavage) treatment->challenge

Caption: Timeline for the ovalbumin-induced allergic rhinitis mouse model.

Bioanalytical Method for Loratadine and Desloratadine in Human Plasma by LC-MS/MS

This method provides a sensitive and specific way to quantify Loratadine and Desloratadine in biological samples for pharmacokinetic studies.

Instrumentation:

  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

  • C18 analytical column.

Reagents:

  • Loratadine and Desloratadine reference standards.

  • Internal standard (IS), e.g., Desloratadine-d5.[17]

  • Acetonitrile, methanol, formic acid, ammonium formate.

  • Human plasma.

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 400 µL plasma sample, add 100 µL of IS solution.[17]

    • Add 100 µL of 0.1 M NaOH and 3 mL of extraction solvent (e.g., ethyl acetate:dichloromethane 80:20 v/v).[17]

    • Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.[17]

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Mobile Phase: A gradient of 10 mM ammonium formate in water and methanol.[17]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Loratadine: e.g., m/z 382.9 -> 337.1

      • Desloratadine: m/z 311.2 -> 259.2[17]

      • Desloratadine-d5 (IS): m/z 316.2 -> 264.3[17]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the calibration standards.

    • Determine the concentrations of Loratadine and Desloratadine in the unknown samples from the calibration curve.

Conclusion

The comparative analysis of Loratadine and its active metabolite, Desloratadine, reveals a classic example of a prodrug-metabolite relationship where the metabolite exhibits enhanced pharmacological activity. Desloratadine's higher affinity for the H1 receptor and its longer half-life offer potential clinical advantages. For drug development professionals, this comparison highlights the importance of thorough metabolite profiling. Furthermore, the presence of impurities such as this compound emphasizes the critical need for stringent analytical quality control throughout the drug manufacturing process to ensure the safety and efficacy of the final product. The experimental protocols provided herein offer a foundational framework for researchers to conduct their own comparative and characterization studies in the field of antihistamine research.

References

A Comparative In Vitro Analysis of H1 Receptor Antagonism: Desloratadine vs. 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

Second-generation antihistamines represent a cornerstone in the management of allergic disorders, prized for their efficacy and improved safety profiles over first-generation agents.[1][2] Their primary mechanism involves high-affinity, selective inverse agonism of the histamine H1 receptor, which mitigates the inflammatory cascade triggered by histamine.[3][4] Desloratadine, the principal active metabolite of loratadine, is a potent and well-characterized member of this class, exhibiting both antihistaminic and anti-inflammatory properties.[5][6] In contrast, 4-Chloroloratadine is primarily documented as a process-related impurity of loratadine.[7][8]

This guide provides a detailed comparison of the in vitro activity of Desloratadine and this compound. Due to the scarcity of published in vitro pharmacological data for this compound, this document will first establish a comprehensive profile for Desloratadine based on existing literature. Subsequently, it will present a series of validated, step-by-step experimental protocols designed to rigorously evaluate and compare the in vitro activities of both compounds, providing a framework for researchers to generate the necessary comparative data.

Molecular Structures and Relationship

Desloratadine is formed via the oxidative de-alkoxycarbonylation of its parent drug, loratadine.[5] This metabolic conversion removes the ethyl carboxyl group from the piperidine nitrogen, a structural change that significantly enhances its binding affinity for the H1 receptor.[9] this compound is a structural analog of loratadine, featuring an additional chlorine atom. Understanding these structural nuances is critical for interpreting and predicting their pharmacological activity.

Figure 1: Chemical Structures

  • Loratadine: The parent compound, a pro-drug.

  • Desloratadine: The active metabolite, lacking the N-ethoxycarbonyl group.

  • This compound: A loratadine analog with an additional chlorine substituent.

Part 1: The Established In Vitro Profile of Desloratadine

Desloratadine's in vitro activity has been extensively documented, establishing it as a highly potent H1 receptor inverse agonist with pleiotropic anti-inflammatory effects.

Histamine H1 Receptor Binding Affinity

The cornerstone of an antihistamine's activity is its affinity for the H1 receptor. This is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. A lower Ki value signifies a higher binding affinity. Desloratadine consistently demonstrates high affinity for the human H1 receptor, with reported pKi values (the negative logarithm of the Ki) around 9.1.[10] This high affinity contributes to its potent and long-lasting clinical effects.[3][11]

Inverse Agonist Activity at the H1 Receptor

The histamine H1 receptor exhibits a degree of constitutive activity, meaning it can signal even in the absence of histamine. This basal signaling can activate pro-inflammatory transcription factors like Nuclear Factor-kappaB (NF-κB).[12] Second-generation antihistamines, including desloratadine, act as inverse agonists. They bind to the inactive conformation of the H1 receptor, stabilizing it and reducing this basal signaling.[4] In vitro studies have shown that desloratadine potently inhibits both constitutive (basal) and histamine-stimulated NF-κB activity in cells expressing the H1 receptor.[12] This mechanism is a key component of its anti-inflammatory effects, extending beyond simple competitive antagonism of histamine.

Inhibition of Inflammatory Mediator Release

Beyond its direct action on the H1 receptor, desloratadine has been shown to modulate the function of inflammatory cells. In vitro experiments have demonstrated that desloratadine can inhibit the release of histamine and other pro-inflammatory mediators (e.g., cytokines, chemokines) from human mast cells and basophils.[11] This suggests a stabilizing effect on these key effector cells of the allergic response.

Summary of Desloratadine In Vitro Activity
Parameter Assay Type Result for Desloratadine Reference
Binding Affinity (pKi) Radioligand Competition Binding9.1[10]
Functional Antagonism NF-κB Reporter AssayPotent inhibition of basal and histamine-stimulated activity[12]
Mediator Release Human Mast Cell DegranulationInhibition of histamine release[11]

Part 2: Proposed Experimental Framework for Comparative Analysis

To objectively compare the in vitro activity of this compound against the established benchmark of Desloratadine, a structured experimental plan is essential. The following protocols describe the gold-standard assays required to generate robust, comparative data.

Experiment 1: Histamine H1 Receptor Binding Affinity Assay

Objective: To determine and compare the binding affinities (Ki) of Desloratadine and this compound for the human histamine H1 receptor.

Methodology: Competitive Radioligand Binding Assay.

Protocol:

  • Preparation of Membranes: Utilize membranes from a stable cell line (e.g., HEK293 or CHO) recombinantly expressing the human histamine H1 receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Competition Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine), and serial dilutions of the unlabeled competitor drugs (Desloratadine or this compound).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[13]

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.[13]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a one-site competition model and calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis P1 Cell Membranes (H1 Receptor) A1 Combine & Incubate (Reach Equilibrium) P1->A1 P2 [³H]-Mepyramine (Radioligand) P2->A1 P3 Test Compounds (Desloratadine / this compound) P3->A1 A2 Rapid Filtration (Separate Bound/Free) A1->A2 A3 Scintillation Counting (Quantify Bound Radioligand) A2->A3 D1 Plot Competition Curve A3->D1 D2 Calculate IC50 D1->D2 D3 Calculate Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for H1 Receptor Competitive Binding Assay.

Experiment 2: Functional Antagonism & Inverse Agonism Assay

Objective: To assess and compare the ability of Desloratadine and this compound to inhibit H1 receptor-mediated signaling and to quantify their inverse agonist activity.

Methodology: NF-κB Luciferase Reporter Assay.[12]

Protocol:

  • Cell Culture & Transfection: Co-transfect a suitable cell line (e.g., COS-7 or HEK293) with two plasmids: one expressing the human H1 receptor and another containing a luciferase reporter gene under the control of an NF-κB response element.

  • Inverse Agonism Assessment:

    • Plate the transfected cells and incubate them with serial dilutions of Desloratadine or this compound for 18-24 hours.

    • Measure the basal luciferase activity. A dose-dependent decrease in luminescence relative to vehicle control indicates inverse agonism.

  • Competitive Antagonism Assessment:

    • Pre-incubate the transfected cells with serial dilutions of Desloratadine or this compound for a short period (e.g., 30-60 minutes).

    • Stimulate the cells with a fixed concentration of histamine (e.g., the EC80 concentration).

    • Incubate for an additional 6-8 hours.

  • Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.

  • Data Analysis:

    • For inverse agonism, plot the percentage of basal activity vs. drug concentration to determine the IC50.

    • For competitive antagonism, plot the percentage of histamine-stimulated activity vs. drug concentration to determine the IC50.

G cluster_pathway H1 Receptor Signaling Pathway Histamine Histamine H1R_inactive H1 Receptor (Inactive State) Histamine->H1R_inactive Binds & Activates Antihistamine Inverse Agonist (e.g., Desloratadine) Antihistamine->H1R_inactive Binds & Stabilizes H1R_active H1 Receptor (Active State) Antihistamine->H1R_active Inhibits H1R_inactive->H1R_active Constitutive Activity Gq Gq Protein H1R_active->Gq PLC Phospholipase C Gq->PLC NFkB NF-κB Activation PLC->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: H1 Receptor Signaling and Inverse Agonist Action.

Experiment 3: Mast Cell Stabilization Assay

Objective: To determine if Desloratadine and this compound can inhibit the degranulation of mast cells, a key event in the allergic cascade.

Methodology: β-Hexosaminidase Release Assay from RBL-2H3 cells.[13]

Protocol:

  • Cell Culture and Sensitization: Culture a rat basophilic leukemia cell line (RBL-2H3) and sensitize the cells overnight with anti-DNP IgE.

  • Pre-incubation with Antihistamines: Wash the sensitized cells and pre-incubate them with various concentrations of Desloratadine or this compound for 30-60 minutes.

  • Antigenic Challenge: Trigger degranulation by adding the antigen (DNP-HSA) to the cells. Include positive (antigen only) and negative (no antigen) controls.

  • Incubation: Incubate for 1 hour at 37°C.

  • Sample Collection: Centrifuge the plates and collect the supernatants. Lyse the remaining cells in the pellet with a detergent (e.g., Triton X-100) to measure the total β-hexosaminidase content.

  • Enzymatic Assay: In a separate plate, mix an aliquot of the supernatant (or cell lysate) with the substrate p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer. Incubate until a yellow color develops.

  • Quantification: Stop the reaction with a stop buffer and measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total amount in the cell pellet. Plot the percentage of inhibition against the drug concentration to determine the IC50.

Conclusion and Future Directions

Desloratadine is a well-established, high-potency H1 receptor inverse agonist with demonstrable anti-inflammatory effects in vitro.[6][12] It exhibits high binding affinity, effectively suppresses H1 receptor signaling, and can modulate inflammatory cell responses.

The in vitro pharmacological profile of this compound remains uncharacterized. The proposed experimental framework provides a clear and robust pathway to elucidate its activity. By conducting direct, side-by-side comparisons using the validated protocols outlined in this guide, researchers can determine the relative potency and efficacy of this compound. The resulting data will clarify its potential as an H1 antagonist and determine if the addition of a chlorine atom to the loratadine scaffold offers any advantages or disadvantages compared to the well-defined profile of Desloratadine. Such studies are crucial for understanding the structure-activity relationships within this important class of therapeutic agents.

References

A Comparative Guide to H1 Receptor Binding Affinity: Evaluating 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for determining and comparing the binding affinity of 4-Chloroloratadine to the Histamine H1 (H1) receptor. While this compound is recognized as a related impurity of the widely-used second-generation antihistamine Loratadine, its specific H1 receptor binding profile is not extensively documented in publicly available literature. Therefore, this document serves a dual purpose: it presents a detailed, field-proven protocol for elucidating the H1 receptor binding affinity of a test compound, such as this compound, and it contextualizes this through a direct comparison with the well-characterized affinities of Loratadine and its active metabolite, Desloratadine.

For researchers in pharmacology and drug development, understanding the binding affinity (typically expressed as the inhibition constant, Kᵢ) is a critical first step in characterizing the potential efficacy and selectivity of a novel compound. A lower Kᵢ value signifies a higher binding affinity for the receptor. This guide is designed to equip researchers with the foundational knowledge and practical methodology to conduct such evaluations rigorously.

The Significance of H1 Receptor Binding in Antihistamine Action

The H1 receptor is a G-protein coupled receptor (GPCR) integral to mediating allergic and inflammatory responses.[1] Upon activation by histamine, the H1 receptor initiates a signaling cascade through its coupling with the Gq alpha subunit, leading to the activation of phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which results in an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. This cascade ultimately drives the physiological manifestations of an allergic reaction.

Modern antihistamines, including Loratadine and Desloratadine, are not simple antagonists but are classified as inverse agonists.[3][4][5] This means they bind to the H1 receptor and stabilize its inactive conformation, thereby reducing the basal level of receptor signaling even in the absence of histamine.[4][6] The potency of these drugs is therefore directly related to their affinity for the H1 receptor.

H1_Signaling_Pathway cluster_receptor Cell Membrane Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds H1R_inactive H1 Receptor (Inactive) H1R_inactive->H1R_active Activates Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Allergic Response Ca_release->Response PKC->Response Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R_inactive Stabilizes

Figure 1: Simplified H1 Receptor Signaling Pathway and Inverse Agonist Action.

Experimental Protocol: Competitive Radioligand Binding Assay

To experimentally determine the binding affinity of this compound for the H1 receptor, a competitive radioligand binding assay is the gold standard.[7] This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity. For the H1 receptor, [³H]mepyramine is a commonly used radioligand.[8][9]

Step-by-Step Methodology
  • Membrane Preparation:

    • Utilize a cell line that recombinantly expresses a high level of the human H1 receptor (e.g., HEK293 or CHO cells).

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. The protein concentration of the membrane preparation should be determined using a standard method like the BCA protein assay.[9]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Prepare serial dilutions of the test compound (this compound) and the reference compounds (Loratadine, Desloratadine) in the assay buffer.

    • Three types of binding reactions are set up in triplicate:

      • Total Binding: Contains the cell membrane preparation and the radioligand ([³H]mepyramine) at a concentration near its dissociation constant (Kd).

      • Non-specific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin) to saturate the receptors and prevent the binding of the radioligand.[8][9]

      • Competitive Binding: Contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 4 hours) to allow the binding to reach equilibrium.[9]

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[8]

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

Radioligand_Assay_Workflow Start Start Membrane_Prep Prepare H1 Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis: - Calculate IC₅₀ - Calculate Kᵢ Quantification->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for a Competitive Radioligand Binding Assay.

Data Analysis
  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding counts from the total binding counts.

  • Determine IC₅₀: Plot the specific binding as a function of the log concentration of the test compound. This will generate a sigmoidal dose-response curve. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, can be determined from this curve.

  • Calculate Kᵢ: The IC₅₀ value is dependent on the concentration of the radioligand used. To determine the intrinsic binding affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is used:[8]

    Kᵢ = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the experimentally determined half-maximal inhibitory concentration.

    • [L] is the concentration of the radioligand ([³H]mepyramine).

    • Kd is the dissociation constant of the radioligand for the H1 receptor.

Comparative Binding Affinity Data

The following table summarizes the reported H1 receptor binding affinities for Loratadine and its active metabolite, Desloratadine. It is important to note that Kᵢ values can vary between studies due to differences in experimental conditions (e.g., receptor source, radioligand, buffer conditions).[3] The data presented here are for comparative purposes. The Kᵢ for this compound would be determined using the protocol described above and added to this table for a direct comparison.

CompoundH1 Receptor Binding Affinity (Kᵢ, nM)Source
This compound To be determined experimentally
Desloratadine 0.4 - 0.87[3]
Loratadine 16 - 138[3]

Note: A lower Kᵢ value indicates a higher binding affinity.

Discussion and Interpretation

The data clearly indicate that Desloratadine possesses a significantly higher affinity for the H1 receptor than its parent compound, Loratadine.[3] This is consistent with the fact that Loratadine is a prodrug that is metabolized to the more active Desloratadine in the body.

The binding affinity of this compound, once determined, will provide valuable insight into its potential as an H1 receptor inverse agonist. If its Kᵢ value is found to be low (in the nanomolar range), it would suggest that this impurity may also contribute to the overall pharmacological effect of Loratadine preparations. Conversely, a high Kᵢ value would indicate a negligible direct effect on the H1 receptor.

Furthermore, the selectivity of the compound for the H1 receptor over other receptors (e.g., muscarinic, adrenergic) is another crucial aspect of its pharmacological profile that would warrant further investigation to assess the likelihood of off-target side effects.

Conclusion

This guide has outlined the scientific rationale and a detailed experimental protocol for determining the H1 receptor binding affinity of this compound. By following this self-validating system and comparing the results to the established affinities of Loratadine and Desloratadine, researchers can accurately characterize this compound's interaction with a key target in allergy and inflammation. This foundational data is essential for any further investigation into its potential pharmacological activity.

References

A Senior Application Scientist's Guide to Ensuring Reproducibility in Loratadine Synthesis and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: Defining "4-Chloroloratadine"

An initial search for "this compound" reveals it is a known impurity of Loratadine, also referred to as Loratadine EP Impurity C.[1][2] Its formal chemical name is Ethyl 4-(4,8-dichloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate.[5][6] This guide will focus on the well-established second-generation antihistamine, Loratadine, and its primary active metabolite, Desloratadine, as a framework for discussing experimental reproducibility. The principles and methodologies detailed herein are directly applicable to the study and control of related impurities like this compound.

Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is a widely used medication for treating allergies.[4][7] Its efficacy and safety are contingent on the precise and consistent manufacturing of the active pharmaceutical ingredient (API). For researchers and drug development professionals, ensuring the reproducibility of experiments—from synthesis to final product analysis—is paramount.[8][9] This guide provides an in-depth analysis of the factors influencing reproducibility in Loratadine-related experiments, offering detailed protocols and comparative data to support robust and reliable outcomes.

Part 1: Reproducibility in the Synthesis of Loratadine

The synthesis of Loratadine is a multi-step process where minor variations can lead to significant differences in yield, purity, and impurity profiles.[10] Achieving reproducibility requires stringent control over reaction parameters and a deep understanding of the underlying chemistry.

Common Synthetic Pathway

A prevalent method for synthesizing Loratadine involves the reaction of 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one with a Grignard reagent derived from N-methyl-4-chloropiperidine, followed by dehydration and reaction with ethyl chloroformate.[11][12]

Workflow for a Reproducible Loratadine Synthesis

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Carbethoxylation (Von Braun Reaction) cluster_3 Step 4: Purification A 8-Chloro-Tricyclic Ketone C Tertiary Carbinol Intermediate A->C THF Solvent Inert Atmosphere B N-Methyl-4-Piperidylmagnesium Chloride B->C D Dehydrated N-Methyl Intermediate C->D Strong Acid (e.g., H2SO4) Controlled Temperature F Crude Loratadine D->F Benzene Solvent Reflux E Ethyl Chloroformate E->F G Final Loratadine API F->G Recrystallization (e.g., from Acetone/Water)

Caption: Key stages in a common Loratadine synthesis workflow.

Detailed Experimental Protocol: Laboratory Scale Synthesis

Objective: To synthesize Loratadine with a consistent yield and purity profile.

Materials:

  • 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one

  • N-methyl-4-chloropiperidine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Chloroformate

  • Anhydrous Benzene

  • Concentrated Sulfuric Acid

  • Acetone

  • Deionized Water

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Slowly add a solution of N-methyl-4-chloropiperidine in anhydrous THF to initiate the Grignard reaction.

  • Coupling Reaction: Once the Grignard reagent is formed, cool the mixture in an ice bath. Slowly add a solution of the tricyclic ketone in anhydrous THF. Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Dehydration: Carefully quench the reaction with a saturated ammonium chloride solution. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The resulting crude carbinol is then slowly added to concentrated sulfuric acid at a low temperature (e.g., below 50°C) to facilitate dehydration.[12]

  • N-Carbethoxylation: The dehydrated intermediate is then dissolved in anhydrous benzene. Ethyl chloroformate is added, and the mixture is refluxed.[11] This step replaces the N-methyl group with the N-carbethoxy group, yielding Loratadine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as acetone-water, to yield pure Loratadine.[]

Critical Causality-Driven Choices:

  • Inert Atmosphere: The Grignard reagent is highly reactive with atmospheric oxygen and moisture; maintaining an inert atmosphere is crucial for reproducibility.

  • Anhydrous Solvents: Water will quench the Grignard reagent, halting the reaction and drastically reducing yield.

  • Temperature Control: The dehydration step is highly exothermic and temperature-sensitive. Poor control can lead to isomerization and the formation of unwanted byproducts.[12]

Part 2: Comparative Analytical Methodologies for Quality Control

Reproducible analytical data is the cornerstone of quality control in drug development. For Loratadine and its related substances, High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[14][15]

Comparison of Analytical Methods
MethodPrincipleApplicationAdvantagesDisadvantages
RP-HPLC Separation based on polarityPurity, Assay, Impurity ProfilingHigh resolution, sensitive, quantitativeRequires specific columns and solvents
UV-Vis Spec. Measures light absorbanceQuick AssaySimple, fast, cost-effectiveLow specificity, prone to interference
LC-MS/MS Separation by HPLC, detection by Mass SpectrometryMetabolite ID, trace impurity analysisExtremely sensitive and specificHigh cost, complex instrumentation
Titrimetry Volumetric analysisAssay of pure substanceHigh precision for bulk drug assayNot suitable for impurity detection
Detailed Protocol: Reproducible RP-HPLC Method for Loratadine Purity

This protocol is adapted from established and validated methods for Loratadine analysis.[3][15]

Objective: To determine the purity of a Loratadine sample and quantify related substances.

Instrumentation & Reagents:

  • HPLC system with UV detector (e.g., Waters ACQUITY UPLC H-Class)[14]

  • C18 column (e.g., 150 x 4.6 mm, 5 µm)[15]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Acetate or Phosphate Buffer (pH adjusted)

  • Loratadine Reference Standard

Chromatographic Conditions:

  • Mobile Phase: A mixture of buffer and an organic solvent like methanol or acetonitrile (e.g., 15:85 v/v acetate buffer/methanol).[15]

  • Flow Rate: 1.0 mL/min[15]

  • Column Temperature: 25°C[15]

  • Detection Wavelength: 248 nm[15]

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Loratadine reference standard in the mobile phase to create a stock solution (e.g., 0.5 mg/mL). Prepare a series of dilutions for linearity checks.[3][15]

  • Sample Preparation: Prepare the Loratadine sample to be tested at the same concentration as the primary standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Identify the Loratadine peak based on the retention time of the standard. Calculate the percentage purity by comparing the peak area of the main component in the sample to the total area of all peaks.

Analytical Workflow Diagram

G A Sample & Standard Preparation B HPLC System Setup (Mobile Phase, Flow, Temp) A->B C Sequence Injection B->C D Chromatographic Separation (C18 Column) C->D E UV Detection (248 nm) D->E F Data Acquisition & Integration E->F G Purity & Assay Calculation F->G

Caption: Standard workflow for HPLC analysis of Loratadine.

Part 3: The Role of Metabolites - Desloratadine as a Comparator

Loratadine is extensively metabolized in the liver to its major active metabolite, Desloratadine.[] Understanding this metabolic pathway is crucial for pharmacokinetic studies and for the development of related drugs. Desloratadine itself is a potent antihistamine and its analysis is often performed concurrently with Loratadine.[3][16]

Metabolic Pathway

The primary metabolic transformation is the removal of the ethyl carboxylate group from the piperidine ring, a reaction mediated by cytochrome P450 enzymes (CYP3A4 and CYP2D6).[]

G Loratadine Loratadine C22H23ClN2O2 Desloratadine Desloratadine C19H19ClN2 Loratadine->Desloratadine CYP3A4 / CYP2D6 (Decarbethoxylation)

Caption: Metabolic conversion of Loratadine to Desloratadine.

Comparative Analysis: Loratadine vs. Desloratadine

The analytical methods for Desloratadine are similar to those for Loratadine, often utilizing RP-HPLC with UV or fluorescence detection.[3] A key difference is the polarity; Desloratadine is more polar than Loratadine, which results in a shorter retention time on a reverse-phase column under the same conditions. This allows for their simultaneous determination in biological fluids or pharmaceutical preparations.[3]

Key Reproducibility Checkpoints:

  • Consistent Sample Handling: Both compounds can be sensitive to light and temperature. Consistent storage and handling are vital.

  • Validated Methods: Use analytical methods validated according to ICH guidelines for parameters like linearity, precision, accuracy, and robustness.[15]

  • Impurity Profiling: Be aware of potential synthesis-related impurities and degradation products for both molecules, such as hydroxymethyl derivatives in syrup formulations.[17][18]

By implementing rigorous controls in synthesis and employing validated, robust analytical methods, researchers can ensure the high reproducibility of experiments involving Loratadine and its related compounds, leading to trustworthy and reliable scientific outcomes.

References

A Senior Application Scientist's Guide to Validating the Specificity of 4-Chloroloratadine in Cellular Models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities, even at trace levels, can have unintended pharmacological activities, potentially impacting the efficacy and safety of the final drug product. This guide provides a comprehensive framework for validating the specificity of 4-Chloroloratadine, a known impurity of the widely-used second-generation antihistamine, Loratadine.[1][2] As researchers, scientists, and drug development professionals, a rigorous understanding of the on-target and off-target effects of such impurities is not just a regulatory requirement but a scientific necessity.

This guide is structured to provide not just protocols, but the scientific rationale behind a multi-tiered, self-validating approach to characterizing the specificity of this compound. We will explore on-target engagement at the histamine H1 receptor, functional consequences of this interaction, and a broader screen for off-target liabilities.

The Imperative of Specificity Validation for a Loratadine Impurity

Loratadine is a potent and selective peripheral histamine H1 receptor antagonist.[3][4] Its efficacy stems from its high affinity for the H1 receptor, coupled with a low propensity to cross the blood-brain barrier, thus minimizing sedative effects.[4][5] this compound, identified as Loratadine EP Impurity C, is structurally very similar to the parent compound.[1][2] This structural similarity raises a critical question: does this compound retain affinity for the H1 receptor, and if so, does it act as an antagonist, agonist, or inverse agonist? Furthermore, minor structural modifications can sometimes lead to unforeseen interactions with other receptors. Therefore, a thorough validation of its specificity is essential.

Our approach is built on the principle of a self-validating system , where orthogonal assays are employed to corroborate findings and build a robust pharmacological profile. This ensures the trustworthiness and reliability of the data generated.

On-Target Engagement: Quantifying Affinity for the Histamine H1 Receptor

The first step in characterizing this compound is to determine its binding affinity for its expected primary target, the histamine H1 receptor. The gold-standard method for this is the radioligand binding assay.

Experimental Protocol: H1 Receptor Radioligand Binding Assay

This competitive binding assay measures the ability of this compound to displace a known high-affinity radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, from membranes of cells expressing the human H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor (or membrane preparations thereof)

  • [³H]-mepyramine (radioligand)

  • This compound

  • Loratadine and Desloratadine (positive controls)

  • Diphenhydramine (first-generation antihistamine control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation: If starting with whole cells, homogenize the H1-HEK293 cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-mepyramine (typically at its Kd value), and varying concentrations of the unlabeled competitor (this compound, Loratadine, etc.). Include wells for total binding (only membranes and radioligand) and non-specific binding (membranes, radioligand, and a high concentration of a known H1 antagonist like mianserin).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis H1_cells HEK293 cells with H1 receptor Membrane_prep Membrane Preparation H1_cells->Membrane_prep Assay_plate 96-well plate setup: Membranes + Radioligand + Competitor Series Membrane_prep->Assay_plate Radioligand [³H]-mepyramine Radioligand->Assay_plate Competitors This compound, Loratadine, etc. Competitors->Assay_plate Incubation Incubate to Equilibrium Assay_plate->Incubation Harvesting Filter Harvesting Incubation->Harvesting Counting Scintillation Counting Harvesting->Counting Data_analysis Calculate IC50 and Ki Counting->Data_analysis

Radioligand Binding Assay Workflow

Functional Activity: Elucidating the Mode of Action

High affinity does not necessarily equate to a specific function. This compound could be an antagonist (like Loratadine), an agonist (mimicking histamine), or an inverse agonist. A calcium flux assay is a robust functional screen for Gq-coupled receptors like the H1 receptor.

Experimental Protocol: Calcium Flux Assay

This assay measures changes in intracellular calcium concentration following receptor activation. An antagonist will block the calcium release induced by an agonist like histamine.

Materials:

  • HEK293 cells stably expressing the human H1 receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Histamine (agonist)

  • This compound

  • Loratadine (antagonist control)

  • Ionomycin (positive control for cell viability and dye loading)

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the H1-HEK293 cells in a black, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer. Incubate for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode): Wash the cells to remove excess dye. Add varying concentrations of this compound or control antagonists to the wells and incubate for a short period (e.g., 15-30 minutes).

  • Agonist Challenge and Signal Reading: Place the plate in the fluorescence reader. Record a baseline fluorescence, then add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal that can be inhibited) to all wells.

  • Data Acquisition: Immediately after histamine addition, continuously measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient calcium peak.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For antagonist testing, plot the histamine-induced fluorescence response against the concentration of this compound to determine its IC50 for functional inhibition.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Activates Antagonist This compound (Antagonist) Antagonist->H1R Blocks Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response

H1 Receptor Signaling Pathway

Off-Target Profiling: A Crucial Step for Safety Assessment

A comprehensive specificity validation must extend beyond the primary target. For antihistamines, common off-targets include muscarinic acetylcholine receptors (associated with anticholinergic side effects like dry mouth) and the hERG potassium channel (linked to cardiotoxicity).[6]

A panel of receptor binding assays should be conducted to assess the affinity of this compound for these and other relevant receptors.

Comparative Off-Target Binding Affinities

The following table provides a comparative overview of the binding affinities (Ki in nM) of various first and second-generation antihistamines for the H1 receptor and the muscarinic M3 receptor. A higher Ki value indicates lower affinity. This data provides a benchmark against which to evaluate the selectivity of this compound.

CompoundClassH1 Receptor Ki (nM)Muscarinic M3 Receptor Ki (nM)Selectivity (M3 Ki / H1 Ki)
DiphenhydramineFirst-gen~25~200~8
CetirizineSecond-gen~6>10,000>1,667
LevocetirizineSecond-gen~3>10,000>3,333
LoratadineSecond-gen~16-138>1,000>7
DesloratadineSecond-gen~0.4-0.87~21-218 (M2-M4)~24-520
This compound Impurity To be determined To be determined To be determined

Note: Ki values are approximate and can vary based on experimental conditions. Data compiled from multiple sources.[1][2][7][8][9][10]

Ensuring Scientific Integrity and Trustworthiness

A self-validating experimental design is crucial for generating trustworthy data. This involves several key principles:

  • Orthogonal Assays: Using different assay formats that measure different endpoints (e.g., binding vs. function) provides a more complete picture and helps to confirm initial findings.

  • Appropriate Controls: The inclusion of positive, negative, and vehicle controls is essential for data normalization and for ensuring the assay is performing as expected.

  • Reference Compounds: Testing this compound alongside the parent drug (Loratadine) and its active metabolite (Desloratadine), as well as a well-characterized first-generation antihistamine, provides critical context for interpreting the results.

  • Dose-Response Curves: Full dose-response curves should be generated to accurately determine potency (IC50/EC50) and to identify any unusual pharmacological behavior.

  • Replicates and Statistical Analysis: All experiments should be performed with sufficient biological and technical replicates to ensure statistical significance.

G cluster_validation Specificity Validation Workflow Start This compound Binding_Assay H1 Radioligand Binding Assay Start->Binding_Assay Determine Affinity (Ki) Functional_Assay Calcium Flux Assay Binding_Assay->Functional_Assay Confirm with Functional Data Specificity_Profile Comprehensive Specificity Profile Binding_Assay->Specificity_Profile Off_Target_Screen Off-Target Screening Panel Functional_Assay->Off_Target_Screen Assess Selectivity Functional_Assay->Specificity_Profile Off_Target_Screen->Specificity_Profile

Logical Flow of Specificity Validation

Conclusion

Validating the specificity of a drug impurity like this compound is a critical component of pharmaceutical quality control and safety assessment. By employing a systematic and multi-faceted approach that combines on-target binding assays, functional screens, and off-target profiling, a comprehensive and trustworthy pharmacological profile can be established. The methodologies outlined in this guide provide a robust framework for researchers to not only meet regulatory expectations but also to adhere to the highest standards of scientific integrity. This rigorous characterization is essential to ensure that the presence of such impurities does not compromise the safety and efficacy of the final medicinal product.

References

A Comparative Benchmarking Guide: The Loratadine Metabolite Family vs. Novel Second-Generation H1 Antihistamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the Loratadine pharmacological family, including its primary active metabolite Desloratadine, and its impurity 4-Chloroloratadine, against a selection of novel second-generation H1 antihistamines. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating antihistamine performance, grounded in established experimental protocols and quantitative data. We will dissect the nuances of in vitro potency, in vivo efficacy, pharmacokinetic profiles, and safety liabilities that differentiate these compounds, moving beyond mere data tabulation to explore the causal relationships that inform rational drug design and selection.

Introduction: The Evolving Landscape of H1 Antihistamines

The therapeutic management of allergic conditions, such as allergic rhinitis and chronic urticaria, has been revolutionized by the development of selective histamine H1 receptor antagonists.[1][2] First-generation antihistamines, while effective, were hampered by significant off-target effects, most notably sedation due to their ability to cross the blood-brain barrier and interact with central nervous system (CNS) receptors.[2][3] This led to the development of second-generation agents, designed for high peripheral H1 receptor selectivity and minimal CNS penetration, thereby offering a superior safety and tolerability profile.[2][4]

Loratadine stands as a quintessential second-generation antihistamine. Upon oral administration, it is extensively metabolized to its major active metabolite, Descarboethoxyloratadine (Desloratadine), which is primarily responsible for the drug's antihistaminic activity.[5][6] For the purpose of this guide, we will consider the Loratadine/Desloratadine family as our established benchmark. This compound, identified as an impurity of Loratadine, will be contextualized within this family, although public-domain data on its specific pharmacological activity is scarce.[7]

The field continues to evolve, with novel compounds such as Bilastine and Rupatadine emerging.[8][9] These agents not only promise high efficacy and safety but also introduce unique pharmacological properties, such as dual antagonism of platelet-activating factor (PAF) receptors in the case of Rupatadine.[10][11] This guide will benchmark the Loratadine family against these newer entrants—Bilastine, Rupatadine, and the widely-used Fexofenadine—to provide a contemporary performance landscape.

Foundational Pharmacology: The Histamine H1 Receptor Signaling Pathway

The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that mediates allergic symptoms. Antihistamines function as inverse agonists, stabilizing the inactive conformation of the H1 receptor and preventing this cascade.[2][12]

G cluster_membrane Cell Membrane H1R_inactive Inactive H1 Receptor H1R_active Active H1 Receptor Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Symptoms Allergic Symptoms (Vasodilation, Itching, etc.) PLC->Symptoms Leads to Histamine Histamine Histamine->H1R_inactive Binds & Activates Antihistamine Antihistamine (Inverse Agonist) Antihistamine->H1R_inactive Binds & Stabilizes

Caption: Histamine H1 Receptor Signaling and Antihistamine Inhibition.

Comparative Analysis: Key Performance Metrics

A thorough comparison of antihistamines requires a multi-faceted approach, evaluating potency at the molecular level and translating it to clinical efficacy and safety.

In Vitro Potency: H1 Receptor Binding Affinity

The primary measure of a drug's potency is its binding affinity for the target receptor, quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity.[13] This metric is crucial for initial screening and predicting potential efficacy.

CompoundHistamine H1 Receptor Binding Affinity (Ki, nM)Relative Potency InsightReference
Desloratadine ~0.9 - 2.0High Affinity[4][14]
Loratadine ~25 - 30Moderate Affinity (Prodrug)[4][14]
Fexofenadine ~10.0High Affinity[15][16]
Bilastine ~44 - 64High Affinity; noted as 3x > Cetirizine and 5x > Fexofenadine in some assays[16]
Rupatadine ~102Moderate Affinity[10]

Expertise & Experience: The data reveals that Desloratadine, the active metabolite, possesses significantly higher affinity for the H1 receptor than its parent prodrug, Loratadine.[4] This underscores the importance of evaluating active metabolites in drug development. While Bilastine's reported Ki values appear higher in some studies, direct comparative assays show its affinity to be superior to Fexofenadine, highlighting that experimental conditions can influence absolute values and that relative rankings within the same study are often more informative.[16] Rupatadine exhibits a lower affinity for the H1 receptor compared to others but compensates with a unique dual mechanism of action by also antagonizing the Platelet-Activating Factor (PAF) receptor.[11]

In Vivo Efficacy: Histamine-Induced Wheal and Flare Suppression

The histamine-induced wheal and flare test is a cornerstone in vivo model for assessing the clinical potency and duration of action of antihistamines in humans.[17][18] This assay provides a direct measure of the drug's ability to block the physiological effects of histamine in the skin.

Compound (Dose)Onset of ActionPeak SuppressionDuration of ActionKey Comparative FindingsReference
Desloratadine (5 mg) ~1 hour~4-6 hours> 24 hoursSlower onset than Fexofenadine but sustained 24h activity.[19][20]
Fexofenadine (180 mg) ~30 minutes ~2-3 hours~24 hoursFastest onset of action in comparative studies.[19]
Bilastine (20 mg) ~1 hour~1-8 hours> 24 hoursOnset similar to Desloratadine, but faster than Rupatadine in some studies.[15][21]
Rupatadine (10 mg) ~2-4 hours~4-6 hours> 24 hoursSlower onset compared to Bilastine and Fexofenadine.[9][21]
Levocetirizine (5 mg) ~1 hour~2-6 hours> 24 hoursConsistently shows significant wheal suppression at 6 hours compared to Desloratadine.[17][19]

Trustworthiness: The wheal and flare model is a self-validating system. A potent antihistamine must demonstrate a statistically significant reduction in both the wheal (edema) and flare (erythema) size compared to a placebo control. The results consistently show that while all modern antihistamines provide 24-hour coverage, Fexofenadine has a distinct advantage in its rapid onset of action.[19] Levocetirizine often demonstrates superior potency in suppressing the histamine response hours after dosing compared to Desloratadine.[17][22]

Pharmacokinetic Profiles

Pharmacokinetics (PK)—how the body absorbs, distributes, metabolizes, and excretes a drug—are critical determinants of a compound's clinical utility, influencing dosing frequency and potential for drug-drug interactions.

CompoundBioavailability (%)Protein Binding (%)MetabolismElimination Half-life (t½, hours)Key PK CharacteristicsReference
Loratadine Variable~98%Extensive (CYP3A4, CYP2D6) to Desloratadine~8-14 h (Parent); ~17-24 h (Metabolite)Prodrug with active metabolite; potential for CYP-mediated drug interactions.[5][23][24]
Fexofenadine 30-41%60-70%Minimal (<5%)~14.4 hLow metabolism reduces risk of CYP interactions; subject to transporter interactions (OATP, P-gp).[25][26][27][28]
Bilastine ~61%84-90%Minimal (not significantly metabolized)~14.5 hExcreted largely unchanged; low potential for CYP-mediated interactions.[15][16][29]
Rupatadine Not specified~98-99%Extensive (CYP3A4) to active metabolites (e.g., Desloratadine)~5.9 hMetabolized by CYP3A4, indicating potential for interactions (e.g., with grapefruit juice).[10][11]

Authoritative Grounding: The PK data reveals a crucial divergence. Loratadine and Rupatadine undergo significant hepatic metabolism via the Cytochrome P450 (CYP) system, creating a potential for drug-drug interactions with inhibitors or inducers of these enzymes.[6][10] In contrast, Fexofenadine and Bilastine undergo minimal to no metabolism, making them safer choices for patients on multiple medications.[26][29] This is a prime example of how molecular design can mitigate clinical risks.

Safety Profile: CNS Penetration and Cardiotoxicity

The ideal antihistamine should be devoid of sedative effects and have no adverse cardiovascular impact. CNS penetration is assessed by its ability to cross the blood-brain barrier (BBB), while cardiotoxicity is primarily evaluated by its potential to block the hERG potassium channel, which can lead to QT interval prolongation.

CompoundCNS PenetrationSedation PotentialhERG Channel Interaction
Loratadine/Desloratadine LowLow; comparable to placebo at recommended doses.No clinically relevant effects at therapeutic doses.
Fexofenadine Very Low (P-gp substrate)Very Low; non-sedating.No clinically relevant effects.
Bilastine Very Low (P-gp substrate)Very Low; non-sedating.No clinically relevant cardiovascular effects.
Rupatadine LowLow; somnolence is a possible side effect, though generally mild.No clinically relevant changes on ECG reported.

Expertise & Experience: All compounds listed are considered non-sedating because they are substrates for the P-glycoprotein (P-gp) efflux pump at the BBB, which actively removes them from the CNS.[3] This is a key design feature of second-generation antihistamines. The absence of significant hERG channel interaction is another critical safety benchmark that these newer agents successfully meet, a stark contrast to older drugs like astemizole, which were withdrawn due to cardiotoxicity risks.[30]

Experimental Protocols: A Guide to Benchmarking

To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for the key assays discussed.

In Vitro Protocol: H1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.[12][13]

G start Start prep Prepare Membranes (e.g., from HEK293 cells expressing H1R) start->prep incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]pyrilamine) 2. Varying concentrations of Test Compound 3. Buffer prep->incubate separate Separate Bound/Free Ligand (Rapid vacuum filtration over glass fiber filters) incubate->separate quantify Quantify Radioactivity (Liquid scintillation counting) separate->quantify analyze Data Analysis (Generate competition curve, determine IC50, calculate Ki via Cheng-Prusoff) quantify->analyze end End analyze->end

Caption: Workflow for an H1 Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation: Culture and harvest cells (e.g., HEK293) stably expressing the human H1 receptor. Lyse the cells and isolate the cell membrane fraction via centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]pyrilamine), and serial dilutions of the test compound (e.g., this compound, Bilastine). Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled competitor).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

In Vivo Protocol: Histamine-Induced Wheal and Flare Test

This clinical protocol directly measures the antihistaminic effect in human subjects.[19][22]

G start Start recruit Recruit & Screen Healthy Volunteers (Double-blind, placebo-controlled, crossover design) start->recruit baseline Establish Baseline (Perform histamine skin prick test before dosing) recruit->baseline administer Administer Drug (Single oral dose of Test Compound or Placebo) baseline->administer challenge Perform Serial Skin Prick Tests (At defined time points post-dosing, e.g., 0.5, 1, 2, 4, 6, 24 hours) administer->challenge measure Measure Wheal & Flare (Trace outlines onto transparent paper and digitize area after 10-15 min) challenge->measure analyze Data Analysis (Calculate % inhibition vs. baseline/placebo for each time point) measure->analyze end End analyze->end

Caption: Workflow for a Human Histamine Wheal and Flare Study.

Step-by-Step Methodology:

  • Study Design: Employ a double-blind, placebo-controlled, crossover design where each volunteer serves as their own control. This minimizes inter-subject variability. A washout period of at least one week is required between treatments.[19]

  • Subject Recruitment: Enroll healthy, non-atopic volunteers who have abstained from any antihistamine or steroid medications for a specified period (e.g., 7 days).[19]

  • Baseline Measurement: Before drug administration, perform a baseline histamine challenge. Place a drop of histamine solution (e.g., 100 mg/ml) on the volar surface of the forearm and prick the skin through the drop with a lancet.[17]

  • Drug Administration: Administer a single oral dose of the test compound or a matching placebo.

  • Post-Dose Challenges: At predetermined time points (e.g., 30 minutes, 1, 2, 3, 6, and 24 hours) after dosing, perform subsequent histamine prick tests at different sites on the forearm.

  • Measurement: After a fixed time (e.g., 10 minutes), trace the outlines of the resulting wheal and flare onto a transparent sheet. The areas are then calculated using digital planimetry.

  • Data Analysis: For each time point, calculate the mean wheal and flare areas. Determine the percentage inhibition for the active drug relative to placebo or the pre-dose baseline. Use appropriate statistical tests (e.g., ANOVA) to assess significance.[17]

Conclusion and Future Directions

This guide demonstrates a systematic approach to benchmarking antihistamines, using the Loratadine family as an established reference point. The analysis reveals that while all selected second-generation compounds offer a high safety margin and once-daily efficacy, they are differentiated by key attributes. Fexofenadine excels in its rapid onset of action.[19] Bilastine and Fexofenadine offer a superior safety profile regarding drug-drug interactions due to their minimal metabolism.[28][29] Rupatadine presents a unique pharmacological profile with its dual H1 and PAF receptor antagonism, which may offer additional anti-inflammatory benefits.[11]

For this compound, its primary relevance is as a process impurity in the synthesis of Loratadine. A comprehensive toxicological and pharmacological assessment would be required to determine if it contributes to the overall profile of the parent drug or if it represents an inert or potentially harmful substance that must be controlled during manufacturing. Future research should focus on direct, head-to-head clinical trials comparing these novel agents across different allergic indications to fully elucidate their relative therapeutic value.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Chloroloratadine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in pharmaceutical research and development, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. 4-Chloroloratadine, a key impurity and metabolite of Loratadine, requires meticulous handling not only during experimentation but critically, through to its final disposition. This guide provides a procedural framework for its proper disposal, grounded in safety, regulatory compliance, and scientific rationale.

Foundational Principles: Hazard Identification and Risk Assessment

Before any disposal protocol is enacted, a thorough understanding of the compound's hazard profile is paramount. This compound, while not as extensively studied as its parent compound, shares a similar chemical backbone. Safety Data Sheets (SDS) for related compounds like Desloratadine and this compound itself provide the primary data for risk assessment.[1][2][3][4]

The primary hazards associated with this compound and its analogues are categorized as follows:

  • Human Health Hazards: Harmful if swallowed and can cause serious eye damage.[3][5] Some evidence suggests it may be a suspected carcinogen and reproductive toxin upon inhalation.[2]

  • Environmental Hazards: The compound is classified as very toxic to aquatic life with long-lasting effects.[3][4] This is a critical consideration that strictly prohibits indiscriminate disposal.

This hazard profile dictates that this compound must be treated as a hazardous waste, primarily for its ecotoxicity. The overarching principle is to prevent its release into the environment, particularly into waterways.[1][3][4] The U.S. Environmental Protection Agency (EPA) has increasingly stringent regulations against the "sewering" of any hazardous pharmaceutical waste.[6][7]

Table 1: Hazard Summary for this compound & Related Compounds

Hazard ClassGHS CategoryPrecautionary Statement Reference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[2][3]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[2][5]
Carcinogenicity (Inhalation)Category 2H351: Suspected of causing cancer if inhaled[2]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life[4]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects[3][4]
Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix different waste streams. This is not merely for compliance but is a critical safety measure to prevent unintended chemical reactions.

Step 1: Identify and Segregate Immediately upon generation, any waste containing this compound must be segregated. This includes:

  • Neat (pure) compound.

  • Grossly contaminated items (e.g., weighing boats, spatulas, filter paper).

  • Acutely contaminated Personal Protective Equipment (PPE) such as gloves.

  • Solutions containing the compound.

  • Empty stock bottles that are not triple-rinsed.

Step 2: Select Appropriate Waste Containers Containers must be robust, chemically compatible, and clearly labeled.[8]

  • For Solids: Use a sealable, wide-mouth container made of high-density polyethylene (HDPE).

  • For Liquids/Solutions: Use a sealable, leak-proof container, also typically HDPE. Avoid using metal containers for acidic or basic solutions.[8]

  • Labeling: The container must be labeled with the words "Hazardous Waste ".[9] The label should also clearly state "this compound Waste" and list any solvents or other chemicals present. Include the appropriate hazard pictograms (e.g., Health Hazard, Environment).

The following diagram illustrates the initial decision-making process for waste segregation at the lab bench.

G start Waste Generated (Contains this compound) is_sharp Is it a sharp? (Needle, broken glass) start->is_sharp is_liquid Is it liquid or solid? is_sharp->is_liquid No sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes solid_container Sealable HDPE Container (Solid Waste) is_liquid->solid_container Solid liquid_container Sealable HDPE Container (Liquid Waste) is_liquid->liquid_container Liquid label_solid Label as: 'Hazardous Waste' 'this compound (Solid)' + Hazard Pictograms solid_container->label_solid label_liquid Label as: 'Hazardous Waste' 'this compound in [Solvent]' + Hazard Pictograms liquid_container->label_liquid

Caption: Waste Segregation Workflow at the Point of Generation.

Step-by-Step Disposal Procedures

Disposal must be conducted in accordance with local and national regulations, which are often based on the EPA's Resource Conservation and Recovery Act (RCRA).[10][11][12] All pharmaceutical waste must be disposed of through a licensed hazardous waste disposal company.[1][2][3][4][13]

Protocol for Small Quantities (Research Labs)

  • Containment: As described in Section 2, place all solid waste, triple-rinsed empty containers, and contaminated disposables into the designated, labeled solid hazardous waste container. Place liquid waste into the designated liquid hazardous waste container.

  • Storage: Keep the waste containers sealed when not in use.[5] Store them in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] The SAA must be under the control of lab personnel and located at or near the point of generation.[8][14]

  • Logistics: Do not accumulate more than 55 gallons of waste in an SAA.[14] Once the container is full or waste is no longer being added, it should be dated and moved to the facility's central accumulation area.

  • Pickup: Your institution's Environmental Health & Safety (EH&S) department will coordinate with a licensed hazardous waste contractor for final pickup and disposal, which is typically via incineration at a permitted facility.

Protocol for Contaminated Glassware

  • Initial Decontamination: Rinse the glassware three times with a suitable solvent (e.g., ethanol, acetone). The rinsate from these three rinses is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water as per standard laboratory procedure.

Protocol for Spill Cleanup

  • Safety First: Evacuate non-essential personnel. Ensure proper ventilation and wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2][4]

  • Containment: For a solid spill, gently sweep up the material to avoid creating dust and place it in the hazardous waste container.[1][15] For a liquid spill, absorb it with a chemically inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully scoop the absorbent material into the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EH&S department.

The Causality of Disposal Choices: Why Incineration?

The recommendation for disposal via an approved waste disposal plant almost invariably means high-temperature incineration.[1][2] The rationale is twofold:

  • Complete Destruction: Active Pharmaceutical Ingredients (APIs) are often chemically stable and resistant to conventional wastewater treatment methods. Incineration provides the high energy required to break the chemical bonds and mineralize the compound, ensuring its complete destruction.

  • Environmental Protection: Given the high aquatic toxicity of this compound, incineration is the most effective method to prevent this potent molecule from entering ecosystems.[3][4] Advanced oxidation processes are also used for liquid waste streams but incineration remains the most common and definitive final disposal step for solid and concentrated liquid pharmaceutical waste.[16]

Adherence to these procedures is not merely a matter of regulatory compliance but a core responsibility of the scientific community. By managing chemical entities like this compound with foresight and precision from bench to final disposal, we uphold our commitment to safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 4-Chloroloratadine: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a compound often utilized in pharmaceutical research and development, specifically as an impurity reference standard for Loratadine, 4-Chloroloratadine demands meticulous handling to ensure personnel safety and environmental protection.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep understanding of the causality behind each safety measure.

Hazard Assessment: Understanding the Risks of this compound

A thorough understanding of the inherent hazards associated with a chemical is the foundation of a robust safety plan. This compound is classified with several key hazards that dictate the required level of personal protection.

  • Acute Toxicity: The compound is harmful if swallowed (Acute Toxicity, Oral, Category 4).[2]

  • Skin and Eye Irritation: It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2).[3][4] Furthermore, it may trigger an allergic skin reaction (Skin Sensitisation, Category 1).[3]

  • Respiratory Hazards: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

  • Long-Term Health Effects: There is sufficient concern for long-term effects, with classifications indicating it is suspected of causing genetic defects (Germ cell mutagenicity, Category 2) and cancer (Carcinogenicity, Category 2).[3][4]

  • Environmental Hazard: this compound is very toxic to aquatic life, with long-lasting effects (Acute and Chronic Aquatic Toxicity, Category 1).[2][3][4] This necessitates stringent controls to prevent its release into the environment.

Given these classifications, handling this compound requires more than standard laboratory precautions; it requires protocols designed to manage a hazardous substance with multiple routes of potential exposure and significant long-term health and environmental risks.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly counteract the identified hazards. While one Safety Data Sheet (SDS) notes that no specific occupational exposure limit values have been established, this absence of data calls for a conservative approach to minimize any potential exposure.[2]

Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Powder N95 or N100 Particulate RespiratorSafety Goggles with Side-Shields2 Pairs of Chemically Resistant Gloves (e.g., Nitrile, Butyl Rubber)Impervious, Disposable Gown
Preparing Solutions Use within a Fume HoodFace Shield over Safety Goggles2 Pairs of Chemically Resistant Gloves (e.g., Nitrile, Butyl Rubber)Impervious, Disposable Gown
Cleaning Spills Chemical Cartridge Respirator (for large spills)Face Shield over Safety Goggles2 Pairs of Chemically Resistant Gloves (e.g., Nitrile, Butyl Rubber)Impervious Clothing/Coveralls

Rationale and Causality:

  • Respiratory Protection: The primary risk when handling the powdered form is the inhalation of fine particles. An N95 or N100 respirator provides adequate protection against these particulates.[5] When working with solutions, performing the task within a certified chemical fume hood provides superior engineering control, mitigating the need for personal respiratory protection.

  • Eye and Face Protection: Due to its classification as a serious eye irritant, safety goggles with side-shields are the minimum requirement to prevent contact from dust or splashes.[2][3] When preparing solutions or in any situation with a higher splash risk, a full face shield worn over safety goggles is essential to protect the entire face.[6]

  • Hand Protection: Given that this compound causes skin irritation and may cause an allergic reaction, robust hand protection is non-negotiable.[3][4] The practice of "double-gloving" (wearing two pairs of gloves) is a standard for handling hazardous compounds.[7] This provides a backup barrier in case the outer glove is compromised. Gloves must be inspected for integrity before use and changed frequently (e.g., every 30-60 minutes) or immediately if contamination is suspected.[6]

  • Body Protection: An impervious, disposable gown protects the wearer's skin and personal clothing from contamination by dust or splashes.[2] Gowns should have long sleeves with tight-fitting cuffs to ensure a proper seal with inner gloves.[6]

Safe Handling and Disposal Workflow

A systematic workflow ensures that safety is integrated into every step of the process, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase A 1. Risk Assessment Review SDS & Hazards B 2. Engineering Controls Verify Fume Hood Certification A->B C 3. PPE Selection & Inspection Gather all required PPE B->C D 4. Donning PPE Follow proper sequence (Gown -> Mask -> Goggles -> Gloves) C->D E 5. Chemical Handling Weigh powder in fume hood. Handle solutions with care. D->E Proceed to handling F 6. Decontamination Wipe down work surfaces with appropriate solvent (e.g., alcohol). E->F Complete experiment G 7. Doffing PPE Follow proper sequence (Outer Gloves -> Gown -> Inner Gloves) F->G H 8. Personal Hygiene Wash hands thoroughly with soap and water. G->H I 9. Waste Segregation Dispose of contaminated PPE and materials in a labeled hazardous waste container. H->I After leaving lab

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Confirm that a current Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.

    • Ensure the designated work area, preferably a chemical fume hood, is clean and certified.

    • Assemble all necessary PPE. Inspect each item, particularly gloves, for any defects.

    • Don PPE in the correct order: first the gown, then respirator/mask, followed by eye/face protection, and finally gloves (inner pair, then outer pair over the gown's cuff).

  • Handling:

    • Handle the solid material exclusively within a fume hood to contain any dust.

    • When making solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the primary container tightly sealed when not in use.[2]

  • Decontamination and Doffing:

    • After handling, decontaminate all work surfaces and equipment by scrubbing with alcohol or another suitable solvent.[2]

    • Remove PPE carefully to avoid self-contamination. The general principle is to touch contaminated surfaces only with other contaminated surfaces (e.g., use one gloved hand to remove the other glove).

    • Remove the outer pair of gloves first. Then, remove the gown, rolling it away from the body. Finally, remove eye protection, mask, and the inner pair of gloves.

    • Immediately wash hands thoroughly with soap and water.[2]

Emergency Protocols: Spills and Exposure

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek prompt medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area thoroughly with large amounts of water. Call a physician.[2]

  • Inhalation: Relocate the individual to fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation) and seek immediate medical help.[2]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[2]

Spill Management:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.

  • Don Full PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection (a chemical cartridge respirator may be necessary for large spills).[2]

  • Containment: Prevent the spill from spreading or entering drains or water courses.[2]

  • Cleanup:

    • For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid creating dust.

    • For liquid spills, absorb the solution with a finely-powdered, liquid-binding material like diatomite or universal binders.[2]

  • Decontamination: Once the bulk of the spill is collected, decontaminate the area and any affected equipment by scrubbing with alcohol.[2]

  • Disposal: All contaminated materials, including the absorbent, cleaning materials, and PPE, must be collected and disposed of as hazardous waste.[2]

Waste Disposal Plan

Due to its high aquatic toxicity, all waste streams containing this compound must be managed as hazardous waste.[2]

  • Solid Waste: This includes contaminated PPE (gloves, gowns), weigh boats, and paper towels. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain.[2]

  • Container Disposal: Dispose of the empty container and its contents at an approved waste disposal plant.[2]

By adhering to this comprehensive guide, laboratory professionals can handle this compound with the high degree of caution it requires, ensuring both personal safety and the integrity of the surrounding environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroloratadine
Reactant of Route 2
4-Chloroloratadine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.